molecular formula C3H7B B1485390 2-Bromopropane-1,1,1-d3 CAS No. 688361-45-7

2-Bromopropane-1,1,1-d3

Cat. No.: B1485390
CAS No.: 688361-45-7
M. Wt: 126.01 g/mol
InChI Key: NAMYKGVDVNBCFQ-FIBGUPNXSA-N
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Description

2-Bromopropane-1,1,1-d3 is a useful research compound. Its molecular formula is C3H7Br and its molecular weight is 126.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,1,1-trideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromopropane-1,1,1-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Mechanistic Utility in Physical Organic Chemistry

Executive Summary

2-Bromopropane-1,1,1-d3 (Isopropyl-1,1,1-d3 bromide) is a specialized isotopologue of isopropyl bromide where one methyl group is fully deuterated (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) while the other remains protic (

). Unlike its achiral parent molecule, this compound possesses a chiral center at the C2 position due to the isotopic mass difference between the methyl groups.[1] This compound serves as a critical probe in physical organic chemistry, specifically for determining the magnitude of intramolecular Kinetic Isotope Effects (KIE) and elucidating the stereochemistry of elimination (E2) and substitution (SN2) reactions.

Chemical Identity & Structural Analysis[2][3][4]

The defining feature of this compound is the desymmetrization of the isopropyl group.[1] In standard 2-bromopropane, the two methyl groups are enantiotopic; in the 1,1,1-d3 isotopologue, they are diastereotopic in a chiral environment or distinct in their reactivity due to the zero-point energy (ZPE) difference between C-H and C-D bonds.[1]

PropertyData
IUPAC Name 2-Bromo(1,1,1-^2H_3)propane
Common Name Isopropyl-1,1,1-d3 bromide
CAS Number 10259-00-4 (Generic d-labeled) / Specific isomers vary
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 126.01 g/mol (approx.)
Chirality Yes (Isotopic Chirality at C2)
Hybridization C2:

, Methyl C:

Isotopic Chirality

While often overlooked, the substitution of


 with 

renders the central carbon (C2) asymmetric.

This property allows the molecule to be used in stereoselective enzymatic assays where the enzyme binding pocket can distinguish between the slightly smaller effective volume of the

group compared to

.

Synthesis Protocol

Objective: Synthesize this compound with >98% isotopic enrichment.

The most robust route prevents isotopic scrambling by using a Grignard addition to an aldehyde, followed by bromination. Direct H-D exchange on isopropyl bromide is not feasible due to lack of acidic protons.

Experimental Workflow
  • Precursor Synthesis: Generation of Methyl-d3-magnesium iodide.

  • Nucleophilic Addition: Reaction with Acetaldehyde to form the alcohol.[2]

  • Bromination: Conversion of 2-Propanol-1,1,1-d3 to the alkyl bromide.[1][2]

Synthesis Start Methyl-d3 Iodide (CD3I) Grignard Methyl-d3-MgI (Grignard Reagent) Start->Grignard Insertion Mg Mg / Ether Mg->Grignard Alcohol 2-Propanol-1,1,1-d3 (Intermediate) Grignard->Alcohol Nucleophilic Addition Aldehyde Acetaldehyde (CH3CHO) Aldehyde->Alcohol Product This compound Alcohol->Product Bromination (SN2/SN1) PBr3 PBr3 or HBr PBr3->Product

Figure 1: Step-wise synthesis pathway ensuring regiospecific deuterium placement.

Detailed Methodology
  • Grignard Formation: In a flame-dried 3-neck flask under Argon, Magnesium turnings (1.1 eq) are suspended in anhydrous diethyl ether. Methyl-d3 iodide (

    
    ) is added dropwise to maintain a gentle reflux.
    
  • Addition: The solution is cooled to 0°C. Acetaldehyde (

    
    , 1.0 eq) in ether is added slowly. The 
    
    
    
    nucleophile attacks the carbonyl carbon.
  • Workup: Quench with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with ether, dry over 
    
    
    
    , and concentrate to yield 2-Propanol-1,1,1-d3.
  • Bromination: The alcohol is treated with Phosphorus Tribromide (

    
    , 0.35 eq) at 0°C, then refluxed for 2 hours.
    
    • Note:

      
       is preferred over HBr to minimize carbocation rearrangements (hydride shifts) that could scramble the isotope label to the C2 position.
      

Physicochemical Properties

The deuterated isotopologue exhibits physical properties nearly identical to the protio-analog, with slight deviations in density and vibrational spectra due to the "Heavy Atom" effect.

Property2-Bromopropane (

)
This compound2-Bromopropane-

Boiling Point 59.4°C~59.4°C59.0°C
Density (20°C) 1.31 g/mL1.34 g/mL (est.) 1.38 g/mL
Refractive Index 1.42511.42511.4210
C-H Stretch (IR) 2950-2850

Present (

)
Absent
C-D Stretch (IR) Absent~2100-2200

Present

Spectroscopic Signature (NMR):

  • 
     NMR:  The 
    
    
    
    group is silent. The spectrum shows a doublet for the
    
    
    group (
    
    
    1.71) and a multiplet for the C2 proton. The C2 proton signal is complex: it is split into a quartet by the
    
    
    protons (
    
    
    Hz) and further broadened/split by the
    
    
    deuterons (
    
    
    Hz).
  • 
     NMR:  The 
    
    
    
    carbon appears as a septet (1:3:6:7:6:3:1) due to coupling with three deuterium atoms (spin I=1), shifted upfield by ~0.9 ppm (isotope shift) relative to the
    
    
    carbon.

Mechanistic Applications: The Internal Competition

The primary utility of this compound is in the determination of Primary Kinetic Isotope Effects (KIE) without the need for absolute rate measurements.[1]

The Problem

Measuring


 and 

in separate reaction vessels is prone to errors (temperature, concentration variances).
The Solution: Intramolecular Competition

In an E2 elimination reaction with a base (e.g., Ethoxide), the base has two choices within the same molecule:[1]

  • Abstract a proton (

    
    ) from the 
    
    
    
    group.
  • Abstract a deuteron (

    
    ) from the 
    
    
    
    group.

Since the C-D bond is stronger (lower ZPE), abstraction of D is slower.[3] The ratio of the products (Propene-d3 vs. Propene-d2) yields the KIE directly.



Mechanism Substrate This compound (CH3-CHBr-CD3) TS_H TS-H (Base abstracts H from CH3) Substrate->TS_H Fast (kH) TS_D TS-D (Base abstracts D from CD3) Substrate->TS_D Slow (kD) Prod_H Propene-d3 (CD3-CH=CH2) Major Product TS_H->Prod_H Prod_D Propene-d2 (CH3-CH=CD2) Minor Product TS_D->Prod_D Ratio Product Ratio = kH/kD (Typical E2 Value: 3.0 - 7.0)

Figure 2: Intramolecular competition pathway. The product distribution directly reflects the primary kinetic isotope effect.

Interpretation
  • E2 Mechanism: A large KIE (

    
    ) confirms the C-H bond is breaking in the rate-determining step, supporting a concerted E2 mechanism.
    
  • E1 Mechanism: If the reaction proceeds via E1 (carbocation formation), the C-H bond breaks after the rate-determining step. The KIE would be near unity (secondary KIE ~1.1-1.2).

  • Tunneling: Extremely high KIEs (>7) suggest quantum tunneling of the proton.

Safety & Handling

  • Hazards: 2-Bromopropane is a known alkylating agent and reproductive toxin.[2] It is structurally similar to 1-bromopropane and 2-bromopropane (non-deuterated), both of which are neurotoxic.[1]

  • Storage: Store at 2-8°C in a dark, inert atmosphere (Argon) to prevent dehydrobromination or photolytic degradation.

  • Disposal: Must be treated as halogenated organic waste. High-temperature incineration is required.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6358, 2-Bromopropane. Retrieved from [Link]

  • Mechanistic Isotope Effects: LibreTexts Chemistry (2023). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Synthesis of Deuterated Alcohols: Master Organic Chemistry (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Isotope Effect Theory: Princeton University (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

Sources

2-Bromopropane-1,1,1-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 688361-45-7 Molecular Weight: 126.01 g/mol [1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-Bromopropane-1,1,1-d3 (Isopropyl-d3 bromide), a selectively deuterated alkylating agent.[1][2] Unlike its fully deuterated counterpart (2-Bromopropane-d7), the 1,1,1-d3 isotopologue offers a unique "chiral-like" mass distribution and specific metabolic blocking capabilities.[1][2] This compound is primarily utilized in Kinetic Isotope Effect (KIE) studies to elucidate reaction mechanisms and in drug development to silence metabolic hotspots (specifically


-1 oxidation) without altering the steric or electronic properties of the parent molecule.

Chemical Identity & Physical Properties[1][2][4][5][6][7][8]

The precise characterization of this compound is critical for accurate stoichiometric calculations in synthesis.[1][2] Note that the introduction of three deuterium atoms at the C1 position breaks the symmetry of the isopropyl group, rendering the C2 carbon a pro-chiral center in specific environments.[1][2]

Core Data Table[1]
PropertySpecification
Chemical Name This compound
Synonyms Isopropyl-d3 bromide; 2-Bromo-1,1,1-trideuteriopropane
CAS Number 688361-45-7
Molecular Formula

(

)
Molecular Weight 126.01 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~59 °C (similar to non-deuterated analog)
Density ~1.35 g/mL (estimated; slightly higher than protonated form)
Isotopic Purity Typically ≥ 98 atom % D

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The synthesis of this compound requires a strategy that introduces deuterium selectively at one methyl terminus.[1][2] Standard reduction of acetone-d6 yields the d7 product, while reduction of acetone with


 yields the 2-d1 product.[1][2]

The Optimal Pathway: A Grignard addition of Methyl-d3-magnesium bromide to Acetaldehyde , followed by bromination.[1][2] This route ensures high isotopic fidelity at the C1 position.

Step-by-Step Synthesis Protocol

Phase 1: Formation of Isopropanol-1,1,1-d3 [1][2]

  • Reagents: Acetaldehyde (

    
    ), Methyl-d3-magnesium bromide (
    
    
    
    in ether).
  • Procedure:

    • Cool the

      
       solution to 0°C under an inert argon atmosphere.
      
    • Add Acetaldehyde dropwise to prevent thermal runaway (exothermic reaction).

    • Stir for 2 hours at room temperature.

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether and dry over

      
      .
      
    • Result: Isopropanol-1,1,1-d3 (

      
      ).[1][2]
      

Phase 2: Bromination to this compound

  • Reagents: Isopropanol-1,1,1-d3, Phosphorus Tribromide (

    
    ) or concentrated Hydrobromic Acid (
    
    
    
    ).[1][2]
  • Procedure (PBr3 Method for higher purity):

    • Place Isopropanol-1,1,1-d3 in a round-bottom flask at 0°C.

    • Add

      
       dropwise (0.33 equivalents).
      
    • Reflux the mixture for 3–4 hours.

    • Distill the product directly from the reaction mixture.

    • Wash the distillate with

      
       to remove acid traces.
      
  • Purification: Fractional distillation. Collect the fraction boiling at 59–60°C.

Synthesis Workflow Diagram

SynthesisPath Acetaldehyde Acetaldehyde (CH3CHO) Intermediate Isopropanol-1,1,1-d3 (CD3-CH(OH)-CH3) Acetaldehyde->Intermediate Nucleophilic Addition (0°C, Argon) Grignard Methyl-d3-MgBr (CD3MgBr) Grignard->Intermediate Product This compound (CD3-CH(Br)-CH3) Intermediate->Product Bromination (Reflux, Distillation) ReagentBr PBr3 or HBr ReagentBr->Product

Caption: Selective synthesis pathway utilizing Grignard reagent to ensure precise deuterium placement at the C1 position.

Applications in R&D and Drug Development

The "Deuterium Switch" Strategy

In medicinal chemistry, this compound is used to install a deuterated isopropyl group.[1][2] This is a strategic modification known as the "Deuterium Switch."

  • Mechanism: The Carbon-Deuterium (C-D) bond is approximately 6–10 times stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.[1][2]

  • Metabolic Silencing: Cytochrome P450 enzymes often attack the methyl groups of isopropyl moieties (omega-oxidation). By substituting one methyl group with

    
    , researchers can slow down this metabolic clearance significantly without changing the drug's binding affinity.[1][2]
    
Kinetic Isotope Effect (KIE)

Researchers use this compound to measure Primary KIEs . If the rate-determining step of a reaction involves the cleavage of a C-H bond at the isopropyl methyl group, substituting it with this compound will result in a measurable decrease in reaction rate (


), confirming the mechanistic pathway.[1][2]
Metabolic Blocking Diagram[1]

MetabolicBlock cluster_H Standard Isopropyl (CH3) cluster_D Deuterated Isopropyl (CD3) Drug Drug Molecule (Isopropyl Group) P450 Cytochrome P450 (Metabolic Enzyme) Drug->P450 Oxidation Rapid Oxidation (High Clearance) P450->Oxidation C-H Bond Cleavage (Easy) Stable Metabolic Stability (Extended Half-life) P450->Stable C-D Bond Cleavage (Difficult - KIE)

Caption: Mechanism of metabolic stabilization via the Deuterium Isotope Effect using this compound.

Handling, Safety, and Storage[1][2]

As an alkyl bromide, this compound poses specific hazards. It is an alkylating agent and should be treated as a potential carcinogen and reproductive toxin.

  • Hazard Class: Flammable Liquid (Category 2), Reproductive Toxicity (Category 1B).[2]

  • Storage: Store at 2–8°C in a tightly sealed container, away from light. The C-Br bond can degrade over time, releasing free bromine which turns the liquid brown.[1][2]

  • Stabilization: Often stabilized with silver wool or potassium carbonate in long-term storage to scavenge free acid.[1]

References

  • Sigma-Aldrich. this compound Product Specification & CAS Verification.[1][2] Available at: [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromopropane (Parent Analog). PubChem CID 6358. Available at: [Link]

  • Ataman Kimya. Technical Data Sheet: 2-Bromopropane Isotopologues. Available at: [Link]

  • Fisher Scientific. CAS 688361-45-7 Entry and Physical Properties.[1] Available at: [Link]

Sources

Deuterated Isopropyl Bromide (2-Bromopropane-d7): Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Deuterated isopropyl bromide (2-Bromopropane-d7) represents a critical isotopic synthon in the development of metabolically stable pharmaceuticals and the investigation of reaction mechanisms. By substituting protium (


H) with deuterium (

H), researchers leverage the Kinetic Isotope Effect (KIE) to alter bond dissociation energies without significantly perturbing steric or electronic parameters.

This guide provides an exhaustive technical analysis of 2-Bromopropane-d7, distinguishing its physical properties from its non-deuterated isotopologue, detailing spectroscopic signatures for validation, and establishing a robust synthesis protocol for laboratory production.

The Isotopic Signature: Theoretical Basis

The utility of 2-Bromopropane-d7 stems from the fundamental mass difference between hydrogen and deuterium. While the electronic potential energy surfaces of the isotopologues are virtually identical, the Zero-Point Energy (ZPE) of the Carbon-Deuterium (C-D) bond is lower than that of the Carbon-Hydrogen (C-H) bond.

  • Bond Strength: The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

  • Vibrational Frequency: Due to the increased reduced mass (

    
    ), the vibrational frequency of C-D stretches is lowered by a factor of 
    
    
    
    compared to C-H.
  • Implication: This thermodynamic stability renders the C-D bond more resistant to homolytic and heterolytic cleavage, particularly in Rate-Determining Steps (RDS) mediated by Cytochrome P450 enzymes (Metabolic Switching).

Physical & Chemical Specifications

The following data compares the standard 2-Bromopropane (d0) with the fully deuterated 2-Bromopropane-d7. Note the significant deviation in density, which serves as a primary rapid-check for isotopic enrichment.

Table 1: Comparative Physicochemical Properties[1]
Property2-Bromopropane (Standard)2-Bromopropane-d7 (Deuterated)Delta / Note
CAS Number 75-26-339091-63-9 -
Formula


-
Molecular Weight 122.99 g/mol 130.04 g/mol +7.05 Da (Mass Shift)
Density (25°C) 1.310 g/mL1.383 g/mL +5.6% Increase
Boiling Point 59–60 °C59 °C Negligible difference
Refractive Index (

)
1.4251.421 Slight decrease due to polarizability
Appearance Colorless liquidColorless liquidIndistinguishable visually
Flash Point 19 °C19 °CHighly Flammable

Critical Insight: The density measurement is the most accessible bulk physical method to verify macroscopic isotopic enrichment. A density below 1.37 g/mL in a "d7" sample suggests significant proton contamination or moisture.

Spectroscopic Characterization

Accurate identification of 2-Bromopropane-d7 requires analyzing the specific splitting patterns induced by the nuclear spin of Deuterium (


).
Nuclear Magnetic Resonance (NMR)

Unlike


H (Spin 1/2), Deuterium (Spin 1) introduces unique coupling patterns in 

C spectra (

rule).
  • 
    H NMR:  Silent. (Residual peaks at 
    
    
    
    1.71 and
    
    
    4.30 indicate incomplete deuteration).
  • 
    C NMR (Proton Decoupled): 
    
    • Methine Carbon (CD-Br): Appears as a 1:1:1 Triplet centered at

      
       44 ppm.
      
      • Coupling:

        
         Hz.
        
    • Methyl Carbons (CD

      
      ):  Appear as a Septet  (1:3:6:7:6:3:1 intensity) centered at 
      
      
      
      26 ppm.
      • Coupling:

        
         Hz.
        
Infrared Spectroscopy (FT-IR)

The isotopic shift is most visible in the vibrational fingerprint.

  • C-H Stretch (d0): Strong absorption at 2900–3000 cm

    
     .
    
  • C-D Stretch (d7): Shifted absorption to 2100–2250 cm

    
     .
    
    • Validation: The absence of peaks >2900 cm

      
       confirms high isotopic purity (>98 atom % D).
      

Synthesis Protocol: The "Self-Validating" System

Objective: Synthesize 2-Bromopropane-d7 from Isopropanol-d8 with minimized H/D exchange. Mechanism: Nucleophilic substitution using Phosphorus Tribromide (


). This method is preferred over HBr reflux to avoid potential acid-catalyzed elimination-addition side reactions that could scramble the isotope label.
Workflow Diagram

SynthesisWorkflow Reagents Reagents Isopropanol-d8 PBr3 (0.35 eq) Reaction Reaction 0°C to RT N2 Atmosphere Reagents->Reaction Slow Addition Quench Quench Ice/Water Reaction->Quench Exothermic Purification Distillation Collect fraction 58-60°C Quench->Purification Phase Sep Product 2-Bromopropane-d7 (Density Check >1.38) Purification->Product Yield ~70%

Figure 1: Step-by-step synthesis workflow for 2-Bromopropane-d7 using Phosphorus Tribromide.

Detailed Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and

    
     inlet. Flame-dry the apparatus.
    
  • Charging: Add Isopropanol-d8 (1.0 eq) to the flask. Cool to 0°C using an ice bath.

  • Addition: Add

    
     (0.35 eq)  dropwise via the addition funnel over 30 minutes.
    
    • Causality: Low temperature prevents the volatilization of the isopropyl bromide product (bp 59°C) and suppresses elimination to propene-d6.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Distillation (The Purification Step):

    • Replace the reflux setup with a short-path distillation head.

    • Gently heat the reaction mixture.

    • Collect the fraction boiling between 58°C and 60°C .

  • Wash & Dry: Wash the distillate with cold 5%

    
     (to remove acid traces) and water. Dry over anhydrous 
    
    
    
    .
  • Final Validation: Measure density. If

    
     g/mL, redistill.
    

Applications in Drug Development[7]

The primary application of 2-Bromopropane-d7 is the introduction of the deuterated isopropyl group into drug scaffolds to modulate Metabolic Stability .

The Deuterium Switch Mechanism

The isopropyl group is a common "soft spot" for metabolic oxidation by Cytochrome P450 (CYP450) enzymes. Hydroxylation usually occurs at the tertiary carbon (methine) or the methyl groups.

  • Pathway A (Non-Deuterated): C-H bond abstraction is fast (

    
    ).
    
  • Pathway B (Deuterated): C-D bond abstraction is slow (

    
    ).
    
  • Result: High Kinetic Isotope Effect (

    
    ) reduces clearance, increases half-life (
    
    
    
    ), and potentially lowers the required therapeutic dose.
Metabolic Logic Diagram

MetabolicStability cluster_H Protio (H) Pathway cluster_D Deutero (D) Pathway Drug Drug Candidate (Isopropyl Moiety) CYP CYP450 Enzyme (Oxidative Attack) Drug->CYP MetaboliteH Hydroxylated Metabolite (Rapid Clearance) CYP->MetaboliteH C-H Abstraction Low Energy Barrier StableD Intact Drug (Extended t1/2) CYP->StableD C-D Abstraction High Energy Barrier (KIE)

Figure 2: Mechanistic impact of deuteration on CYP450-mediated metabolism. The higher activation energy of the C-D bond impedes hydroxylation.

References

  • Sigma-Aldrich. 2-Bromopropane-d7 Product Specification & Safety Data Sheet.[1]Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6358: 2-Bromopropane.Link

  • Cambridge Isotope Laboratories. Stable Isotope Standards and Labeled Compounds.Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link

  • Chemdad. 2-Bromopropane-d7 Physical Properties and Vendor Data.Link[1]

Sources

Precision Deuteration: Technical Specifications and Enrichment Analysis of 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the isotopic architecture, synthesis logic, and enrichment verification of 2-Bromopropane-1,1,1-d3 (


). Unlike the fully deuterated analogue (d7), this specific isotopologue introduces isotopic chirality and selective metabolic blocking, making it a precision tool in mechanistic drug discovery.

Chemical Architecture & Isotopic Chirality

This compound represents a unique class of "desymmetrized" alkyl halides. While standard 2-bromopropane is achiral (possessing a plane of symmetry), the substitution of one methyl group with deuterium (


) breaks this symmetry, rendering the C2 carbon a chiral center.
Molecular Specifications
  • IUPAC Name: (2RS)-2-Bromo(1,1,1-^2H_3)propane

  • Formula:

    
    
    
  • Molecular Weight: ~126.01 g/mol (based on

    
    ) / ~128.01  g/mol  (based on 
    
    
    
    )
  • Key Feature: Isotopic Desymmetrization (

    
     point group).[1]
    
PropertyStandard (d0)Perdeuterated (d7)Target (1,1,1-d3)
Structure



Symmetry AchiralAchiralChiral (Isotopic)
Proton NMR Doublet (6H), Septet (1H)SilentDoublet (3H), Multiplet (1H)
Primary Use Alkylating AgentNMR Solvent/StandardChiral Probe / Metabolic Blocker

Critical Synthesis Pathways

To achieve high isotopic enrichment (>98 atom % D) specifically at the C1 position without "scrambling" deuterium to the C3 methyl, a Grignard-based approach is superior to H/D exchange methods. Exchange methods often lead to statistical mixtures (d1-d6).

Protocol: The Nucleophilic Addition Route

The most robust synthesis involves the addition of trideuteromethylmagnesium iodide to acetaldehyde, followed by bromination.

  • Precursor Synthesis: Generation of

    
     from Methyl-d3 iodide (typically >99.5% D).[1]
    
  • Nucleophilic Addition: Reaction with Acetaldehyde (

    
    ) to form Isopropanol-1,1,1-d3.[1]
    
  • Bromination: Conversion of the alcohol to the bromide using

    
     or concentrated 
    
    
    
    .[1]

SynthesisPathway MeI Methyl-d3 Iodide (CD3I) Grignard Grignard Reagent (CD3-Mg-I) MeI->Grignard Insertion Mg Mg / Ether Mg->Grignard Alcohol 2-Propanol-1,1,1-d3 (CH3-CH(OH)-CD3) Grignard->Alcohol Nucleophilic Addition Aldehyde Acetaldehyde (CH3CHO) Aldehyde->Alcohol Product This compound (CH3-CH(Br)-CD3) Alcohol->Product Bromination (SN2/SN1) PBr3 PBr3 or HBr

Figure 1: Regioselective synthesis pathway ensuring deuterium is locked solely in the C1 methyl group.

Isotopic Enrichment Analysis

Validating the enrichment level requires distinguishing between Chemical Purity (absence of side products) and Isotopic Enrichment (percentage of D vs H at the labeled site).[2]

Method A: Quantitative NMR (qNMR)

This is the primary method for verifying the absence of protons in the


 group.
  • Principle: In the d3-target, the

    
     group should be "silent" in the proton spectrum. Any signal in the methyl region (approx 1.7 ppm) represents unlabelled material (d0 or d1/d2 impurities).
    
  • Expected Signals:

    • 
       1.71 ppm:  Doublet (3H, 
      
      
      
      ) corresponding to the
      
      
      group.[1]
    • 
       4.30 ppm:  Multiplet (1H). In the d0 analog, this is a septet. In the 1,1,1-d3 analog, it splits into a quartet of multiplets  (coupled to 
      
      
      
      and weakly to
      
      
      ).
  • Calculation: To calculate % Deuteration (

    
    ):
    
    
    
    
    Ideally, the residual peak at the CD3 position should be < 1% of the CH3 peak area.
Method B: GC-MS Isotopologue Distribution

Mass spectrometry provides the distribution of isotopologues (


).[1] Note that Bromine's natural isotopes (

and

) create a "twin peak" pattern that must be deconvoluted.[1]

Data Interpretation Table:

IsotopologueMass (

)
Mass (

)
Interpretation
d0 (impurity) 122124Indicates failure of deuteration source.[1]
d1 (impurity) 123125Incomplete exchange (rare in Grignard route).
d2 (impurity) 124126Trace impurity.[1]
d3 (Target) 125 127 Dominant Species (>98%)

Protocol:

  • Inject sample via GC (split ratio 50:1 to avoid detector saturation).

  • Monitor SIM (Selected Ion Monitoring) channels: 122, 124, 125, 127.[1]

  • Calculate enrichment based on the abundance ratio of (125+127) vs total ion count of the cluster.

Applications in Drug Discovery

The 1,1,1-d3 isotopologue is specifically used to probe Metabolic Soft Spots and Kinetic Isotope Effects (KIE) .

Metabolic Switching (The Deuterium Switch)

Cytochrome P450 enzymes often oxidize alkyl groups.[1] By deuterating only one methyl group (


) while leaving the other (

) natural, researchers can determine if the metabolic clearance is stereoselective or regioselective.
  • Scenario: If a drug has an isopropyl group, P450 hydroxylation might occur on either methyl.[1]

  • Experiment: Incorporate this compound to install a chiral isopropyl group.

  • Result: If metabolic stability increases significantly, the enzyme prefers the pro-S (or pro-R) methyl group (whichever was deuterated).[1]

MetabolicLogic cluster_pathways Metabolic Pathways Drug Drug Candidate (with Isopropyl group) P450 CYP450 Metabolism Drug->P450 PathA Oxidation of CH3 (High Rate) P450->PathA Preferred PathB Oxidation of CD3 (Suppressed Rate - KIE) P450->PathB Blocked by Deuterium Outcome Identification of Regioselective Metabolism PathA->Outcome PathB->Outcome

Figure 2: Using the d3-isotopologue to probe regioselective metabolic oxidation.

Handling & Stability

  • Volatility: 2-Bromopropane has a boiling point of ~59°C. Deuteration slightly increases density but has negligible effect on boiling point.[1] Store in sealed ampoules at 4°C to prevent evaporation and isotopic dilution via atmospheric moisture exchange (though C-D bonds are non-exchangeable, hydrolysis can occur).

  • Elimination Risk: Like all secondary alkyl halides, it is prone to E2 elimination to form propene (or d3-propene) upon exposure to strong bases or heat.[1]

  • Toxicity: 2-Bromopropane is a known reproductive toxin.[1] Handle in a fume hood with appropriate PPE.

References

  • Source: Sigma-Aldrich Technical Bulletin.
  • Isotopic Enrichment Analysis

    • Source: Royal Society of Chemistry (Analytical Methods). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds."
    • URL:[Link]

  • Deuterium in Drug Design

    • Source: Journal of Medicinal Chemistry. "Deuterium in Drug Discovery: Progress, Opportunities and Challenges."[3][4][5]

    • URL:[Link]

  • NMR Characterization of Isopropyl Halides

    • Source: Doc Brown's Chemistry. "1H NMR spectrum of 2-bromopropane."
    • URL:[Link]

Sources

Introduction: The Role of Deuterated Compounds in Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

I have successfully gathered a substantial amount of information. I found several Safety Data Sheets and detailed chemical profiles for 2-bromopropane, which will serve as the primary source for the safety information, as the hazards are expected to be very similar for the deuterated analogue. I also found valuable information on the applications of deuterated compounds, including 2-bromopropane-d7, in research and drug development, which will help in tailoring the content to the target audience. Specifically, I found that it's used as an analytical standard, a reaction tracer, and in mechanistic kinetic studies.

Regarding disposal, I found general guidelines for the disposal of TENORM (Technologically Enhanced Naturally Occurring Radioactive Material) and regulations concerning the export of deuterium, but no specific regulations for the disposal of small quantities of deuterated compounds used in research. The general consensus is to treat them as their non-deuterated counterparts unless specific institutional or local guidelines state otherwise.

I believe I have sufficient information to construct the in-depth technical guide as requested. I can now proceed to synthesize this information into a well-structured and comprehensive document that meets all the user's requirements. Therefore, I do not need further search actions.

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromopropane-1,1,1-d3

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and mechanistic studies, isotopically labeled compounds are indispensable tools. This compound, a deuterated analogue of 2-bromopropane, serves as a critical reagent and standard in a variety of specialized applications. Its utility is primarily derived from the substitution of three hydrogen atoms with deuterium at the C-1 position, which imparts a distinct mass signature without significantly altering its chemical reactivity. This unique characteristic allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and serve as an internal standard in quantitative analyses.[1] However, the safe and effective use of this compound necessitates a thorough understanding of its inherent properties and potential hazards. This guide provides a comprehensive overview of the safety, handling, and applications of this compound, with a focus on empowering researchers to work with this valuable reagent responsibly.

Section 1: Physicochemical Properties and Isotopic Considerations

Core Physicochemical Data
PropertyValue (for 2-Bromopropane)Reference
Molecular Formula C₃H₄D₃BrN/A
CAS Number 39091-63-9 (for 2-Bromopropane-d7)[1]
Appearance Colorless liquid[3]
Boiling Point 59-61 °C[3]
Melting Point -89.0 °C[3]
Density 1.31 g/mL at 20 °C[3]
Solubility in Water 3.2 g/L at 20 °C[3]
Vapor Pressure 32 kPa at 20 °C[3]
Flash Point 19 °C (66 °F)
The Deuterium Isotope Effect: A Note on Reactivity

The substitution of hydrogen with deuterium can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE).[4] The C-D bond is stronger than the C-H bond, meaning reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.[4] For 2-bromopropane, which can undergo both nucleophilic substitution and elimination reactions, this effect can be significant.[5][6][7] Researchers should be mindful that reaction times and conditions may need to be adjusted when using the deuterated analogue compared to the non-deuterated form.

Section 2: Hazard Identification and Toxicological Profile

As a halogenated hydrocarbon, this compound should be handled with caution. The hazards are considered analogous to those of 2-bromopropane.

GHS Hazard Classification
  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

  • Reproductive Toxicity: Category 1A (H360: May damage fertility or the unborn child)

  • Specific Target Organ Toxicity (Repeated Exposure): Category 2 (H373: May cause damage to organs through prolonged or repeated exposure)

  • Suspected of Causing Genetic Defects: (H341)

Toxicological Insights
  • Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.

  • Acute Effects: Inhalation of vapors may cause respiratory tract irritation, dizziness, and drowsiness. Skin and eye contact can lead to irritation.

  • Chronic Effects: Prolonged or repeated exposure is associated with damage to organs, and it is classified as a reproductive toxin.[2]

  • Isotopic Effects on Toxicity: While specific toxicological data for this compound is lacking, studies on other deuterated halogenated hydrocarbons, such as 1,2-dibromoethane, have shown that deuterium substitution can alter metabolic pathways.[8] This can, in some cases, lead to different toxicity profiles. For instance, a decreased rate of microsomal oxidation was observed for the deuterated analogue of 1,2-dibromoethane.[8] Given this, it is prudent to handle this compound with the same, if not greater, level of caution as its non-deuterated counterpart.

Section 3: Safe Handling and Storage Protocols

Given its flammability and toxicity, stringent adherence to safety protocols is paramount when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment should be conducted before any new or modified procedure involving this compound.

G cluster_0 Risk Mitigation Strategy cluster_1 Specific Measures EngControls Engineering Controls (Primary Barrier) PPE Personal Protective Equipment (Secondary Barrier) EngControls->PPE If controls are insufficient FumeHood Chemical Fume Hood EngControls->FumeHood Ventilation Adequate Ventilation EngControls->Ventilation AdminControls Administrative Controls (Procedural Safeguards) PPE->AdminControls Supported by Gloves Chemical-Resistant Gloves (e.g., Nitrile) PPE->Gloves Goggles Safety Goggles PPE->Goggles LabCoat Lab Coat PPE->LabCoat SOP Standard Operating Procedures (SOPs) AdminControls->SOP Training Personnel Training AdminControls->Training

Caption: Hierarchy of controls for safe handling.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Have spill cleanup materials readily available.

  • Dispensing:

    • Ground all equipment to prevent static discharge, as the vapor is flammable.

    • Work in a well-ventilated area, preferably within a fume hood.

    • Avoid inhalation of vapors.

  • Post-Handling:

    • Tightly seal the container after use.

    • Wash hands thoroughly with soap and water.

    • Decontaminate the work area.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents and strong bases.

  • For deuterated compounds, it is crucial to prevent isotopic contamination. This can be achieved by handling under an inert atmosphere (e.g., nitrogen or argon).

Section 4: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteAction
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response Workflow

G Start Spill Occurs Assess Assess Spill Size and Immediate Danger Start->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Small LargeSpill Large Spill (>100 mL or Uncontained) Assess->LargeSpill Large Contain Contain the Spill with Absorbent Material SmallSpill->Contain Evacuate Evacuate the Area LargeSpill->Evacuate Alert Alert Others and Call Emergency Services Evacuate->Alert Report Report the Incident Alert->Report Cleanup Clean Up with Appropriate Spill Kit Materials Contain->Cleanup Dispose Dispose of Waste in a Sealed, Labeled Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Decontaminate->Report

Caption: Workflow for spill response.

Section 5: Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.

  • Deuterated Waste: While there are stringent regulations for the export of large quantities of deuterium for nuclear applications, small quantities used in research are typically not subject to these specific regulations.[9][10][11] However, it is best practice to consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of deuterated compounds. In the absence of specific guidelines, treat it as you would its non-deuterated counterpart.

Section 6: Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for the scientific community.

  • Mechanistic Studies: The kinetic isotope effect can be leveraged to study reaction mechanisms, particularly in nucleophilic substitution and elimination reactions.[4]

  • Internal Standards: Its distinct mass allows it to be used as an internal standard in mass spectrometry-based quantitative analyses, improving the accuracy and precision of measurements.[1]

  • Metabolic and Pharmacokinetic Studies: Deuterated compounds are frequently used as tracers to study the metabolic fate of drugs and other xenobiotics. The C-D bond can be more resistant to metabolic cleavage, which can lead to altered pharmacokinetic profiles.[12] This "deuterium switch" approach is an active area of drug development.[12]

  • Synthesis of Labeled Compounds: It serves as a precursor for the synthesis of more complex deuterated molecules for various research purposes.[1]

Conclusion

This compound is a powerful tool for researchers in drug development and other scientific fields. Its safe and effective use hinges on a comprehensive understanding of its properties and adherence to strict safety protocols. By following the guidance outlined in this document, researchers can mitigate the risks associated with this compound and harness its full potential to advance scientific knowledge. Always prioritize safety, consult institutional EHS guidelines, and remain vigilant when working with any chemical reagent.

References

  • National Center for Biotechnology Information (2024). 2-Bromopropane. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 133. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • ResolveMass Laboratories Inc. (n.d.). 2-Bromopropane-d7 | CAS 39091-63-9. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). 2-Bromopropane. PubChem Compound Summary for CID 6358. Retrieved February 8, 2026, from [Link].

  • Proprep (n.d.). Discuss the reactivity and applications of 2 bromopropane in nucleophilic substitution reactions. Retrieved February 8, 2026, from [Link]

  • Clark, J. (2023). elimination from 2-bromopropane to give propene. Chemguide. Retrieved February 8, 2026, from [Link]

  • Wikipedia contributors. (2024, January 22). 2-Bromopropane. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

  • myst32YT. (2010, August 30). Synthesize 2-bromopropane from Isopropyl alcohol [Video]. YouTube. [Link]

  • White, R. D., Sipes, I. G., Gandolfi, A. J., & Bowden, G. T. (1981). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and applied pharmacology, 60(2), 267–274. [Link]

  • LibreTexts Chemistry. (2023, January 22). A. Elimination from 2-Bromopropane. Retrieved February 8, 2026, from [Link]

  • U.S. Nuclear Regulatory Commission. (n.d.). § 110.24 General license for the export of deuterium for nuclear end use. Retrieved February 8, 2026, from [Link]

  • Chegg. (2020, June 7). Solved Devise a 4-step synthesis of 2-bromopropane to. Retrieved February 8, 2026, from [Link]

  • Irish Statute Book. (2003). Containment of Nuclear Weapons Act 2003, Schedule. Retrieved February 8, 2026, from [Link]

  • LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved February 8, 2026, from [Link]

  • Federal Register. (2021, October 6). Updates on the Export of Deuterium. Retrieved February 8, 2026, from [Link]

  • Prakash Academy. (2012, February 16). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic [Video]. YouTube. [Link]

  • Maine Secretary of State. (n.d.). 10-144 C.M.R. ch. 220, § N-8 - Disposal and transfer of waste for disposal. Retrieved February 8, 2026, from [Link]

  • Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved February 8, 2026, from [Link]

  • Reddit. (2023, January 1). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Org.... Retrieved February 8, 2026, from [Link]

  • Hansen, P. E., & Spanget-Larsen, J. (2017). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 22(10), 1686. [Link]

Sources

Technical Monograph: Physicochemical Profile of 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 2-Bromopropane-1,1,1-d3 , designed for researchers requiring precise physicochemical data and handling protocols for isotopic labeling applications.[1]

Executive Summary

This compound (Isopropyl-d3 bromide) is a regioselectively deuterated alkyl halide used primarily as a mechanistic probe in organic synthesis and metabolic studies. Unlike the perdeuterated analog (d7), the 1,1,1-d3 isotopologue offers a unique asymmetry: it renders the central carbon atom chiral solely due to isotopic substitution (


 vs. 

).

Core Physicochemical Conclusion: The boiling point of this compound is 59.0 °C – 60.0 °C at standard atmospheric pressure (760 mmHg). While isotopic substitution theoretically alters vapor pressure via the secondary isotope effect, the magnitude of this shift for a d3 substitution on a methyl group is negligible in bulk physical processing. Consequently, it should be handled with the same high-volatility precautions as standard 2-bromopropane.

Physicochemical Characterization

The following data aggregates experimental values for the protio analog and extrapolates specific properties for the d3 isotopologue based on established isotope effect principles.

Table 1: Comparative Physicochemical Properties[1]
Property2-Bromopropane (Protio)This compound2-Bromopropane-d7 (Perdeutero)
Formula



Molecular Weight 122.99 g/mol ~126.01 g/mol ~130.03 g/mol
Boiling Point (760 mmHg) 59.4 °C [1]59.4 °C ± 0.5 °C 59.0 °C [2]
Density (25 °C) 1.31 g/mL~1.34 g/mL (Calc.)[1]1.383 g/mL [2]
Vapor Pressure (20 °C) 32.0 kPa (240 mmHg)~32.0 kPa ~32.0 kPa
Flash Point 19 °C (Closed Cup)19 °C 19 °C
Chirality AchiralIsotopically Chiral Achiral
Deep Dive: Volatility and Vapor Pressure Isotope Effects (VPIE)

Researchers must note that this compound is highly volatile .[1]

  • Inverse Isotope Effect: In many hydrocarbons, deuterated analogs exhibit a slightly lower boiling point (inverse effect) due to a decrease in attractive dispersion forces (C-D bonds are shorter and less polarizable than C-H bonds).

  • Normal Isotope Effect: Conversely, the increased mass favors a higher boiling point.

  • Net Result: For 2-bromopropane, these factors nearly cancel out. The d3 analog behaves almost identically to the protio form during distillation. Do not rely on fractional distillation to separate the d3 product from d0 impurities; they will co-distill.

Isotopic Chirality: A Critical Research Insight

A frequently overlooked feature of the 1,1,1-d3 regioisomer is that it creates a chiral center at the C2 position.

  • Protio: The C2 carbon is bonded to H, Br, and two identical

    
     groups (Achiral).[1]
    
  • 1,1,1-d3: The C2 carbon is bonded to H, Br, one

    
    , and one 
    
    
    
    .[1] Because
    
    
    in mass and vibrational frequency, the molecule is chiral.

This property makes this compound an invaluable probe for enantioselective enzymatic reactions where the enzyme might distinguish between the proteo-methyl and deutero-methyl groups.[1]

Synthesis & Verification Protocol

The synthesis generally follows the nucleophilic substitution of 2-propanol-1,1,1-d3 with hydrobromic acid.

Step-by-Step Synthesis Workflow
  • Precursor Selection: Start with 2-Propanol-1,1,1-d3 (CAS: 53716-50-0). Ensure isotopic purity >98 atom % D.

  • Acid Preparation: Chill 48% Hydrobromic Acid (HBr) to 0°C.

  • Addition: Add the deuterated alcohol dropwise to the HBr.

  • Reflux: Heat the mixture to mild reflux (approx 85°C) for 2-4 hours. The alkyl halide will form an oily layer.

  • Distillation: Perform a simple distillation. Collect the fraction boiling between 58-62°C.

  • Purification: Wash the distillate with cold water, then cold 5%

    
    , then brine. Dry over 
    
    
    
    .
Visualization: Synthesis and Chirality Logic[1]

G cluster_chirality Isotopic Chirality Generation Precursor 2-Propanol-1,1,1-d3 (Chiral Precursor) Reaction Nucleophilic Substitution (SN1/SN2 Mixed) Precursor->Reaction Substrate Reagent HBr (48%) + H2SO4 (Cat) Reagent->Reaction Brominating Agent Product This compound (Racemic Mixture) Reaction->Product Reflux & Distill Center C2 Carbon Group1 H Center->Group1 Group2 Br Center->Group2 Group3 CH3 Center->Group3 Group4 CD3 Center->Group4

Caption: Synthesis pathway and the resulting isotopic chirality at the C2 center.

QC: Verification via NMR

To confirm the 1,1,1-d3 structure versus d0 or d7:

  • 1H NMR (CDCl3):

    • Protio: Septet at ~4.3 ppm (1H), Doublet at ~1.7 ppm (6H).[1]

    • 1,1,1-d3: The signal at ~1.7 ppm integrates to 3H (only one

      
       group).[2] The septet at 4.3 ppm becomes a complex multiplet due to coupling with 
      
      
      
      (doublet) and
      
      
      (unresolved/broad due to D-coupling).

Handling and Safety

Given the boiling point of ~59°C, this compound is classified as a Flammable Liquid (Category 2) .

  • Cold Storage: Store at 2-8°C. While alkyl halides are generally stable, keeping them cold minimizes volatilization loss.

  • Seal Integrity: Use Parafilm or Teflon tape over caps. Deuterated solvents are expensive; evaporative loss is the primary failure mode in storage.

  • Toxicity: Like the protio analog, it is a potential reproductive toxin. Handle exclusively in a fume hood.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6358, 2-Bromopropane. Retrieved from [Link][1]

  • Thornton, E. R. (1962).[1] Solvolysis Mechanisms and Kinetic Isotope Effects. Annual Review of Physical Chemistry. Retrieved from [Link]

Sources

2-Bromopropane-1,1,1-d3 PubChem and ChemSpider entries

Author: BenchChem Technical Support Team. Date: February 2026

Isotopologue Characterization, Synthesis Strategy, and Pharmacological Utility

Executive Summary

This technical guide addresses the physicochemical and pharmacological profile of 2-Bromopropane-1,1,1-d3 (Isopropyl-1,1,1-d3 bromide). Unlike its fully deuterated analog (2-Bromopropane-d7, CID 24863392) or the methine-deuterated variant (2-Bromopropane-2-d1), the 1,1,1-d3 isotopologue represents a specific asymmetric deuteration pattern. This motif is critical for precise Kinetic Isotope Effect (KIE) studies involving terminal methyl oxidation and for "deuterium switch" strategies in drug design intended to mitigate metabolic clearance without altering binding affinity.

Immediate Safety Notice: The parent compound, 2-Bromopropane, is a confirmed Group 1 Reproductive Toxicant .[1] All isotopologues must be handled with the assumption of identical toxicity profiles, specifically targeting hematopoietic and reproductive systems (azoospermia/ovarian failure).

Part 1: Database Ontology & Identification

As of the current index, this compound is often absent from standard public catalogs as a discrete stock keeping unit (SKU), unlike the d7 variant. Researchers must often rely on the parent compound's data or custom synthesis registration.

Digital Identity & Registry
AttributeData / Logic
Parent Compound 2-Bromopropane (Isopropyl Bromide)
Parent PubChem CID
Parent ChemSpider ID
Isotopologue Formula

Molecular Weight ~126.01 g/mol (vs. 122.99 for non-deuterated)
InChI Key (Parent) NAMYKGVDVNBCFQ-UHFFFAOYSA-N
Isotope Layer Logic The standard InChIKey does not encode isotopic data in the first block. A specific InChI for the d3 variant would modify the /i layer: /i1D3 (assuming C1 is the deuterated methyl).
The "Missing Entry" Phenomenon

While 2-Bromopropane-d7 (CID 24863392) and 2-Bromopropane-2-d1 are indexed due to their utility as NMR solvents or simple mechanistic probes, the 1,1,1-d3 variant is typically a "Make-on-Demand" custom synthesis target.

  • Implication for Researchers: Do not rely on a pre-existing SDS for the d3 variant. You must derive safety and physical property data from the parent CID 6358, adjusting for the mass shift (+3 Da) and potential KIE on reaction rates.

Part 2: Synthesis & Quality Control

Since this specific isotopologue is rarely available off-the-shelf, a robust, self-validating synthesis protocol is required. The following pathway ensures regioselectivity, preventing deuterium scrambling.

Retrosynthetic Logic

To obtain the asymmetric 1,1,1-d3 pattern, we cannot use H/D exchange on acetone (which leads to scrambling). We must construct the carbon skeleton using a deuterated building block.

  • Precursors: Acetaldehyde (non-deuterated) + Methyl-d3-magnesium iodide (Grignard).

  • Intermediate: 2-Propanol-1,1,1-d3.

  • Product: this compound.

Step-by-Step Protocol

Step 1: Grignard Formation & Addition

  • Reagents: Methyl-d3 iodide (

    
    , >99.5 atom % D) and Magnesium turnings.
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ).[2]
    
  • Procedure: Generate

    
     in situ. Cool to 0°C.
    
  • Addition: Dropwise addition of Acetaldehyde (

    
    ).
    
    • Mechanism:[2] The nucleophilic

      
       attacks the carbonyl carbon.
      
  • Quench: Saturated

    
     solution.
    
  • Isolation: Extract with ether, dry over

    
    , and carefully distill (bp of isopropanol is 82.6°C).
    
    • Result:2-Propanol-1,1,1-d3 .

Step 2: Bromination (Appel Reaction or HBr) Note: The Appel reaction is preferred for milder conditions to prevent elimination side reactions.

  • Reagents: Triphenylphosphine (

    
    ), Carbon Tetrabromide (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM).

  • Procedure: Dissolve 2-Propanol-1,1,1-d3 and

    
     in DCM at 0°C. Add 
    
    
    
    slowly.
  • Purification: Distillation. 2-Bromopropane boils at ~59°C.

    • Critical QC: The product is volatile.[3] Use a Vigreux column.

Synthesis Workflow Visualization

Synthesis_Workflow start Methyl-d3 Iodide (CD3I) grignard Intermediate: Alkoxide Complex start->grignard + Mg / Et2O reagent Acetaldehyde (CH3CHO) reagent->grignard Nucleophilic Attack alcohol 2-Propanol-1,1,1-d3 (Chiral Center Created) grignard->alcohol H3O+ Quench bromide TARGET: This compound alcohol->bromide PBr3 or CBr4/PPh3 (Bromination)

Figure 1: Regioselective synthesis pathway for this compound avoiding deuterium scrambling.

Part 3: Applications in Drug Discovery

The 1,1,1-d3 motif is not merely a label; it is a functional probe in Medicinal Chemistry.

The Deuterium Switch (Metabolic Stability)

Isopropyl groups in drug candidates are frequent targets for Cytochrome P450 enzymes (specifically CYP2E1 and CYP2D6).

  • Pathway: Hydroxylation usually occurs at the terminal methyl groups (

    
    -oxidation) or the methine carbon (
    
    
    
    -oxidation).
  • Mechanism: The C-D bond is shorter and stronger than the C-H bond. Breaking a C-D bond in the rate-determining step (RDS) exhibits a Primary Kinetic Isotope Effect (

    
    ).
    
  • Utility: By using the 1,1,1-d3 analog, researchers can determine if metabolic clearance is driven by oxidation of that specific methyl group. If the half-life (

    
    ) increases significantly with the d3-analog compared to the proteo-analog, that methyl site is a metabolic "hotspot."
    
Mechanistic Elimination Studies

2-Bromopropane undergoes E2 elimination to form propene.

  • Scenario: Base-promoted dehydrohalogenation.

  • Experiment: Compare the elimination rate of 2-Bromopropane vs. This compound.

    • If the base removes a proton from the

      
       group (non-deuterated), the rate is fast (
      
      
      
      ).
    • If the base removes a deuteron from the

      
       group, the rate is slow (
      
      
      
      ).
    • Result: This confirms the regioselectivity of the alkene formation (Zaitsev vs. Hofmann products).

Metabolic Logic Diagram

Metabolic_Logic cluster_H Proteo-Analog (Standard) cluster_D Deuterated Analog (1,1,1-d3) drug Isopropyl-Bearing Drug cyp CYP450 Enzyme drug->cyp metabolite_H Rapid Hydroxylation (High Clearance) cyp->metabolite_H C-H Bond Break (Easy) metabolite_D Slowed Reaction (Primary KIE) cyp->metabolite_D C-D Bond Break (Hard)

Figure 2: Impact of Deuterium substitution on metabolic clearance rates (Kinetic Isotope Effect).

Part 4: Safety & Handling (Critical)

Hazard Class: Reproductive Toxin (Category 1A/1B). The toxicity of 2-Bromopropane is well-documented and severe. The deuterated analog must be treated with equal or greater caution, as metabolic stability might theoretically prolong systemic exposure.

Hazard TypeManifestationMechanism
Reproductive Azoospermia, Ovarian FailureAlkylation of DNA in spermatogonia and oocytes.
Hematopoietic Pancytopenia, AnemiaBone marrow suppression.[4]
Neurotoxicity Peripheral NeuropathyAxonal degeneration (distal).

Handling Protocol:

  • Engineering Controls: All synthesis and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (breakthrough time is short for alkyl halides), lab coat, and safety goggles.

  • Waste: Segregate as Halogenated Organic Waste. Do not mix with oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6358, 2-Bromopropane. Retrieved from [Link]

  • Ichihara, G., et al. (1997). Reproductive toxicity of 2-bromopropane in Sprague Dawley rats. National Institute of Occupational Safety and Health. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). 2-Bromopropane Toxicity Listing.[5] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of deuterium-labeled isopropyl compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Deuterium-Labeled Isopropyl Motifs

Abstract & Strategic Importance

The isopropyl group is a ubiquitous pharmacophore in medicinal chemistry, often serving to modulate lipophilicity (


) and fill hydrophobic pockets. However, it is also a metabolic "soft spot." Cytochrome P450 enzymes frequently target the methine position (C2-H) for hydroxylation or the methyl groups (C1/C3-H) for oxidation.

Replacing protium with deuterium at these sites—the "Deuterium Switch"—can significantly extend half-life (


) via the Kinetic Isotope Effect (KIE) without altering target potency. This guide details the synthesis of Isopropyl-

(retaining C2-H) and Isopropyl-

(fully deuterated) motifs, prioritizing cost-effective reagents like Acetone-

.

Strategic Synthesis Decision Tree

Before beginning synthesis, the specific labeling pattern must be chosen based on the metabolic liability (Methine vs. Methyl oxidation) and the heteroatom attachment (N vs. O).

DeuteriumStrategy Start Target: Deuterated Isopropyl Group AtomType Attachment Atom? Start->AtomType N_Path N-Isopropyl (Amines) AtomType->N_Path Nitrogen O_Path O-Isopropyl (Ethers) AtomType->O_Path Oxygen/Sulfur Method_RA Method A: Reductive Amination N_Path->Method_RA Label_Type Label Pattern? Method_RA->Label_Type D6 Isopropyl-d6 (Methine H retained) Label_Type->D6 D7 Isopropyl-d7 (Fully deuterated) Label_Type->D7 Reagent_D6 Reagents: Acetone-d6 + NaBH(OAc)3 D6->Reagent_D6 Reagent_D7 Reagents: Acetone-d6 + NaBD4 D7->Reagent_D7 Method_Alk Method B: Nucleophilic Substitution O_Path->Method_Alk Reagent_Alk Reagents: 2-Bromopropane-d7 + Base Method_Alk->Reagent_Alk

Figure 1: Decision matrix for selecting the optimal synthetic route based on heteroatom and required deuteration pattern.

Method A: Reductive Amination (N-Isopropyl)

This is the preferred method for synthesizing N-isopropyl groups. It is cost-effective because it utilizes Acetone-


  (inexpensive) rather than alkyl halides.

Mechanism: The amine condenses with Acetone-


 to form a hemiaminal, which dehydrates to an iminium ion. The reducing agent then delivers a hydride (H

) or deuteride (D

) to the iminium carbon.
Protocol 1: Synthesis of N-Isopropyl- Amine

Target: Incorporation of deuterium at both methyl groups and the methine position.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Carbon Source: Acetone-

    
     (99.9 atom % D, 1.5 – 3.0 equiv)
    
  • Reductant: Sodium Borodeuteride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid-

    
     (catalytic, optional but recommended for unreactive amines)
    
  • Solvent: Methanol-

    
     (preferred) or THF (anhydrous)
    

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve the amine (1.0 mmol) in Methanol-

      
       (5 mL).
      
    • Add Acetone-

      
       (3.0 mmol). If the amine is an HCl salt, add 1.0 equiv of Triethylamine.
      
    • Critical Step: Add activated molecular sieves (4Å) to sequester water and drive imine formation. Stir at Room Temperature (RT) for 2–4 hours.

    • Note: Scrambling is minimal under neutral conditions, but avoid strong protic acids which can exchange the

      
      -deuteriums of acetone via enolization [1].
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 mmol) portion-wise.
      
    • Allow to warm to RT and stir for 12 hours.

  • Workup:

    • Quench with

      
       or dilute HCl (carefully).
      
    • Adjust pH > 10 with NaOH.

    • Extract with DCM or EtOAc. Dry over

      
       and concentrate.
      

Protocol Variation: N-Isopropyl-


 (Methine-H Retained) 
To retain the proton at the methine position (often done to determine if the metabolic soft spot is the C-H bond itself), substitute the reductant:
  • Change: Use Sodium Triacetoxyborohydride (STAB) or

    
     instead of 
    
    
    
    .
  • Result: The methyls are

    
    , but the central CH is protio (
    
    
    
    ).

Method B: Nucleophilic Substitution (O-Isopropyl)

For ethers, reductive amination is not applicable. Direct alkylation (Williamson Ether Synthesis) is required.

Challenge: Secondary alkyl halides like 2-bromopropane are prone to E2 elimination (forming propene), especially with hindered bases. Cost Note: Commercial 2-Bromopropane-


  is significantly more expensive than Acetone-

. For large-scale (>10g) synthesis, it is economical to synthesize the bromide from Acetone-

first.
Protocol 2: Williamson Ether Synthesis (O-Isopropyl- )

Reagents:

  • Substrate: Phenol or Alcohol (1.0 equiv)

  • Electrophile: 2-Bromopropane-

    
     (1.2 equiv)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Deprotonation:

    • Dissolve Phenol (1.0 mmol) in anhydrous DMF (3 mL).

    • Add

      
       (2.0 mmol). Stir at RT for 30 min to ensure phenoxide formation.
      
  • Alkylation:

    • Add 2-Bromopropane-

      
       (1.2 mmol) dropwise.
      
    • Temperature Control: Heat to 60°C. Do not exceed 80°C to minimize E2 elimination (propene-

      
       formation).
      
  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with LiCl solution (to remove DMF).

In-House Synthesis of 2-Bromopropane-


 (Cost-Saving Route): 
  • Reduction: Acetone-

    
     + 
    
    
    
    
    
    Isopropanol-
    
    
    .
  • Bromination: Isopropanol-

    
     + 
    
    
    
    (0°C to RT)
    
    
    2-Bromopropane-
    
    
    [2].

Quality Control & Validation

Validating deuterium incorporation is critical. A mixture of


 species can complicate pharmacokinetic interpretation.

Table 1: Analytical Validation Parameters

TechniqueObservation (Protio vs. Deutero)Acceptance Criteria
1H NMR Methyls: Doublet at ~1.1 ppm disappears.Methine: Septet at ~2.9 ppm disappears (for

).
> 98% disappearance of signals.
13C NMR Methyls: Signal becomes a septet (coupling with D).Methine: Signal becomes a triplet (coupling with D).Characteristic C-D coupling patterns observed.
Mass Spec Parent ion shifts by +6 Da (

) or +7 Da (

).
Isotopic purity > 99% (minimal M+6 in M+7 sample).

References

  • Atzrodt, J., et al. "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, vol. 46, no. 41, 2007, pp. 7744-7765. Link

  • ResolveMass Laboratories. "2-Bromopropane-d7: Technical Data and Applications." ResolveMass Product Catalog, 2025. Link

  • Shao, L., et al. "Derivatives of Tramadol for Increased Metabolic Stability." Journal of Medicinal Chemistry, vol. 49, no. 15, 2006 (Contextualizing the deuterium switch on alkyl groups). Link

  • Foster, A. B. "Deuterium Isotope Effects in the Metabolism of Drugs and Xenobiotics: Implications for Drug Design." Advances in Drug Research, vol. 14, 1985, pp. 1-40. Link

Precision KIE Profiling: Intramolecular Elimination Studies using 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropane-1,1,1-d3 (isopropyl-d3 bromide) is a specialized isotopic probe used to determine Primary Kinetic Isotope Effects (KIE) with high precision.[1][2] Unlike standard intermolecular experiments that require running two separate reactions (H-substrate vs. D-substrate), this asymmetrically deuterated compound allows for intramolecular competition .[1][2]

In a single reaction vessel, a base can abstract a proton (


) from the methyl group or a deuteron (

) from the trideuteromethyl group. The ratio of the resulting alkene products provides a direct, error-minimized measurement of

. This Application Note outlines the theoretical basis, experimental protocol, and data analysis for using this compound to distinguish between E2 and E1 reaction mechanisms.

Theoretical Framework

The Intramolecular Advantage

Standard KIE measurements compare the rates of two separate reactions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and 

). This method is susceptible to systematic errors (temperature fluctuations, concentration variances).[1]

Using This compound (


), the competition is internal.[1] The substrate has two distinct "arms" for elimination:
  • Path A (H-Abstraction): Removal of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     from 
    
    
    
    yields 3,3,3-trideuteropropene .[1]
  • Path B (D-Abstraction): Removal of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     from 
    
    
    
    yields 1,1-dideuteropropene .[1]

Because both pathways occur in the exact same solution environment, the ratio of products equals the ratio of rate constants:



Mechanistic Implications[1][2][3][4]
  • E2 Mechanism (Concerted): C-H/C-D bond breaking occurs in the rate-determining step.[1][2] Expect a large Primary KIE (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    
  • E1 Mechanism (Stepwise): The rate-determining step is the loss of bromide to form a carbocation. Deprotonation occurs after the RDS.[1][2] Expect a Unity or Secondary KIE (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1]
    

Experimental Protocol

Materials & Equipment
  • Substrate: this compound (Custom synthesis via HBr treatment of 2-Propanol-1,1,1-d3).[1]

  • Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu).[1][2]

  • Solvent: Anhydrous Ethanol (EtOH) or THF.[1][2]

  • Apparatus: Round-bottom flask, reflux condenser, cold trap (-78°C, dry ice/acetone) to collect volatile propene gas.[1][2]

Reaction Workflow
  • Setup: Assemble a reflux apparatus connected to a gas outlet leading to a cold trap.

  • Charging: Dissolve this compound (1.0 equiv) in anhydrous ethanol (0.5 M).

  • Initiation: Add NaOEt (2.0 equiv) rapidly.

  • Reaction: Heat to reflux (approx. 60-70°C). The elimination product (Propene) is a gas (bp -47°C) and will evolve immediately.[2]

  • Collection: Collect the evolved gas in the cold trap for 30-60 minutes.

  • Quench: Stop heating; seal the cold trap for analysis.

Visual Workflow (DOT Diagram)

KIE_Workflow Start Start: this compound Reaction Reaction: Base (NaOEt) Reflux in EtOH Start->Reaction Branch Transition State Competition Reaction->Branch PathH Path A: H-Abstraction (Faster if E2) Branch->PathH k_H PathD Path B: D-Abstraction (Slower if E2) Branch->PathD k_D ProdH Product A: 3,3,3-Trideuteropropene (Mass 45) PathH->ProdH ProdD Product B: 1,1-Dideuteropropene (Mass 44) PathD->ProdD Analysis Analysis: GC-MS or NMR ProdH->Analysis ProdD->Analysis

Figure 1: Intramolecular competition pathway showing the bifurcation into two distinct isotopologues based on H vs. D abstraction.

Data Analysis & Interpretation

Method A: GC-MS Analysis (Preferred)

The two products differ by 1 mass unit.[1][2]

  • Product A (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Molecular Ion 
    
    
    
    (3 Deuteriums).[1]
  • Product B (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Molecular Ion 
    
    
    
    (2 Deuteriums).[1]

Calculation:



Note: Correction factor accounts for natural abundance of 

.[1]
Method B: 1H-NMR Spectroscopy

Dissolve the trapped gas in cold ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


.[1]
  • Product A (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  Shows signal for terminal vinyl protons (
    
    
    
    ).[1]
  • Product B (

    
    ):  Terminal positions are deuterated (
    
    
    
    ); these are NMR silent .
  • Calculation: Compare the integration of the methyl doublet (present in Product B) vs. the vinyl region.[1][2]

Data Summary Table[1][2]
ParameterE2 Mechanism (Concerted)E1 Mechanism (Stepwise)
Rate Determining Step C-H / C-D CleavageC-Br Cleavage
Expected KIE (

)
3.0 - 7.0 ~1.0 - 1.2
Major Product 3,3,3-Trideuteropropene (Loss of H)1:1 Mixture (Statistical)
Temperature Dependence High (Tunneling possible)Low

References

  • Mechanistic Foundation: The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. Retrieved from [1]

  • Experimental Precedent: Elimination from 2-bromopropane. ChemGuide. Retrieved from [1]

  • Isotope Effects in Organic Chemistry: Kinetic Isotope Effects. Wikipedia.[1][2] Retrieved from [1]

  • Compound Data: 2-Bromopropane Properties. PubChem.[1][2] Retrieved from [1]

  • Synthesis Reference: Synthesize 2-bromopropane from Isopropyl alcohol. YouTube (Educational Protocol).[1][2] Retrieved from

Sources

2-Bromopropane-1,1,1-d3 in E2 elimination reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Elucidation of E2 Elimination via Intramolecular Kinetic Isotope Effects Protocol ID: AN-KIE-042 Subject: 2-Bromopropane-1,1,1-d3 (


)
Date:  October 26, 2023

Core Directive & Scientific Context

Abstract This application note details the protocol for utilizing This compound as a mechanistic probe to quantify Primary Kinetic Isotope Effects (KIE) in E2 elimination reactions. Unlike intermolecular comparisons (running separate reactions for deuterated vs. non-deuterated substrates), this protocol utilizes an intramolecular competition model. The chemically symmetric but isotopically asymmetric substrate allows for the simultaneous measurement of


 and 

within a single reaction vessel, eliminating systematic errors arising from temperature fluctuations, base concentration variances, or solvent impurities.

Mechanistic Basis The E2 elimination of 2-bromopropane is a concerted process where a base abstracts a


-proton while the leaving group (bromide) departs, forming a double bond.
  • Substrate:

    
    
    
  • Pathway A (

    
    ):  Abstraction of a proton from the 
    
    
    
    group yields 3,3,3-trideuterio-1-propene .
  • Pathway B (

    
    ):  Abstraction of a deuteron from the 
    
    
    
    group yields 1,1-dideuterio-1-propene .

Because the C-D bond has a lower zero-point energy than the C-H bond, the activation energy for C-D cleavage is higher. The ratio of the resulting alkene products directly reports the primary KIE (


).

Experimental Workflow & Logic

The following diagram illustrates the bifurcation of the reaction pathway and the analytical workflow.

E2_Mechanism_Workflow Substrate This compound (CH3-CHBr-CD3) TS Transition State (Concerted E2) Substrate->TS + Base (NaOEt) Prod_H Product A (via kH) CH2=CH-CD3 (Loss of H) TS->Prod_H Fast (kH) Prod_D Product B (via kD) CH3-CH=CD2 (Loss of D) TS->Prod_D Slow (kD) Analysis 1H NMR Analysis (Product Ratio Calculation) Prod_H->Analysis Integration of Terminal =CH2 Prod_D->Analysis Integration of Allylic -CH3

Figure 1: Mechanistic bifurcation of this compound elimination. Path A (Green) is kinetically favored over Path B (Red) due to the Primary Isotope Effect.

Detailed Protocol

Materials & Reagents
  • Substrate: this compound (>98% D-enrichment).

    • Note: Can be synthesized via reduction of acetone-d3 followed by bromination (PBr3) [1].

  • Base: Sodium Ethoxide (NaOEt), 2.0 M solution in Ethanol.

  • Solvent: Absolute Ethanol (anhydrous).

  • Trapping Solvent: Deuterochloroform (

    
    ) pre-chilled to -78°C.
    
  • Apparatus: 50 mL Round Bottom Flask, Reflux Condenser, Gas Outlet Tube, NMR Tube (with screw cap or septum).

Reaction Setup (Gas Trapping Method)

Since propene boils at -47°C, the product must be trapped as it is generated.

  • Assembly: Connect the reaction flask to a reflux condenser. Attach a gas outlet tube (cannula or tubing) from the top of the condenser leading into a secondary vessel (trap).

  • Trap Preparation: Place 0.7 mL of

    
     in an NMR tube or a small vial. Immerse this trap in a Dry Ice/Acetone bath (-78°C). Ensure the gas outlet tip is submerged in the 
    
    
    
    .
  • Reaction:

    • Charge the flask with 5.0 mmol of this compound.

    • Add 10 mL of 2.0 M NaOEt/EtOH.

    • Heat gently to reflux (approx 60-70°C).

    • Observation: As the elimination proceeds, propene gas will evolve, travel through the condenser (which returns ethanol vapor), and bubble into the cold

      
       trap.
      
  • Collection: Allow reaction to proceed for 30-60 minutes.

  • Sealing: Quickly cap the NMR tube containing the cold

    
    /Propene mixture. Keep cold until analysis.
    

Analytical Method: 1H NMR Spectroscopy

Spectral Logic

The two isotopic products are distinguished by which protons remain in the molecule.

  • Product A (from H-removal):

    
    
    
    • Retains: Two terminal vinylic protons (

      
      ).
      
    • Loses: Allylic methyl protons (replaced by

      
      ).
      
  • Product B (from D-removal):

    
    
    
    • Retains: Three allylic methyl protons (

      
      ).
      
    • Loses: Terminal vinylic protons (replaced by

      
      ).
      
Data Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR.

  • Temperature: 298 K (Run immediately; propene is volatile).

  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (d1): Set to >5s to ensure full relaxation of both methyl and vinylic protons for accurate integration.

Integration & Calculation Table
Signal Region (ppm)MultiplicityAssignmentOrigin ProductProtons per MoleculeIntegral Label
5.7 - 5.9 Multiplet

(Internal Vinyl)
Both A & B1 (Common)

4.9 - 5.1 Multiplet

(Terminal Vinyl)
Product A (

)
2

1.6 - 1.8 Doublet

(Allylic Methyl)
Product B (

)
3

Calculation of KIE

The Kinetic Isotope Effect is the ratio of the rates, which equals the ratio of the products (corrected for the number of protons generating the signal).



Using the integrals:




Final Equation:



Interpretation & Troubleshooting

Expected Results
  • Typical KIE Value: For E2 elimination with ethoxide, expect a

    
     between 6.0 and 7.0  [2, 3].
    
  • Significance: A value > 2 confirms the C-H bond is breaking in the Rate Determining Step (RDS), validating the concerted E2 mechanism. A value near 1 would suggest an E1 mechanism (where C-Br ionization is RDS, not C-H breaking).

Troubleshooting Matrix
ObservationPotential CauseRemediation
KIE

1.0 - 1.5
E1 Pathway DominanceReaction temperature too high or base too weak. Ensure high concentration of strong base (EtO-) to force E2.
Broad/Weak Signals Propene EvaporationEnsure cold trap is at -78°C; use a gas-tight NMR tube (J. Young valve).
Complex Splitting H-D CouplingDeuterium (

) couples to protons (

). Decoupling (1H{2H}) can simplify spectra but is usually unnecessary for simple integration.

References

  • Synthesis of Deuterated Isopropyl Derivatives. Source:Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link] (General Journal Landing Page for verification of methodology source).

  • Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Source: Wiley-Interscience. Context: Definitive text on E2 mechanisms and isotope effects. URL:[Link]

  • Westheimer, F. H. (1961).[1] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Source:Chemical Reviews, 61(3), 265–273. Context: Theoretical grounding for KIE values ~7. URL:[Link]

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Term: Kinetic Isotope Effect.[1][2] URL:[Link]

Sources

Application Note: Deuterated Alkylating Agents for Pharmaceutical Synthesis

[1]

Executive Summary

The strategic incorporation of deuterium (

12

Scientific Foundation: The Deuterium Kinetic Isotope Effect (DKIE)

The utility of deuterated alkylating agents rests on the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier isotope.

  • Bond Dissociation Energy (BDE): A C-D bond is approximately 1.2–1.5 kcal/mol stronger than a C-H bond.

  • Metabolic Impact: Metabolic cleavage of C-H bonds by Cytochrome P450 (CYP450) enzymes is often the rate-limiting step (RLS) in drug clearance. Replacing H with D at these "metabolic soft spots" significantly reduces the rate of metabolism (

    
     can range from 2 to 10).
    
Visualization: Metabolic Shunting Mechanism

The following diagram illustrates how deuteration diverts a drug from rapid metabolic clearance, extending its half-life (

MetabolicShuntingDrugHStandard Drug (C-H)CYPCYP450 EnzymeDrugH->CYPHigh AffinityDrugDDeuterated Drug (C-D)DrugD->CYPResistantCirculationSystemic Circulation(Therapeutic Effect)DrugD->CirculationMetabolic Shunting(Extended t1/2)MetaboliteInactive/Toxic MetaboliteCYP->MetaboliteRapid Oxidation(k_H)CYP->MetaboliteSlow Oxidation(k_D)

Caption: Figure 1. Metabolic Shunting. Deuteration (green path) strengthens the bond at the metabolic site, reducing CYP450 clearance and favoring systemic circulation compared to the standard drug (red path).

Reagent Selection Matrix

Choosing the correct alkylating agent is critical for yield and isotopic purity.

ReagentFormulaReactivityVolatilityApplication Notes
Iodomethane-d3

HighHigh (bp 42°C)Standard. Best for general N/O-methylation.[3] Requires sealed vessels to prevent loss.
Dimethyl Sulfate-d6

HighLow (bp 188°C)Scale-up. Good for high-temperature reactions. Highly toxic.
Methyl-d3 Tosylate

ModerateLow (Solid/Oil)Selective. milder than iodides; useful for sensitive substrates.
Deuterated Methanol

LowHigh (bp 65°C)Mitsunobu. Used with

/DIAD for specific O-methylation without strong bases.

Detailed Protocol: O-Methylation using Iodomethane-d3[1][4]

This protocol describes the synthesis of a deuterated aryl ether (e.g., a Deutetrabenazine precursor). It is designed to minimize H/D scrambling , a common failure mode where acidic protons in the solvent or atmosphere exchange with the deuterium.

Pre-Requisites
  • Substrate: Phenolic precursor (dried under vacuum).

  • Reagent: Iodomethane-d3 (

    
    , >99.5 atom % D).
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    ), anhydrous.
  • Solvent: DMF or Acetone (Anhydrous, stored over molecular sieves).

Step-by-Step Methodology
  • System Preparation (Anhydrous Setup):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Argon or Nitrogen gas for 15 minutes.

    • Expert Insight: Moisture is the enemy. Water (

      
      ) can act as a proton source, leading to lower isotopic enrichment.
      
  • Solubilization:

    • Charge the flask with the phenolic substrate (1.0 equiv).

    • Add anhydrous DMF (Concentration: 0.1 – 0.5 M).

    • Add

      
       (1.5 – 2.0 equiv). The excess base ensures rapid deprotonation of the phenol.
      
  • Reagent Addition (Cold Start):

    • Cool the mixture to 0°C using an ice bath.

    • Add Iodomethane-d3 (1.1 – 1.2 equiv) dropwise via a gas-tight syringe.

    • Caution:

      
       is highly volatile. If the reaction exotherms, valuable reagent will be lost to the headspace.
      
  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT).

    • Seal the flask tightly. Stir for 4–12 hours.

    • In-Process Control (IPC): Monitor by LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      ).
  • Quench & Workup:

    • Quench with Ice Water (minimal volume).

    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine (

      
      ) to remove DMF.
      
    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate in vacuo.
      
    • Critical: Do not use acidic washes (e.g., 1N HCl) if the product has acid-sensitive moieties, as this can catalyze back-exchange.

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: Phenolic Substrate(Dry, Inert Atmosphere)Step11. SolubilizationSolvent: Anhydrous DMFBase: Cs2CO3Start->Step1Step22. Alkylation (0°C -> RT)Reagent: Iodomethane-d3(Sealed Vessel)Step1->Step2Add ReagentStep33. Quench & ExtractionIce Water / Ethyl AcetateStep2->Step3Completion (LC-MS)QC4. Validation (NMR/MS)Check for >99% D-Inc.Step3->QCPurification

Caption: Figure 2. General O-Methylation Workflow. Step 2 requires strict temperature control to prevent reagent volatilization.

Analytical Validation & QC

Verifying the success of a deuteration reaction requires more than just checking for product formation; you must quantify the Isotopic Enrichment .

Mass Spectrometry (MS)
  • Target: Observe the mass shift. For a single methyl-d3 group, the parent ion should shift by +3 Da (

    
    ).
    
  • Purity Calculation:

    
    
    
  • Note: Ensure the ionization method (ESI/APCI) does not cause H/D exchange in the source.

Nuclear Magnetic Resonance ( -NMR)
  • Method: The "Silent Signal".

  • Observation: In a successful reaction, the signal corresponding to the methyl protons (

    
     ppm for O-Me) should be absent .
    
  • Quantification: Use an internal standard (e.g., dimethyl sulfone) to integrate residual protons. If the integration of the methyl region is <1% of the theoretical value, the enrichment is >99%.

Troubleshooting: The Scrambling Problem

Issue: Loss of deuterium content (e.g., finding


Root CauseMechanismSolution
Acidic Conditions Acid-catalyzed enolization allows D to exchange with solvent H.Maintain basic pH during workup.[3] Avoid protic solvents (MeOH, EtOH) in the reaction.
Moisture

/

exchange.
Use flame-dried glassware and fresh molecular sieves.[3]
High Temperature Thermal instability promotes radical exchange.Keep reaction temperature <60°C. If heat is needed, use deuterated solvents (e.g.,

).

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Food and Drug Administration (FDA). (2017).[4] Novel Drug Approvals for 2017: Austedo (deutetrabenazine).Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[5][6] Drug News & Perspectives, 23(6), 398. Link

  • Foster, A. B. (1984). Deuterium isotope effects in studies of drug metabolism. Trends in Pharmacological Sciences, 5, 524-527. Link

  • Tung, R. (2016).[7] The Development of Deuterium-Containing Drugs.[1][4][5][8] Innovations in Pharmaceutical Technology, 52. Link

Application Note: Precision Alkylation using 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The introduction of a deuterated isopropyl group (d3-isopropyl) is a high-value strategy in medicinal chemistry, primarily utilized for Deuterium Kinetic Isotope Effects (DKIE) . By substituting a metabolically labile methyl group with a trideuteromethyl (


) moiety, researchers can potentially reduce the rate of metabolic oxidation (typically CYP450-mediated) without altering the compound's binding affinity or potency.

2-Bromopropane-1,1,1-d3 presents a unique synthetic challenge compared to primary alkyl halides. As a secondary halide, it is highly prone to E2 elimination , yielding deuterated propene as a waste product. Furthermore, its low boiling point (~59°C) creates a high risk of reagent loss during heating.

This protocol details a Cesium Carbonate-mediated alkylation strategy designed to:

  • Maximize

    
     Substitution:  Utilizing the "Cesium Effect" to enhance nucleophilicity.
    
  • Suppress E2 Elimination: Using mild bases and polar aprotic solvents.

  • Preserve Reagent Integrity: Protocols optimized for sealed-vessel chemistry to prevent volatilization of the expensive isotope.

Chemical Identity & Handling

PropertySpecificationCritical Note
Compound This compoundRacemic mixture (typically)
Formula

Creates a chiral center at the methine carbon
MW ~126.01 g/mol Adjust stoichiometry for isotope mass
Boiling Point 59–60 °CHigh Volatility Risk - Do not reflux in open systems
Density 1.31 g/mLDenser than water
Storage 2–8 °C, darkLight sensitive; store under Argon

Strategic Reaction Design

The competition between Substitution (


) and Elimination (

) is the defining characteristic of this reaction.
Mechanistic Pathway Analysis

The following diagram illustrates the decision logic required to favor the desired deuterated product over the alkene waste.

ReactionLogic Figure 1: Mechanistic divergence in secondary alkyl halide reactions. Start Substrate (Nu-H) Reagent This compound Start->Reagent Condition_A Strong Base (NaH, KOtBu) High Temp Reagent->Condition_A Avoid Condition_B Mild Base (Cs2CO3) Polar Aprotic (DMF) Reagent->Condition_B Select Path_E2 E2 Elimination (Major Pathway) Condition_A->Path_E2 Path_SN2 SN2 Substitution (Major Pathway) Condition_B->Path_SN2 Prod_Waste Waste: Propene-d3 Path_E2->Prod_Waste Prod_Target Target: N/O-Isopropyl-d3 Path_SN2->Prod_Target

The "Cesium Effect"

Potassium carbonate (


) is often insufficient for secondary halides due to poor solubility in organic solvents, requiring higher temperatures that promote elimination. Cesium Carbonate (

)
is far more soluble in DMF/DMAc. The large cesium cation forms a "loose" ion pair with the nucleophile (phenoxide or amine), increasing its reactivity (naked anion effect) and allowing the reaction to proceed at lower temperatures (40–60°C), thereby favoring

over

.

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Standard)

Best for: Tyrosine derivatives, paracetamol analogs, and phenolic scaffolds.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Additive: Potassium Iodide (KI) or TBAI (0.1 equiv) - Optional Finkelstein catalyst

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a pressure tube or screw-cap vial equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add the Phenol substrate (1.0 equiv) and

    
     (2.0 equiv) to the vial. Add anhydrous DMF.
    
  • Activation: Stir at room temperature for 15 minutes to allow phenoxide formation. The mixture may turn colored (yellow/orange).

  • Reagent Addition: Add this compound (1.2 equiv) via syringe.

    • Tip: If the reaction is sluggish, add 10 mol% TBAI (Tetrabutylammonium iodide). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Sealing & Heating: Immediately seal the vessel tightly. Heat the block to 50–60 °C .

    • Warning: Do not exceed 65 °C if possible. The internal pressure will rise. The boiling point of the reagent is ~60°C.

  • Monitoring: Monitor by TLC or LCMS after 4 hours. If incomplete, add another 0.3 equiv of reagent and continue heating.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with water (3x) to remove DMF (critical step: residual DMF ruins NMR).

    • Wash with Brine (1x), dry over

      
      , and concentrate carefully (do not use high vacuum for extended periods if the product is volatile).
      
Protocol B: N-Alkylation of Amines

Best for: Anilines, secondary amines, and piperazines.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: this compound (1.5 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (2.5 equiv) in Acetonitrile (
    
    
    
    ).
    • Note: Amines are better nucleophiles than phenols;

      
       is often unnecessary unless the amine is deactivated.
      
  • Solvent: Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

  • Setup: Use a sealed tube.

  • Mixing: Combine Amine, Base (

    
    ), and Acetonitrile.
    
  • Addition: Add this compound.

  • Reaction: Heat to 60 °C for 12–18 hours.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate. Purify via flash chromatography.

Quality Control & Validation

Validating the incorporation of the


-isopropyl group requires careful NMR analysis.
Analytical MethodExpected Observation for Product vs. Non-Deuterated Control
1H NMR (Proton) Loss of Symmetry: The non-deuterated isopropyl group shows a doublet (6H) and a septet (1H). The d3-product will show a doublet (3H,

) and a complex multiplet (1H,

) due to coupling with only one methyl and the

(silent/broad).
13C NMR Splitting: The

carbon will appear as a septet (due to C-D coupling) and may be shifted upfield slightly compared to the

carbon.
Mass Spectrometry Mass Shift: Distinct +3 Da shift compared to the non-deuterated standard (

peak).
Analytical Workflow Diagram

QC_Workflow Figure 2: Validation logic for deuterated alkylation products. Sample Isolated Product Method_LCMS LC-MS Analysis Sample->Method_LCMS Method_NMR 1H NMR (CDCl3) Sample->Method_NMR Check_Mass Check: M+3 Peak? Method_LCMS->Check_Mass Check_Split Check: Integration 3H? (vs 6H) Method_NMR->Check_Split Pass PASS: Validated d3-Analog Check_Mass->Pass Yes Fail FAIL: Check Reagent/Exchange Check_Mass->Fail No Check_Split->Pass Yes Check_Split->Fail No

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Volatilization of ReagentEnsure vessel is sealed. Do not use a standard reflux condenser; use a pressure tube.
Olefin Formation E2 EliminationLower temperature to 40°C. Switch solvent to DMF. Ensure base is not too strong (avoid NaH).
No Reaction Steric HindranceAdd 0.5 equiv NaI or TBAI (Finkelstein condition) to generate the more reactive Iodide in situ.
Scrambling of D Acidic ProtonsEnsure reaction media is strictly neutral/basic. Avoid acidic workups which might promote H/D exchange (rare for alkyl, relevant for alpha-carbonyls).

References

  • Cesium Carbonate in Alkylation: Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995).[1][2] Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[1][2] Synthetic Communications, 25(9), 1367-1370.[2] Link

  • Deuterium in Drug Discovery: Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Elimination vs Substitution: Master Organic Chemistry. (2014).[3][4] Elimination Reactions of Alkyl Halides. Link

  • 2-Bromopropane Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 6358, 2-Bromopropane.[5] Link

Sources

Introducing deuterated isopropyl groups into organic molecules

Strategic Deuteration: Protocols for Introducing Isopropyl- and - Motifs

Introduction: The "Deuterium Switch" in Drug Design

The isopropyl group is a ubiquitous pharmacophore in medicinal chemistry, often serving to modulate lipophilicity or fill hydrophobic pockets. However, it represents a metabolic liability. Cytochrome P450 (CYP450) enzymes frequently target the isopropyl moiety via two distinct pathways:

  • Hydroxylation of the methine (

    
    ) carbon:  Leading to 
    
    
    -dealkylation (if attached to nitrogen) or formation of tertiary alcohols.
  • Oxidation of the methyl (

    
    ) groups:  Leading to hydroxymethyl and carboxylic acid metabolites.
    

Replacing protium (


Kinetic Isotope Effect (KIE)123

This Application Note provides validated protocols for introducing deuterated isopropyl groups, distinguishing between Heptadeuteroisopropyl (


)Hexadeuteroisopropyl (

)
Visualizing the Metabolic Blockade

The following diagram illustrates how deuteration arrests CYP450-mediated clearance.

MetabolicBlockadeDrugIsopropyl-Drug (H)CYPCYP450 EnzymeDrug->CYPHigh AffinityMetaboliteOxidized Metabolite(Rapid Clearance)CYP->MetaboliteRapid C-H AbstractionDrugDIsopropyl-Drug (D)BlockKIE Blockade(kH/kD ≈ 6-10)DrugD->BlockC-D Bond StrengthBlock->CYPReduced TurnoverStableExtended Half-Life(Stable Parent)Block->StableMetabolic Resistance

Figure 1: Mechanism of Deuterium Kinetic Isotope Effect (KIE) on metabolic stability.

Strategic Reagent Selection

Choosing the correct deuterium source is a balance between cost, isotopic purity, and the specific position requiring protection.

ReagentFormulaTarget MoietyCost EfficiencyPrimary Application
Acetone-


Isopropyl-

(Methine is H)
HighReductive amination; Grignard addition.
2-Iodopropane-


Isopropyl-

(Fully deuterated)
Low (Expensive)Direct alkylation (O/N/S-alkylation).
Sodium Borodeuteride

Methine position (via reduction)MediumUsed with Acetone-

to generate Isopropyl-

in situ.

Protocol A: Reductive Amination (N-Alkylation)

Objective: Synthesis of


Context:Critical Distinction:


must




Materials
  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Carbonyl Source: Acetone-

    
     (99.8% D atom) (3.0 equiv)
    
  • Reductant: Sodium Cyanoborodeuteride (

    
    ) (1.5 equiv) or Sodium Borodeuteride (
    
    
    ) + Acetic Acid-d (
    
    
    ).
  • Solvent: Methanol-

    
     (preferred) or anhydrous THF.
    
  • Additives: Molecular Sieves (4Å), Acetic Acid (glacial).

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve the amine substrate (1.0 mmol) in Methanol-

      
       (5 mL).
      
    • Add Acetone-

      
       (3.0 mmol, 220 µL).
      
    • Add activated 4Å molecular sieves to scavenge water (driving equilibrium).

    • Optional: Add catalytic Acetic Acid (0.1 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 2–4 hours. Validation: Monitor via TLC or LCMS for disappearance of amine.

  • Reduction (The Deuterium Installation):

    • Cool the reaction mixture to 0°C.

    • Add

      
       (1.5 mmol, 98 mg) in one portion.
      
    • Allow the mixture to warm to RT and stir overnight (12–16 h).

    • Note: If using

      
      , pre-mix with acetic acid to generate the acyloxyborohydride species in situ for milder reduction, preventing reduction of other sensitive groups.
      
  • Work-up:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
       mL).[4]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Nucleophilic Substitution (O-Alkylation)

Objective: Synthesis of Isopropyl-

Context:Challenge:


Materials
  • Substrate: Phenol/Alcohol (1.0 equiv)

  • Alkylating Agent: 2-Iodopropane-

    
     (1.2 equiv)
    
  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile.

Step-by-Step Methodology
  • Deprotonation:

    • Dissolve the phenol (1.0 mmol) in anhydrous DMF (3 mL).

    • Add

      
       (1.5 mmol, 488 mg).
      
    • Stir at RT for 30 mins to ensure phenoxide formation.

  • Alkylation:

    • Add 2-Iodopropane-

      
       (1.2 mmol) dropwise via syringe.
      
    • Heat the reaction to 60°C. Expert Tip: Do not exceed 65°C. Higher temperatures drastically increase the rate of elimination (forming deuterated propylene gas), wasting the expensive reagent.

  • Work-up:

    • Dilute with water (15 mL) and extract with

      
       (Ether is preferred over EtOAc to avoid extracting DMF).
      
    • Wash with water (

      
      ) to remove residual DMF.
      

Protocol C: C-Alkylation via Grignard & Ionic Hydrogenation

Objective: Installing an Isopropyl-


Context:

Workflow Diagram

CAlkylationStartAryl Halide / EsterStep1Step 1: Grignard Formation+ Acetone-d6Start->Step1Mg, THFInterIntermediate:Tertiary Alcohol-d6Step1->InterNucleophilic AdditionStep2Step 2: Ionic Hydrogenation(Et3SiH + TFA)Inter->Step2DeoxygenationProductFinal Product:Isopropyl-d6 AreneStep2->ProductHydride Transfer

Figure 2: Two-step protocol for C-isopropyl incorporation.

Step-by-Step Methodology
Part 1: Grignard Addition
  • Generate the Grignard reagent from the aryl bromide (1.0 equiv) and Mg turnings in THF.

  • Cool to 0°C and add Acetone-

    
     (1.5 equiv).
    
  • Quench with

    
     to isolate the 2-aryl-propan-2-ol-
    
    
    .
Part 2: Ionic Hydrogenation (Deoxygenation)

This method avoids high-pressure hydrogenation and metal catalysts.

  • Dissolution: Dissolve the tertiary alcohol intermediate (1.0 mmol) in DCM (5 mL).

  • Silane Addition: Add Triethylsilane (

    
    ) (2.0 equiv).
    
    • Note: To make the fully deuterated

      
      -isopropyl, use Triethylsilane-
      
      
      (
      
      
      )
      here. If you use regular
      
      
      , the methine position will be H (yielding an isopropyl-
      
      
      group).
  • Acid Catalyst: Add Trifluoroacetic Acid (TFA) (5.0 equiv) dropwise at 0°C.

  • Reaction: Stir at RT for 1–2 hours. The TFA protonates the alcohol (generating a carbocation), which is then trapped by the hydride (or deuteride) from the silane.

  • Work-up: Carefully quench with

    
     (gas evolution!) and extract with DCM.
    

Quality Control & Validation

Verifying isotopic incorporation is non-negotiable.

Analytical MethodExpected Observation for Isopropyl-


H NMR
Silent. The characteristic Isopropyl septet (

2.9 ppm) and doublet (

1.2 ppm) will completely disappear.

C NMR
Carbon Splitting. The methyl carbons appear as a septet (due to coupling with 3 D atoms). The methine carbon appears as a triplet (if

) or multiplet (if

).
Mass Spectrometry Mass Shift. Look for

Da shift (or

Da if methine is H). Check isotopic pattern for "scrambling" (presence of

species).

References

  • Dean, M. (2018). Deutetrabenazine: A novel treatment for chorea associated with Huntington's disease. PMC. Available at: [Link]

  • Timmins, G. S. (2018).[5] Deuterated drugs: where are we now?. Expert Opinion on Therapeutic Patents. (Contextualizes the KIE in modern drug approval).

  • Kursar, M., et al. (2006). Ionic hydrogenation of tertiary alcohols. Tetrahedron Letters. (Basis for Protocol C). Available at: [Link][6]

  • Abdel-Magid, A. F., et al. (1996).[7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Foundational protocol adapted for Protocol A). Available at: [Link]

  • FDA Access Data. (2017). AUSTEDO (deutetrabenazine) Label. (Regulatory validation of deuteration strategy). Available at: [Link]

Application Note: Metabolic Pathway Tracing with 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This application note details the protocol for utilizing 2-Bromopropane-1,1,1-d3 (2-BP-d3) as a mechanistic probe in metabolic toxicology and alkylation studies. While 2-bromopropane (2-BP) is a known reproductive and hematopoietic toxin, its deuterated analog provides a unique dual-functionality:

  • Mass Tagging (+3 Da): Allows for the unambiguous differentiation of exogenous isopropyl moieties from endogenous metabolites (e.g., acetone) and the precise quantification of glutathione conjugation.

  • Chiral Probe via Isotopic Substitution: Unlike symmetric unlabeled 2-BP, the 1,1,1-d3 substitution renders the C2 carbon chiral (

    
    ). This enables the assessment of stereoselective enzymatic processing by Glutathione S-Transferases (GSTs) and Cytochrome P450s (CYPs).
    

Chemical Logic & Mechanism

The metabolic fate of 2-BP bifurcates into two competing pathways: detoxification via conjugation and bioactivation via oxidation.

The Deuterium Advantage
  • Pathway A: Glutathione Conjugation (Cytosolic). GSTs displace the bromide ion to form S-(2-isopropyl-1,1,1-d3)glutathione. The d3 label is retained, creating a distinct mass shift (

    
    ) in the resulting mercapturic acid excreted in urine.
    
  • Pathway B: Oxidation (Microsomal). CYP2E1 oxidizes 2-BP to 2-bromo-2-propanol (unstable) or directly to acetone. Using 2-BP-d3, the resulting acetone is labeled as

    
     (
    
    
    
    61), distinguishing it from endogenous acetone (
    
    
    58).
Isotope-Induced Chirality

Because the


 group is distinguishable from 

, 2-BP-d3 exists as a racemic mixture of (R) and (S) enantiomers. If the metabolic enzyme (e.g., GST T1-1) exhibits stereoselectivity, the "metabolic flux" will differ between enantiomers, observable via chiral LC-MS or GC-MS.

Visualization: Metabolic Pathways[1][2][3][4]

MetabolicPathway BP This compound (Racemic Mixture) [M] GST GST (Cytosolic) Nucleophilic Substitution BP->GST CYP CYP2E1 (Microsomal) Oxidation BP->CYP GSH_Conj S-(2-isopropyl-d3)glutathione [M+3 - HBr + GSH] GST->GSH_Conj Major Pathway Mercapturate N-acetyl-S-(2-isopropyl-d3)cysteine (Urine Biomarker) [M+3] GSH_Conj->Mercapturate Peptidase/Acetylase Acetone Acetone-d3 (CH3-CO-CD3) [m/z 61] CYP->Acetone Dehydrohalogenation Bromoacetone Bromoacetone-d3 (Reactive Intermediate) CYP->Bromoacetone Hydroxylation

Figure 1: Bifurcated metabolic fate of 2-BP-d3. The d3 label (M+3) tracks the isopropyl group through both GST detoxification and CYP oxidation pathways.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (>98% isotopic purity).

  • Biological System: Pooled Human Liver Microsomes (HLM) and Cytosol (to contain both CYPs and GSTs).

  • Cofactors: NADPH generating system (for CYPs), reduced Glutathione (GSH, 5 mM) (for GSTs).

  • Internal Standard:

    
    -N-acetyl-S-propylcysteine (for mercapturic acid quantification) or 
    
    
    
    -benzene (for volatiles).
Workflow Diagram

Workflow Step1 1. Incubation System Buffer: 100mM K-Phosphate (pH 7.4) + HLM/Cytosol + GSH (5mM) + NADPH Step2 2. Substrate Addition Add 2-BP-d3 (Final: 10-500 µM) Seal tightly (Volatile!) Step1->Step2 Step3 3. Reaction (37°C) Time: 0, 15, 30, 60 min Shaking water bath Step2->Step3 Split Split Sample Step3->Split BranchA A. Conjugate Analysis (Non-Volatile) Split->BranchA BranchB B. Oxidation Analysis (Volatile) Split->BranchB ActionA Quench: Ice-cold Acetonitrile Centrifuge (10k x g) BranchA->ActionA ActionB Headspace Extraction (SPDE) or Gas-Tight Syringe BranchB->ActionB AnalysisA LC-MS/MS (ESI-) Target: Mercapturates ActionA->AnalysisA AnalysisB GC-MS (SIM) Target: Acetone-d3 ActionB->AnalysisB

Figure 2: Dual-stream analytical workflow for capturing both volatile oxidation products and non-volatile glutathione conjugates.

Detailed Methodology
A. In Vitro Incubation (Self-Validating System)

To ensure data integrity, the experiment must include a Heat-Inactivated Control (microsomes boiled for 5 min) and a Minus-Cofactor Control (no NADPH/GSH).

  • Preparation: Thaw liver cytosol/microsomes on ice. Dilute to 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Sealing: 2-BP is highly volatile (bp ~59°C). Use gas-tight glass vials with PTFE-lined septa.

  • Initiation: Pre-incubate enzyme + cofactors for 5 min at 37°C. Inject 2-BP-d3 (dissolved in methanol, <1% v/v final solvent) through the septum.

  • Termination:

    • For LC-MS (Conjugates): Remove 100 µL aliquot, add 100 µL ice-cold acetonitrile containing Internal Standard. Centrifuge at 10,000

      
       g for 10 min.
      
    • For GC-MS (Volatiles): Do not open the vial. Heat the headspace to 50°C for 10 min and sample directly.

B. LC-MS/MS Analysis (Conjugates)
  • Instrument: Triple Quadrupole MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection (ESI Negative Mode):

    • Monitor the transition for the mercapturic acid derivative.[1]

    • Note: The d3 label adds +3 mass units.

    • MRM Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
2-HPMA-d0 (Unlabeled Control)220.191.020Loss of mercapturate group
2-HPMA-d3 (Target Metabolite)223.1 91.020+3 Da shift confirms d3-isopropyl
IS (

-PMA)
226.191.020Internal Standard
C. GC-MS Analysis (Volatiles)
  • Instrument: GC with Single Quadrupole MS (SIM mode).

  • Inlet: Splitless, 200°C.

  • Column: DB-624 or equivalent (optimized for volatile solvents).

  • Target Ions:

    • Acetone-d0:

      
       58 (Endogenous background).
      
    • Acetone-d3:

      
      61  (Metabolic product of 2-BP-d3).
      
    • 2-BP-d3:

      
       125/127 (Parent, isotopic pattern).
      

Data Interpretation & Troubleshooting

Distinguishing Pathways

Calculate the Metabolic Flux Ratio (MFR) :



  • A high MFR indicates GST dominance (typical for 2-BP).

  • A shift in MFR upon adding CYP inhibitors (e.g., Diethyldithiocarbamate) validates the CYP contribution.

Stereochemical Analysis

If using a chiral column (e.g., Chiralcel OD-RH), the "racemic" 2-BP-d3 might yield two distinct mercapturic acid peaks if the GST enzyme prefers one enantiomer of the chiral 2-BP-d3 substrate.

  • Observation: If Peak A (Area 1000) and Peak B (Area 5000) are observed for the conjugate, the enzyme exhibits a 5:1 stereoselectivity for the corresponding enantiomer.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Signal Intensity Volatility loss of 2-BP-d3.Ensure gas-tight septa; minimize headspace volume; add substrate last.
No +3 Shift Observed Label scrambling or loss.Unlikely with d3-methyl. Verify substrate purity via NMR.
High Acetone-d0 Bg Endogenous acetone or contamination.Use Acetone-d3 signal (

61) exclusively; run blank media controls.

References

  • Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway.[1] Critical Reviews in Toxicology, 49(10), 819–929. [Link]

    • Key Insight: Establishes the foundational biochemistry for glutathione conjugation and mercapturic acid form
  • Roßbach, B., et al. (2019). Determination of 1-bromopropane and 2-bromopropane in urine by dynamic headspace GC/MS. The MAK-Collection for Occupational Health and Safety. [Link]

    • Key Insight: Provides the validated GC-MS methodology for extracting volatile bromopropanes and their metabolites
  • Jancova, P., et al. (2010). Phase II drug metabolizing enzymes. Biomedical Papers, 154(2), 103–116. [Link]

    • Key Insight: details the GST enzymatic mechanisms required to interpret the conjugation d
  • Centers for Disease Control and Prevention (CDC). Urinary biomarkers of 1-bromopropane exposure: evaluation of LC/MS analytical test procedures. [Link]

    • Key Insight: Validates LC-MS approaches for mercapturic acid quantific

Sources

Application Note: High-Fidelity Preparation of Grignard Reagent from 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The incorporation of deuterium into pharmaceutical scaffolds—the "Deuterium Switch"—is a critical strategy for improving metabolic stability (via the Kinetic Isotope Effect) without altering pharmacological potency. This guide details the preparation of Isopropylmagnesium-d3 bromide from 2-Bromopropane-1,1,1-d3 .

The Challenge: Secondary Halides & Isotopic Cost

Secondary alkyl halides (like 2-bromopropane) present a specific set of challenges compared to primary halides:

  • Wurtz Homocoupling: The radical intermediate formed on the magnesium surface is prone to dimerization, yielding 2,3-dimethylbutane (and its deuterated analogs). This consumes the expensive deuterated starting material.

  • Elimination: Secondary halides can undergo dehydrohalogenation to form propene, further reducing yield.

  • Initiation Latency: The "induction period" can be unpredictable, leading to dangerous thermal runaways if substrate accumulates before initiation occurs.

To address these, this protocol utilizes a Lithium Chloride (LiCl)-Mediated Direct Insertion , inspired by Knochel's "Turbo Grignard" chemistry. The presence of LiCl breaks up polymeric Grignard aggregates, solubilizes the surface species, and significantly increases the yield of the active monomeric species (


) while suppressing side reactions.

Reaction Mechanism & Pathways[1][2][3]

The following diagram illustrates the competitive pathways. The goal is to maximize Path A (Grignard Formation) while minimizing Path B (Wurtz Coupling) and Path C (Elimination).

GrignardMechanism Substrate 2-Bromopropane-d3 (R-Br) Radical [R• •MgBr] Surface Radical Pair Substrate->Radical SET (Single Electron Transfer) MgSurface Mg Surface (Activated) MgSurface->Radical Grignard R-MgBr • LiCl (Active Reagent) Radical->Grignard Path A: Carbon-Mg Bond (Promoted by LiCl) Wurtz R-R Dimer (Wurtz Byproduct) Radical->Wurtz Path B: Dimerization Alkene Propene-d3 (Elimination) Radical->Alkene Path C: Elimination

Figure 1: Mechanistic pathways in the formation of secondary Grignard reagents. Lithium Chloride assists in stabilizing the monomeric species in Path A.

Reagents & Equipment

Reagent Specifications
ReagentPurity/GradeRoleNotes
This compound >98% Isotopic EnrichmentSubstrateExpensive. Handle with gas-tight syringes.
Magnesium Turnings >99%, Grignard GradeMetal SourceMust be crushed/activated immediately prior to use.
Lithium Chloride (LiCl) Anhydrous (>99%)AdditiveCritical: Must be flame-dried under vacuum.
THF (Tetrahydrofuran) Anhydrous, Inhibitor-freeSolventDistilled from Na/Benzophenone or from SPS.
Iodine (

)
Resublimed crystalInitiatorVisual indicator of activation.
Salicylaldehyde phenylhydrazone Analytical GradeTitration IndicatorFor precise concentration determination.
Equipment
  • Glassware: 3-neck round bottom flask (flame-dried), reflux condenser, pressure-equalizing addition funnel.

  • Atmosphere: Argon or Nitrogen line (Argon preferred due to density).

  • Temperature Control: Oil bath (heating) and Ice/Acetone bath (cooling).

Experimental Protocol: LiCl-Mediated Synthesis

Target Concentration: ~1.0 M Scale: 10 mmol (Adjustable based on substrate availability)

Phase 1: System Preparation & Activation
  • Drying: Assemble the 3-neck flask with a magnetic stir bar, addition funnel, and condenser. Flame-dry the entire apparatus under high vacuum (0.1 mmHg). Backfill with Argon.[1] Repeat 3 times.

  • LiCl Preparation: Add anhydrous LiCl (1.1 equiv, 11 mmol) to the flask. Heat to 150°C under vacuum for 1 hour to remove trace lattice water. Cool to room temperature under Argon.

  • Magnesium Charging: Add Magnesium turnings (1.2 equiv, 12 mmol) to the flask containing LiCl.

    • Pro-Tip: Briefly dry-stir the Mg/LiCl mixture vigorously to mechanically scar the Mg surface, exposing fresh metal.

  • Solvent Addition: Add anhydrous THF (5 mL) to the flask. The LiCl will begin to dissolve (exothermic).

Phase 2: Initiation
  • Catalyst: Add a single crystal of Iodine. The solution will turn amber/brown.

  • Substrate Charge: Dilute the this compound (10 mmol) in anhydrous THF (total volume 5 mL) in the addition funnel.

  • The "Kick": Add 0.5 mL of the substrate solution directly to the Mg/LiCl suspension.

  • Activation: Heat the mixture gently with a heat gun or warm water bath.

    • Visual Cue: Initiation is confirmed when the iodine color fades to colorless/grey and the solvent begins to boil slightly without external heat.

Phase 3: Controlled Addition & Digestion
  • Temperature Management: Once initiated, cool the flask to 0°C - 5°C (Ice/Water bath).

    • Scientific Logic:[2][3] Lower temperature favors the Grignard formation over Wurtz coupling (which has a higher activation energy). The LiCl ensures the reagent remains soluble and reactive even at this lower temp.

  • Dropwise Addition: Add the remaining substrate solution dropwise over 30–45 minutes. Maintain internal temperature below 10°C.

  • Digestion: After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Optional: If unreacted Mg remains and yield is critical, warm to 40°C for 30 minutes.

Quality Control: Titration Protocol

Do not assume 100% yield. Precise stoichiometry is vital for downstream applications.

Method: Titration with Salicylaldehyde phenylhydrazone (Love's Method).[4] This method is superior to standard acid/base titration as it specifically detects the Carbon-Magnesium bond, ignoring hydroxides/alkoxides.

  • Indicator Prep: Dissolve ~2-3 mg of salicylaldehyde phenylhydrazone in 2 mL of anhydrous THF in a dry vial. The solution is yellow .

  • Titration:

    • Add a precise volume (e.g., 0.50 mL) of your Grignard solution to the vial.

    • The solution turns bright orange (deprotonation of the phenol).

    • Titrate with a standard solution of 1.0 M isopropanol (or dilute HCl) in THF.

    • Endpoint: The solution returns to the original yellow color.

  • Calculation:

    
    
    

Process Workflow Diagram

Workflow cluster_prep Phase 1: Prep cluster_rxn Phase 2: Reaction cluster_qc Phase 3: QC start Start: Dry Glassware (Vacuum/Argon x3) LiCl Dry LiCl (150°C/Vac) start->LiCl Mg Add Mg & Dry Stir LiCl->Mg Init Initiate (I2 + Heat) Mg->Init Cool Cool to 0°C Init->Cool Color Loss Add Slow Addition of 2-Bromopropane-d3 Cool->Add Digest Digest (RT, 1h) Add->Digest Titrate Titrate (Salicylaldehyde phenylhydrazone) Digest->Titrate End Ready for Use Titrate->End Record Molarity

Figure 2: Operational workflow for the high-fidelity synthesis of deuterated Grignard reagents.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
No Initiation (Solvent stays brown)Water in solvent/glassware or passivated Mg.Add 50 µL DIBAL-H (activator) or mechanically crush Mg with a glass rod. Do not add more bromide.
Heavy Precipitate Formation of MgBr2 salts or Wurtz coupling.The LiCl method usually prevents this. If observed, verify LiCl dryness.
Low Titer (<0.5 M) Wurtz coupling dominance.Temperature was likely too high during addition. Ensure 0°C maintenance next time.

Safety Warning: Grignard reagents are pyrophoric and react violently with water. Always keep a bucket of sand (Class D extinguisher) nearby. Never use water to extinguish a Grignard fire.

References

  • Knochel, P., et al. (2004).[2][5][6] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Love, B. E., & Jones, E. G. (1999). "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Activation for the Preparation of Grignard Reagents." Synthesis.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for general Grignard techniques).

  • Sigma-Aldrich Technical Bulletin. "Grignard Reagents: Preparation and Safety."

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopic Integrity in Reactions with 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Bromopropane-1,1,1-d3. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design. This guide is structured as a series of troubleshooting questions you might encounter while working to preserve the isotopic label in your reactions.

The incorporation of deuterium into molecules is a powerful tool in drug discovery for improving metabolic stability and in mechanistic studies for elucidating reaction pathways through the kinetic isotope effect (KIE).[1][2][] However, the utility of a deuterated starting material like this compound is entirely dependent on maintaining the position and purity of the isotopic label throughout a synthetic sequence. Unintended hydrogen/deuterium (H/D) exchange can compromise results, leading to ambiguous data and loss of valuable material. This guide addresses the most common pitfalls and provides robust solutions.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing a loss of my deuterium label when forming a Grignard reagent with this compound. What is causing this, and how can I prevent it?

A1: Causality and Prevention Strategy

The primary culprit for deuterium loss during Grignard reagent formation is the high basicity of the Grignard reagent itself.[4][5] Once formed, the isopropyl-2-d3-magnesium bromide can act as a strong base, abstracting protons from any available acidic source in the reaction mixture. The most common proton sources are trace amounts of water, alcohols, or even acidic C-H bonds in the solvent or on the glassware. This leads to an acid-base reaction that quenches your deuterated Grignard reagent, replacing the deuterium with a proton.

To prevent this, absolute exclusion of protic contaminants is paramount. The entire experimental setup must be a self-validating system of dryness and inertness.

Troubleshooting Protocol: Formation of Isotropically Pure Grignard Reagent

  • Glassware Preparation: All glassware (flask, condenser, addition funnel) must be rigorously dried. Flame-dry all glassware under vacuum or keep it in a drying oven (>120 °C) for at least 12 hours and allow it to cool in a desiccator or under a stream of dry inert gas (Argon or Nitrogen).

  • Reagent & Solvent Purity:

    • Magnesium: Use fresh magnesium turnings. If they appear oxidized, briefly stir them in dilute HCl, wash with water, ethanol, then dry ether, and dry completely under vacuum.

    • Solvent: Use anhydrous ether or tetrahydrofuran (THF). It is best practice to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) directly into the reaction flask under an inert atmosphere.[6]

  • Inert Atmosphere: Assemble the flame-dried apparatus while hot and immediately purge with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the entire experiment. Use septa and syringe techniques for all transfers.

  • Initiation & Reaction:

    • Place the dry magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7]

    • Add a small portion of a solution of this compound in anhydrous ether/THF to the magnesium.

    • If the reaction does not start, gently warm the flask with a heat gun. Once initiated (cloudiness, bubbling), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[6] Do not allow the reaction to become too vigorous, as this can promote side reactions.[8]

  • Quenching (if desired for analysis): To verify the isotopic purity of your Grignard reagent, you can quench a small aliquot with D₂O. This should yield propane-1,1,1,2-d4, which can be analyzed by NMR or mass spectrometry to confirm the label's integrity.[5][9]

Workflow for Grignard Reagent Formation

cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_analysis Verification (Optional) A Flame-Dry Glassware B Use Anhydrous Solvent (Distilled) A->B C Activate Mg Turnings B->C D Assemble & Purge with Ar/N2 C->D E Add small portion of CD3CH(Br)CH3 D->E F Initiate Reaction (Gentle Warming) E->F G Slow Dropwise Addition F->G H Maintain Gentle Reflux G->H I Isotropically Pure Grignard Reagent (CD3)CH(MgBr)CH3 H->I J Quench aliquot with D2O I->J K NMR / MS Analysis J->K L Confirm Isotopic Purity K->L

Caption: Workflow for minimizing H/D exchange during Grignard reagent formation.

Q2: I am performing an E2 elimination reaction with this compound using a strong base. How can I ensure the deuterium label is not scrambled or lost before the elimination occurs?

A2: Understanding Pre-Elimination Exchange and KIE

In an ideal E2 reaction, the base abstracts a β-proton (or in this case, a β-deuteron) to induce elimination.[10][11][12] With this compound, the base must abstract a deuteron from the C1 position. The primary risk of isotopic scrambling comes not from the elimination mechanism itself, but from pre-reaction H/D exchange. If your base or solvent contains exchangeable protons, an equilibrium can be established where the deuterons on your starting material are washed out and replaced with protons before the elimination has a chance to occur.

This is especially problematic with alkoxide bases in their corresponding protic solvents (e.g., sodium ethoxide in ethanol). The alkoxide can deprotonate the alcohol, and this proton can then be transferred to your substrate in a reversible acid-base reaction.

Troubleshooting Protocol: Clean E2 Elimination

  • Choice of Base and Solvent: The combination is critical.

    • Optimal: Use a strong, non-nucleophilic base in a dry, aprotic solvent. Potassium tert-butoxide (t-BuOK) in anhydrous THF is an excellent choice.

    • Avoid: Do not use alkoxide bases in their conjugate acid protic solvents (e.g., NaOEt in EtOH). If a protic solvent is necessary, consider using its deuterated analogue (e.g., NaOEt in EtOD) to create a deuterium-rich environment.

  • Reaction Conditions:

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the base solution slowly to the substrate solution at a low temperature (e.g., 0 °C or below) to control the exotherm and minimize side reactions.

    • Inert Atmosphere: As with Grignard reactions, maintain a strict inert atmosphere to prevent moisture from entering the reaction.

  • Workup: When the reaction is complete, quench carefully. If you need to neutralize the base, use D₂O or a deuterated acid (like DCl in D₂O) to avoid introducing protons that could exchange with any remaining starting material or product under basic conditions.

Table: Comparison of E2 Reaction Conditions

ParameterPoor Condition (High H/D Exchange Risk)Optimal Condition (Low H/D Exchange Risk)Rationale
Base Sodium Ethoxide (NaOEt)Potassium tert-butoxide (t-BuOK)t-BuOK is more sterically hindered, favoring elimination, and is commonly used with aprotic solvents.
Solvent Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF)EtOH is a protic solvent and a source of exchangeable protons. THF is aprotic and, when dry, will not cause H/D exchange.[13]
Temperature Reflux0 °C to Room TemperatureLower temperatures give more control and reduce the rate of potential side reactions, including exchange.
Atmosphere Open to airDry Argon or NitrogenPrevents introduction of atmospheric moisture, a key source of protons.

Mechanism: E2 vs. Pre-Reaction H/D Exchange

cluster_desired Desired E2 Pathway cluster_undesired Undesired H/D Exchange Pathway A CD3-CH(Br)-CH3 C [Transition State] A->C B Base (B-) B->C D CD2=CH-CH3 + D-B C->D E CD3-CH(Br)-CH3 G [Equilibrium] E->G F Protic Solvent (e.g., ROH) F->G H CD2H-CH(Br)-CH3 + ROD G->H

Caption: Competing pathways: direct E2 elimination vs. undesired H/D exchange.

Q3: Can my purification method, specifically silica gel chromatography, cause H/D exchange?

A3: Yes, silica gel is a common and often overlooked source of H/D exchange.

The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic protons can participate in H/D exchange with sensitive substrates, especially if the substrate has any basic character or if the deuterons are labile. For a neutral molecule like this compound, the risk is lower than for more polar or basic compounds, but it is not zero, particularly if trace acid or base is present in the eluent.

Mitigation Strategies for Purification:

  • Neutralize the Silica: Before preparing your column, slurry the silica gel in the desired eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface. Then, pack the column and run the chromatography with the same base-containing eluent.

  • Use an Alternative Stationary Phase: If your compound is compatible, consider using neutral alumina instead of silica gel. Alumina is generally less acidic and poses a lower risk of H/D exchange.

  • Distillation: For volatile compounds like 2-bromopropane and its products, distillation is often a superior purification method that completely avoids contact with acidic stationary phases.

  • Aqueous Workup Precaution: During the workup before purification, if you wash with water, you are introducing a vast excess of protons. If any base is present, this can catalyze exchange. If an aqueous wash is unavoidable, use D₂O instead of H₂O, and use deuterated buffers or acids (e.g., NaDCO₃, DCl) for pH adjustment.

References
  • A. Elimination from 2-Bromopropane. Chemistry LibreTexts. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

  • H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. Royal Society of Chemistry. [Link]

  • elimination from 2-bromopropane to give propene. Chemguide. [Link]

  • Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process. National Institutes of Health. [Link]

  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ResearchGate. [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. [Link]

  • How to avoid dimer formation in the grignard reaction, while preparing grignard reagent? ResearchGate. [Link]

  • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University. [Link]

  • Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C–H Bonds of Drug Molecules. Journal of the American Chemical Society. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health. [Link]

  • Grignard-reagent formation in Multi-product facilities. Schnyder Safety Chemistry. [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Advantages and Limitations of Deuterated Solvents in Organic Synthesis. SYNMR. [Link]

  • The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

  • Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. ACS Publications. [Link]

  • Introduction to Alkyl Halides. Chemistry Steps. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]

  • Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society. [Link]

  • Exceptionally Low-Temperature Carbon−Hydrogen/Carbon−Deuterium Exchange Reactions of Organic and Organometallic Compounds Catalyzed by the Cp(PMe3)IrH(ClCH2Cl)+ Cation.* ResearchGate. [Link]

  • Alkyl Halides. University of Calgary. [Link]

  • Explaining the elimination reaction producing propene from 2-bromopropane. Chemguide. [Link]

  • Reactions of Alkyl Halides: Grignard Reagents. Chemistry LibreTexts. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]

  • Mechanisms of Alpha Substitution Reactions. YouTube. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. [Link]

  • Synthesis and Preparation of Grignard Reagent. Research and Reviews: Journal of Chemistry. [Link]

  • Secondary Kinetic Isotope Effects Involving Deuterated Nucleophiles. Royal Society of Chemistry. [Link]

  • What is the major organic product when 2-bromopropane reacts with aqueous under reflux conditions? Pearson+. [Link]

  • Stereochemical Editing at sp3-Hybridized Carbon Centers by Reversible, Photochemically Triggered Hydrogen Atom Transfer. National Institutes of Health. [Link]

  • The Grignard Reagents: Their Preparation. Ursinus College Digital Commons. [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska - Lincoln. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. JSciMed Central. [Link]

  • Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. University of California, Berkeley. [Link]

Sources

Technical Support Center: Storage & Stability of Volatile Deuterated Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Priority: High (Tier 3 Support) Assigned Specialist: Senior Application Scientist

Introduction: The Volatility-Purity Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the unique frustration of deuterated alkyl halides (e.g., Methyl Iodide-


, Ethyl Bromide-

). These reagents exist in a "Volatility-Purity Paradox": their high vapor pressure makes them difficult to contain, while their isotopic purity makes them expensive to lose.

Unlike standard organic solvents, deuterated alkyl halides are not just solvents; they are reactive electrophiles . They are prone to three distinct failure modes during storage:

  • Physical Loss: Evaporation through permeation of septa.

  • Photolytic Decay: Light-induced homolytic cleavage releasing free halogens (turning the liquid brown/purple).

  • Isotopic Dilution: H/D exchange catalyzed by moisture or trace acids.

This guide replaces generic "store in a cool dry place" advice with field-proven, mechanistic protocols for preserving these critical reagents.

Module 1: Physical Containment & Volatility Management

The Issue: Users often report "empty vials" after months of storage, even when the cap seemed tight. The Cause: Alkyl halides (especially iodides and bromides) swell standard rubber and silicone septa, increasing permeability.

Protocol: The "Cold-Trap" Storage System

Do not rely on the manufacturer’s shipping vial for long-term storage once opened.

ComponentRecommendationTechnical Rationale
Primary Container Borosilicate Glass Ampoule (Flame sealed)The only zero-permeation barrier. Best for long-term (>6 months).
Secondary Container Amber Vials with PTFE-lined Caps For active use. Amber glass blocks UV (200-400 nm). PTFE (Teflon) resists swelling better than silicone.
Sealant Parafilm® M (External only) Apply over the cap/vial junction. NEVER use Teflon tape on the threads (it distorts the thread geometry, causing leaks).
Temperature -20°C (Freezer) Reduces vapor pressure (

) significantly. Example: MeI-


drops from ~400 mmHg at 20°C to <50 mmHg at -20°C.
Workflow: Aliquoting Volatile Reagents

High vapor pressure causes "dripping pipettes" where the liquid expands and pushes itself out of the tip.

AliquotWorkflow Start Start: Reagent in Freezer (-20°C) Step1 1. Equilibrate to 0°C (Ice Bath for 10 min) Start->Step1 Prevent condensation inside vial Step2 2. Pre-wet Pipette Tip (Aspirate & dispense 3x in vial) Step1->Step2 Saturate vapor phase in tip Step3 3. Aspirate Volume (Work quickly) Step2->Step3 Pressure equilibrium Step4 4. Dispense into Reaction (Submerge tip in solvent) Step3->Step4 Minimize evaporation

Figure 1: Correct handling workflow to prevent dripping and condensation contamination.

Module 2: Chemical Stability & Degradation Mechanisms

The Issue: The reagent turns yellow, brown, or purple over time. The Cause: Homolytic cleavage of the Carbon-Halogen bond, generating radicals and free halogen (


 or 

).
The Degradation Pathway

For Methyl Iodide-


 (

):
  • Initiation: Light (

    
    ) or Heat (
    
    
    
    ) breaks the
    
    
    bond.
    
    
  • Propagation: Iodine radicals combine.

    
    
    
  • Autocatalysis:

    
     can act as a Lewis acid, potentially catalyzing further degradation or side reactions if alkenes are present.
    
Stabilization Strategy: The Silver Scavenger

For alkyl iodides , copper or silver is often added as a stabilizer.

  • Copper (Cu): Standard commercial stabilizer. Reacts with free iodine to form CuI (insoluble).

  • Silver Wool (Ag): Superior for NMR samples or high-purity storage.

    • Mechanism:[1][2][3][4]

      
      
      
    • Result: The solution remains colorless; the silver surface turns dull/black.

Table: Stabilizer Compatibility

ReagentRecommended StabilizerNotes
Methyl Iodide-

Silver Wool or Copper WireRemove stabilizer via filtration before use in metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to avoid catalyst poisoning.
Chloroform-

Silver Foil or AmyleneAmylene scavenges HCl/DCl (acidity); Silver scavenges free halogens.
Ethyl Bromide-

Silver WoolLess sensitive than iodides but still benefits from dark/cold storage.

Module 3: Troubleshooting & FAQs

Q1: My Methyl Iodide- has turned pink/purple. Is it ruined?

Answer: Not necessarily, but the concentration has changed.

  • Diagnosis: The color indicates free iodine (

    
    ).
    
  • Impact:

    • Stoichiometry: You have lost some active alkylating agent.

    • Side Reactions: Free iodine is an oxidant and a Lewis acid. It may iodinate electron-rich aromatic rings in your substrate.

  • Recovery Protocol:

    • Add a small amount of bright Copper powder or Silver wool to the vial.

    • Shake gently and let stand at 4°C for 1 hour.

    • If the supernatant becomes colorless, filter and use immediately.

    • Critical: If the color persists, the degradation is too advanced. Discard as hazardous waste.

Q2: Can I store deuterated alkyl halides over molecular sieves?

Answer: Proceed with Caution.

  • Risk: Molecular sieves (zeolites) are often slightly basic or acidic (depending on the type, e.g., 4A vs. 3A vs. 13X).

  • The Danger: Basic sites on sieves can catalyze dehydrohalogenation (elimination) in ethyl/propyl halides, forming deuterated alkenes (gases) which escape.

    • Reaction:

      
      
      
  • Recommendation: Use neutral, activated 3A molecular sieves only if moisture is a confirmed issue. For general storage, rely on the "Cold-Trap" method (Module 1) rather than desiccants inside the vial.

Q3: Why do I see "extra" peaks in my NMR after using old MeI- ?

Answer: You are likely seeing H/D exchange or hydrolysis products.

  • Hydrolysis:

    
    . Look for a peak corresponding to methanol-
    
    
    
    (or
    
    
    if proton exchange occurred).
  • H/D Exchange: If stored in a protonated solvent or exposed to humidity, the deuterium can exchange with protons.[5]

    • Check: Run a proton NMR of the neat reagent (in a sealed capillary). If you see a large singlet where the methyl group should be, isotopic purity is compromised.

Module 4: Decision Tree for Reagent Viability

Use this logic flow to determine if your stored reagent is safe to use.

ViabilityCheck Check Inspect Reagent Vial Color Is it Discolored? (Pink/Brown) Check->Color Action1 OK to Use (Check Purity via NMR) Color->Action1 No (Colorless) Action2 Treat with Ag/Cu (See Module 3) Color->Action2 Yes Precipitate Is there Precipitate? Precipitate->Action1 Supernatant Clear Action3 Discard (Polymerization/Degradation) Precipitate->Action3 Color Persists Action2->Precipitate After Treatment

Figure 2: Rapid triage decision tree for stored deuterated alkyl halides.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying and stabilizing alkyl halides).
  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. (Foundational text on solvent/reagent drying and stabilizer interactions).

Sources

Technical Support Center: Managing 2-Bromopropane-1,1,1-d3 Evaporation Losses

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromopropane-1,1,1-d3. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of handling this volatile deuterated compound. Evaporation can lead to significant loss of valuable material, inaccurate concentration measurements, and compromised experimental reproducibility. This guide provides in-depth, field-proven insights and practical solutions in a question-and-answer format to help you mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that contribute to its evaporation?

A1: this compound is a volatile organic compound. Its high tendency to evaporate is primarily due to its low boiling point and high vapor pressure. While specific data for the deuterated version may vary slightly, the properties of its non-deuterated analog, 2-bromopropane, provide a strong reference. 2-bromopropane has a boiling point of 59-60°C and a vapor pressure of 216 mm Hg at 25°C[1][2]. This means that even at room temperature, the compound readily transitions from a liquid to a gaseous state. The substitution of hydrogen with deuterium slightly increases the molecular weight, which can lead to a marginally higher boiling point compared to the non-deuterated form, a phenomenon observed with heavy water (D₂O)[3]. However, this difference is often not significant enough to alter its classification as a volatile substance.

Q2: Why is it critical to prevent the evaporation of this compound?

A2: Preventing evaporation is crucial for several reasons:

  • Conservation of valuable material: Deuterated compounds are often expensive. Loss due to evaporation can significantly increase the cost of research and development.

  • Maintaining accurate concentrations: In solution-based experiments, the evaporation of a volatile component like this compound will alter the concentration of all reactants, potentially leading to incorrect stoichiometric ratios and affecting reaction kinetics and yield.

  • Experimental reproducibility: Inconsistent handling and variable evaporation rates make it difficult to reproduce experimental results, a cornerstone of scientific integrity.

  • Safety and environmental concerns: 2-Bromopropane is a flammable liquid and is classified as a volatile organic compound (VOC)[4][5][6]. Uncontrolled evaporation can lead to the formation of a flammable atmosphere and contributes to air pollution[6][7]. It may also pose health risks through inhalation[8].

Q3: Are there any differences in handling deuterated compounds like this compound compared to their non-deuterated counterparts?

A3: While deuterium is a stable, non-radioactive isotope that can be handled without special radiological precautions, its increased mass can slightly alter the physicochemical properties of the molecule[9][10]. For this compound, this may manifest as a slightly higher density and boiling point[3]. However, these differences are generally minor, and the handling precautions for volatile compounds remain paramount. The primary consideration is the same: preventing evaporation and ensuring safe handling as with any volatile organic chemical[9].

Troubleshooting Guide: Evaporation Issues in Experimental Workflows

This section addresses specific scenarios where you might encounter significant evaporation losses and provides actionable solutions.

Scenario 1: I am losing a significant amount of this compound during storage.

  • Question: My stock of this compound seems to be depleting faster than my usage would suggest. What could be the cause and how can I fix it?

  • Answer: The most likely cause is improper storage. This compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight[1][11]. The container must be tightly sealed[4][8][12]. For long-term storage, refrigeration is recommended to reduce the vapor pressure and minimize evaporation[9][13]. Ensure the container cap has a chemically resistant liner, such as PTFE, to prevent degradation and ensure a proper seal.

Scenario 2: My reaction yield is inconsistent when using this compound, especially in reactions requiring elevated temperatures.

  • Question: I am performing a nucleophilic substitution reaction with this compound at 50°C, and my yields are not reproducible. Could evaporation be the issue?

  • Answer: Yes, at 50°C, which is close to its boiling point, significant evaporation is expected. This will change the concentration of your reagent and affect the reaction. To mitigate this, you should use a reflux condenser. A Vigreux condenser can also be effective for reactions at elevated temperatures with volatile reagents[13]. For reactions that are sensitive to atmospheric moisture or require an inert atmosphere, a setup with a condenser under nitrogen or argon is recommended. In some cases, using a sealed-tube apparatus may be necessary for reactions at or above the boiling point of the reagent[13].

Scenario 3: I am losing my compound during solvent removal on a rotary evaporator.

  • Question: After my reaction workup, I am trying to remove a solvent like dichloromethane (b.p. ~40°C) and I suspect my product, this compound (b.p. ~59-60°C), is co-evaporating. How can I prevent this?

  • Answer: This is a common issue when working with volatile products. Avoid using a high vacuum, as this will lower the boiling point of your product and increase the likelihood of it ending up in the solvent trap[13]. Instead, reduce the vacuum strength on your rotary evaporator as much as possible and use a water bath with a temperature significantly lower than the boiling point of your product. If losses are still significant, consider alternative methods for solvent removal, such as distillation at atmospheric pressure using a distillation head if the solvent has a much lower boiling point than your compound[13].

Scenario 4: I am observing concentration changes in my NMR sample or GC vial.

  • Question: I prepared a solution of this compound for GC-MS analysis, but the results are inconsistent between injections. Could the concentration be changing in the vial?

  • Answer: Absolutely. Standard vials with inappropriate septa can lead to significant evaporative losses, especially for volatile compounds[14]. For GC and other analytical techniques, it is crucial to use vials with high-quality septa designed for volatile samples. PTFE/Silicone or PTFE/Rubber septa are excellent choices as they provide good resealability for multiple injections and a strong seal to prevent evaporation[15][16]. For highly volatile samples, ensure you are using screw-thread vials that can be tightly sealed[15]. Minimize the time the vial is uncapped during sample preparation.

Best Practices and Protocols

Protocol 1: Proper Storage of this compound
  • Container Selection: Use a glass bottle with a screw cap that has a PTFE liner. PTFE provides excellent chemical resistance and a tight seal.

  • Sealing: Ensure the cap is tightly closed immediately after use. For added security against evaporation, you can wrap the cap and neck of the bottle with Parafilm.

  • Storage Environment: Store the sealed container in a cool, dry, and well-ventilated area designated for flammable liquids[8][11][12].

  • Temperature Control: For long-term storage, place the container in a refrigerator (ideally one designed for flammable materials) to minimize vapor pressure[9].

  • Inert Atmosphere: For highly sensitive applications or very small quantities, consider storing under an inert gas like argon or nitrogen.

Protocol 2: Handling and Transfer of this compound
  • Work Area: Always handle this compound in a well-ventilated chemical fume hood[8].

  • Temperature: If possible, cool the container of this compound before opening to reduce the vapor pressure and minimize initial evaporation.

  • Transfer Technique: Use a gas-tight syringe for transferring precise volumes. This minimizes exposure to the atmosphere and reduces evaporation.

  • Minimizing Exposure Time: Have all necessary glassware and reagents ready before opening the container of this compound to minimize the time it is exposed to the atmosphere.

  • Sealing Reaction Vessels: If adding to a reaction, ensure the reaction vessel is equipped with a septum or a setup that allows for addition via syringe through a sealed port.

Visual Guides

Decision Tree for Handling this compound

start Handling this compound storage Storage start->storage reaction Use in Reaction start->reaction workup Post-Reaction Workup start->workup analysis Analysis (GC/NMR) start->analysis storage_q1 Long-term or Short-term? storage->storage_q1 reaction_q1 Reaction Temperature? reaction->reaction_q1 workup_q1 Removing Solvent? workup->workup_q1 analysis_q1 Sample Preparation analysis->analysis_q1 storage_long Refrigerate in tightly sealed vial (PTFE-lined cap) storage_q1->storage_long Long storage_short Store in cool, dark, well-ventilated area. Tightly sealed. storage_q1->storage_short Short reaction_ambient Use septa-sealed flask. Transfer with gas-tight syringe. reaction_q1->reaction_ambient < 40°C reaction_elevated Use reflux condenser. Consider sealed tube if near b.p. reaction_q1->reaction_elevated > 40°C workup_yes Use rotary evaporator with reduced vacuum and low temp bath. Monitor for product loss. workup_q1->workup_yes Yes analysis_prep Use vials with PTFE/Silicone septa. Minimize time vial is open. Keep sample cool. analysis_q1->analysis_prep Prepare

Caption: Decision workflow for minimizing evaporation of this compound.

Experimental Setup for Reactions at Elevated Temperatures

G cluster_setup Reflux Setup flask Reaction Flask (with this compound) condenser Reflux Condenser (Water In/Out) condenser->flask Vapors Rise & Condense heat Heating Mantle heat->flask Controlled Heat

Caption: Recommended reflux apparatus to prevent loss of volatile reagents.

Summary of Key Parameters

PropertyValue (for 2-Bromopropane)Implication for Handling
Boiling Point 59-60 °C[1][2]Highly volatile at room temperature and above. Requires careful temperature control during reactions and workup.
Vapor Pressure 216 mm Hg at 25 °C[1]Evaporates readily. Requires sealed containers and minimal exposure to atmosphere.
Flammability Highly Flammable[4][5]Store away from ignition sources in a designated flammables area[8].
Density ~1.31 g/mL at 20 °C[17]Denser than water.

References

  • PubChem. (n.d.). 2-Bromopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 2-Bromopropane. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 2-Bromopropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (2016). Reducing Solvent Emissions in the Laboratory. ACS Publications. Retrieved from [Link]

  • LCGC International. (2016). Sealing it with Septa. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). How to Choose the Right Septa for Your Autosampler Vial Closure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 10.3C: Deuterated Compounds. Retrieved from [Link]

  • Muntean, C. et al. (2021). Volatile Organic Compounds (VOCs) as Environmental Pollutants: Occurrence and Mitigation Using Nanomaterials. PMC. Retrieved from [Link]

  • Condorchem. (n.d.). VOC Treatment (Volatile Organic Compounds emissions). Retrieved from [Link]

  • Chrom-Tech. (2025). Understanding Septa for GC and HPLC. Retrieved from [Link]

  • Nature. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • Hawach Scientific. (2024). Different Materials For HPLC Vial Septa. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

Sources

Removing unreacted 2-Bromopropane-1,1,1-d3 from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Volatility-Toxicity" Paradox

You are dealing with 2-Bromopropane-1,1,1-d3 (Isopropyl bromide-d3). Effective removal requires balancing three competing factors:

  • Volatility: With a boiling point of ~59–60°C, it is volatile enough to evaporate but "sticky" enough to co-elute with solvents like DCM or THF.

  • Toxicity: It is a potent alkylating agent, classified as a reproductive toxin (Category 1A) and neurotoxin. Standard evaporation into a fume hood exhaust is a safety violation in many GLP environments.

  • Cost: As a deuterated reagent, physical loss is expensive. However, unless you are running multi-gram scale reactions, purification (removal) is usually prioritized over recovery .

This guide outlines two validated workflows: Controlled Evaporation (Physical) and Solid-Phase Scavenging (Chemical) .

Module 1: Decision Matrix

Before selecting a protocol, determine your product's sensitivity and the scale of the excess reagent.

RemovalStrategy Start Start: Excess 2-Bromopropane-d3 present Q1 Is your product volatile? (BP < 150°C or sublimable) Start->Q1 Q2 Is the scale > 5 grams? Q1->Q2 No (Product is stable solid/oil) MethodB Protocol B: Chemical Scavenging (Polymer-Supported Amine) Q1->MethodB Yes (Risk of product loss) MethodA Protocol A: Controlled Vacuum (Cold Trap Required) Q2->MethodA Yes (Scavenger too expensive) Q2->MethodB No (Ideal for high purity) MethodC Protocol C: Chromatographic Separation

Figure 1: Decision tree for selecting the appropriate removal strategy.

Module 2: Physical Removal (Controlled Evaporation)

Best for: Large scale reactions (>5g) where the product is non-volatile. Mechanism: Exploiting the vapor pressure difference between the reagent (BP 60°C) and the product.

Critical Safety Note

Do NOT rely on a standard diaphragm pump's exhaust to handle this. You must capture the deuterated bromide to prevent hood contamination and environmental release.

Step-by-Step Protocol
  • Solvent Swap: If your reaction is in a high-boiling solvent (DMF, DMSO), dilute with

    
     or EtOAc and wash with water to remove the bulk solvent first. If in DCM/THF, proceed directly.
    
  • Cryogenic Trapping: Setup a rotary evaporator with a dry ice/acetone condenser trap (

    
    ).
    
    • Why: 2-Bromopropane-d3 will condense efficiently at this temperature, preventing it from entering the pump oil or exhaust.

  • Azeotropic Co-evaporation:

    • Add Methanol or Dichloromethane (3x volume of the crude mixture).

    • Causality: These solvents form azeotrope-like mixtures that assist in carrying the bromide into the vapor phase at lower temperatures.

  • Gentle Vacuum:

    • Bath temperature: 30–35°C (Do not exceed 40°C).

    • Pressure: Ramp down to 100 mbar .

  • Validation: Check the trap. The clear liquid collected is your toxic waste (containing the d3-bromide). Dispose of it as halogenated organic waste.

Module 3: Chemical Scavenging (The "Gold Standard")

Best for: High-value intermediates, parallel synthesis, or when product volatility prevents evaporation. Mechanism: Nucleophilic substitution (


) using a polymer-supported amine (PSA). The toxic alkyl bromide reacts with the solid resin to form a quaternary ammonium salt, which is then filtered off.
Recommended Scavenger
  • Resin: Tris-(2-aminoethyl)amine polystyrene (e.g., PS-Trisamine) or Thiol-functionalized silica.

  • Loading: Typically 3.0 – 4.0 mmol/g.

Step-by-Step Protocol
  • Calculate Equivalents:

    • Estimate the amount of unreacted 2-bromopropane-d3 (e.g., if you used 1.5 eq. and the reaction went to completion, you have 0.5 eq. remaining).

    • Use 3 equivalents of scavenger resin relative to the excess bromide.

  • Solvent Compatibility: Ensure the crude mixture is dissolved in DCM, THF, or DMF. (Avoid protic solvents like MeOH if using silica-based scavengers, as they can reduce kinetics).

  • Incubation:

    • Add the resin beads directly to the reaction vessel.

    • Agitate (orbital shaker or stirrer bar) at room temperature for 4–12 hours .

    • Note: Secondary bromides react slower than primary ones. Mild heating (35°C) can accelerate this if the resin is thermally stable.

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a Celite pad.

    • Wash the resin cake with DCM (2x) to recover any entrained product.

  • Result: The filtrate contains your product; the toxic bromide is chemically bound to the solid waste.

ScavengingMechanism Reagent Excess 2-Bromopropane-d3 Complex Quaternary Ammonium Salt (Solid Resin) Reagent->Complex SN2 Reaction Resin Polymer-Supported Amine (Solid) Resin->Complex Product Purified Product (in Solution) Complex->Product Filtration

Figure 2: Chemical sequestration of the alkyl bromide.

Module 4: Self-Validating Systems (QC)

How do you prove the reagent is gone? Do not rely solely on TLC (staining can be faint for alkyl halides).

NMR Validation (The "d3-Signature")

You must distinguish between the deuterated reagent and your product.

ComponentStructure1H NMR Signature (CDCl3)
Standard 2-Bromopropane


1.71 (d, 6H)
,

4.30 (sept, 1H)
This compound


1.71 (d, 3H)
. The methine proton (

4.30) will appear as a complex multiplet (broadened) due to coupling with both

and

.

Validation Step: Zoom into the


 4.0–4.5 ppm  region. If you see the multiplet characteristic of the isopropyl methine, the removal is incomplete.

FAQ: Troubleshooting Common Issues

Q: I used the rotavap method, but I still see the bromide in the NMR. A: You likely experienced "solvent trapping." If your product is an oil, it can retain volatile impurities.

  • Fix: Re-dissolve the oil in a small amount of pentane or diethyl ether and re-evaporate. The lower boiling point solvent helps "carry" the bromide out.

Q: Can I use a simple aqueous wash (water/brine) to remove it? A: No. 2-Bromopropane is lipophilic (LogP ~2.1) and immiscible with water. It will partition into the organic layer. Acidic or basic washes will not hydrolyze a secondary bromide fast enough to be a useful removal method without destroying your product.

Q: Is the d3-analog more toxic than the standard compound? A: Treat it as identical or worse . While the chemical toxicity mechanism (alkylation of DNA) is the same, the metabolic stability of deuterated compounds can sometimes prolong their half-life in the body. Always handle in a fume hood.

Q: My scavenger resin turned a different color. Is this bad? A: No, this is often a sign of the quaternization reaction occurring. As long as the beads remain solid and filterable, the color change indicates the scavenger is working.

References

  • Physical Properties & Safety

    • 2-Bromopropane Safety Data Sheet (SDS). Fisher Scientific.[1] (Accessed 2023).

  • Scavenging Methodology

    • Marsh, A., et al. "Polymer-Supported Reagents for Multi-Step Organic Synthesis." Journal of the American Chemical Society.

    • Note: This reference details the kinetics of amine resins with alkyl halides.
  • Reaction Mechanisms (SN2/E2)

    • "Alkyl Halide Reactivity: Substitution vs Elimination." Master Organic Chemistry.

Sources

Technical Support: Precision Thermal Management for 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: ISO-BP-D3 Chemical Name: 2-Bromopropane-1,1,1-d3 (


)
Hazard Class:  Flammable Liquid (Cat 2), Volatile
Critical Parameter:  Temperature Control (

)[1]
Core Directive: The Thermodynamics of Substitution

Welcome to the technical support portal for isotopically labeled alkyl halides. You are likely working with This compound to introduce a specific deuterated isopropyl motif into a pharmacophore.[1]

Unlike standard reagents, this isotopologue presents a unique "Triad of Risk" that requires strict thermal management:

  • Volatility: Boiling point is ~59.4°C. Headspace loss is rapid.

  • Elimination Competition: Secondary alkyl halides are "borderline" substrates. Heat favors entropy-driven elimination (

    
    ) over enthalpy-driven substitution (
    
    
    
    ).[1]
  • Isotopic Scrambling: Acidic conditions or reversible carbocation formation (

    
    ) can lead to H/D exchange, ruining the isotopic purity.
    
The Temperature-Selectivity Paradox

Your primary enemy is Entropy . The elimination reaction (


) produces three molecules from two (Alkene + Base-H + Leaving Group), increasing entropy. The substitution reaction (

) produces two from two.
  • High T (>45°C):

    
     term dominates Gibbs Free Energy. Elimination (
    
    
    
    ) wins.
  • Low T (<10°C): Enthalpy (

    
    ) dominates. Substitution (
    
    
    
    ) wins.

Support Recommendation: Do not reflux this reagent. The standard "boil it until it reacts" approach will result in low yields of the deuterated product and high levels of propene gas.

Visualizing the Reaction Landscape

The following decision tree illustrates how temperature and nucleophile strength dictate the fate of your this compound.

ReactionPathways Start This compound (Substrate) TempHigh Temp > 45°C (Thermodynamic Control) Start->TempHigh Heating TempLow Temp < 10°C (Kinetic Control) Start->TempLow Cooling PathE2 Pathway: E2 Elimination (Entropy Driven) TempHigh->PathE2 Strong Base PathSN1 Pathway: SN1 Solvolysis (Carbocation Intermediate) TempHigh->PathSN1 Weak Nuc / Protic Solvent PathSN2 Pathway: SN2 Substitution (Concerted Backside Attack) TempLow->PathSN2 Strong Nuc / Aprotic Solvent ResultWaste Result: Propene Gas + H/D Scrambling (FAILURE) PathE2->ResultWaste PathSN1->ResultWaste Rearrangement Risk ResultSuccess Result: Deuterated Product (SUCCESS) PathSN2->ResultSuccess

Figure 1: Thermal decision matrix for secondary alkyl halides. High temperatures activate the entropic penalty, favoring elimination and loss of the expensive isotope.

Experimental Protocol: The Cryogenic Addition Method

To maximize


 yield and minimize volatile loss, use this self-validating protocol.

Scope: Synthesis of deuterated isopropyl ethers, amines, or sulfides.[1]

Phase A: Preparation (The "Cold Trap" Setup)
  • Vessel: Use a pressure tube or a round-bottom flask with a double-surface condenser (e.g., Dimroth).[1]

  • Coolant: Circulate glycol/water at -10°C through the condenser before opening the reagent bottle.

  • Atmosphere: Argon or Nitrogen balloon (positive pressure).

Phase B: The Reaction Workflow
StepActionTechnical Rationale
1 Solvent Choice Use polar aprotic solvents (DMF, DMSO, MeCN).[1] Avoid alcohols (promotes solvolysis/

).
2 Nucleophile Prep Pre-cool the nucleophile solution to 0°C .
3 Reagent Addition Add this compound via syringe sub-surface (needle tip in the solvent).[1]
4 Thermal Ramp Stir at 0°C for 1 hour, then allow to warm to Room Temp (20-25°C) only.
5 Monitoring Check TLC/GCMS at 4 hours. Do NOT heat above 35°C unless conversion is <5% after 24h.
Phase C: Diagram of Setup

Setup InertGas Inert Gas (Balloon) Condenser Condenser (-10°C Glycol) InertGas->Condenser ReactionMix Reaction Mixture (Solvent + Nuc @ 0°C) Condenser->ReactionMix Reflux Protection Reagent Reagent Addition (Sub-surface Injection) Reagent->ReactionMix TempProbe Internal Probe (Limit: 35°C) TempProbe->ReactionMix Monitoring

Figure 2: Schematic for handling volatile deuterated alkyl halides. Note the sub-surface addition to prevent immediate vaporization.

Troubleshooting & FAQs

Q1: I am seeing a large "H-D Scrambling" effect in my NMR. The doublet of the isopropyl methyl is messy. Why?

  • Diagnosis: You likely triggered an

    
     pathway or used acidic conditions.
    
  • Mechanism: In an

    
     pathway, the carbocation forms.[2][3] If the reaction is reversible or if elimination/re-addition occurs (e.g., 
    
    
    
    followed by Markovnikov addition of HBr), the deuterium can scramble between the C1 and C2 positions.
  • Solution: Switch to a strictly basic/nucleophilic condition (e.g.,

    
     in DMF) and keep T < 25°C to enforce the concerted 
    
    
    
    mechanism, which is stereospecific and prevents scrambling.

Q2: My yield is low, and the mass balance indicates the reagent is "gone."

  • Diagnosis: Volatility Loss.

  • Data: The boiling point of 2-Bromopropane is ~59°C. If your bath was set to 60°C, you distilled your expensive reagent out of the flask before it could react.

  • Solution: Use a sealed pressure tube for reactions requiring mild heat (40-50°C), or use the "Cryogenic Addition" protocol above.

Q3: Does the Deuterium Isotope Effect (KIE) help me prevent elimination?

  • Answer: Only partially, and you cannot rely on it.

  • Explanation:

    • The Good News: Beta-deuterium substitution slows down carbocation formation (

      
      ) due to weaker hyperconjugation of C-D bonds compared to C-H. This helps favor 
      
      
      
      .
    • The Bad News: For Elimination (

      
      ), the base removes a beta-proton. Your molecule (
      
      
      
      ) has one deuterated methyl and one normal methyl.[1] The base will preferentially attack the non-deuterated methyl (
      
      
      ) because breaking C-H is faster than C-D (Primary KIE).
  • Takeaway: The isotope effect will not protect the molecule from elimination. You must use temperature control.

Q4: Can I use NaH (Sodium Hydride) as a base?

  • Warning: NaH is a strong, non-nucleophilic base. It strongly favors Elimination (

    
    ) .
    
  • Recommendation: Use a softer nucleophile/base combination if possible (e.g.,

    
     or NaH only at low temperatures with rapid nucleophile addition).
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6358, 2-Bromopropane.[1] Retrieved from [Link]

  • Master Organic Chemistry (2025). SN1 vs SN2 vs E1 vs E2: The Role of Temperature. Retrieved from [Link]

  • Chemistry LibreTexts (2022). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Columbia University EH&S. Safe Use of Volatile Chemicals.[4] Retrieved from [Link]

Sources

Technical Support Center: Isotopic Synthesis & Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

The Enrichment Gap: An Executive Summary

Low isotopic incorporation (or "enrichment dilution") is the most frequent failure mode in the synthesis of stable isotope-labeled standards (SILs) and tracer candidates. In drug development, insufficient enrichment (<98% D or <95% ¹³C) compromises the integrity of DMPK studies and quantitative LC-MS/MS assays.

This guide moves beyond basic stoichiometry. We address the thermodynamic and kinetic barriers that silently dilute your label, from proton tunneling effects in deuteration to metabolic scrambling in enzymatic steps.

Diagnostic Logic: The "Iso-Trace" Workflow

Before altering your synthetic route, isolate the source of dilution using this logic gate.

IsoTrace_Diagnostic Start START: Low Incorporation Observed Check_Reagent Step 1: Reagent QC Is source enrichment >99%? Start->Check_Reagent Check_Stoich Step 2: Stoichiometry Is molar excess >10 equivalents? Check_Reagent->Check_Stoich Yes Solvent_Issue Root Cause: Moisture Ingress/Solvent Dilution Check_Reagent->Solvent_Issue No Check_Exchange Step 3: Labile Proton Check Is the label on a heteroatom (O-D, N-D)? Check_Stoich->Check_Exchange Yes Equilibrium_Issue Root Cause: Thermodynamic Equilibrium Limit Check_Stoich->Equilibrium_Issue No Check_Workup Step 4: Workup Conditions Was aqueous workup used? Check_Exchange->Check_Workup Yes (Labile) Check_Analysis Step 5: Analytical Method MS vs. NMR Discrepancy? Check_Exchange->Check_Analysis No (C-D/C-13) Check_Workup->Check_Analysis No Back_Exchange Root Cause: Washout during Workup Check_Workup->Back_Exchange Yes Check_Analysis->Solvent_Issue No (Global Low %) Integration_Error Root Cause: Relaxation Delay (T1) Error Check_Analysis->Integration_Error Yes

Figure 1: Iso-Trace Diagnostic Logic. This flowchart isolates the four primary failure modes: Reagent Quality, Equilibrium Limitations, Workup Back-Exchange, and Analytical Artifacts.

Technical Troubleshooting Guide (Q&A)

Category 1: Deuterium Labeling & Exchange (H/D)

Q: I am performing a metal-catalyzed H/D exchange on an aromatic ring using D₂O, but incorporation stalls at ~80%. Adding more catalyst doesn't help. Why?

A: You have hit the "Dilution Wall" dictated by equilibrium thermodynamics. In H/D exchange, the reaction is reversible. The maximum incorporation is determined by the ratio of total Deuterium (from solvent/reagent) to total Hydrogen (from substrate + residual moisture).

  • The Mechanism: The catalyst activates both C-H and C-D bonds with similar efficiency. As D incorporates into the molecule, H is released into the solvent pool, progressively diluting your D source.

  • The Fix:

    • Iterative Cycles: Do not add more catalyst to the same pot. Isolate the product (even if 80% labeled), dry it, and resubmit it to fresh D₂O/catalyst. Two cycles of 90% equilibrium yield 99% final enrichment.

    • Solvent Pre-Wash: Pre-rinse your reaction vessel with D₂O to remove surface-adsorbed H₂O.

Q: My LC-MS shows 98% incorporation, but ¹H-NMR shows a significant proton signal at the labeled site. Which is wrong?

A: Likely the MS data processing, specifically the failure to correct for natural abundance.

  • The Trap: In Mass Spectrometry, the [M+H]⁺ peak of a deuterated species can overlap with the [M+2] isotope peak of a lower isotopologue (e.g., ¹³C contributions).

  • The Validation: Trust the NMR for positional specificity, but ensure your acquisition parameters are correct.

    • T1 Relaxation: Deuterium substitution affects the relaxation time of remaining protons on the same molecule. Ensure your NMR delay (d1) is at least 5× T1 to avoid integration errors that mimic low incorporation [1].

Category 2: Synthetic Carbon-13 (¹³C) Incorporation

Q: I synthesized a ¹³C-labeled metabolite using a Grignard reagent, but the enrichment is 10% lower than the starting material. Where did the ¹²C come from?

A: Atmospheric CO₂ scrubbing or solvent contamination.

  • The Mechanism: Grignard reagents are potent nucleophiles that react rapidly with atmospheric CO₂ (which is 98.9% ¹²C). If your reaction is open to an inert gas line that isn't strictly scrubbed, or if you used dry ice to cool a reaction without a perfect seal, ¹²C-CO₂ will compete with your labeled electrophile.

  • The Fix:

    • Closed System: Perform the reaction in a sealed pressure tube or glovebox.

    • Source Verification: Analyze the starting material by MS. Commercial "99%" reagents can degrade or absorb moisture, altering their effective molecular weight and stoichiometry.

Category 3: Workup & Isolation

Q: My product was highly enriched in the reaction mixture (in-situ NMR), but lost the label after silica column chromatography. What happened?

A: Acid-catalyzed back-exchange on silica gel.

  • The Mechanism: Silica gel is slightly acidic (pH 4-5). If your label is at a position activated by resonance (e.g., alpha to a ketone, enamine, or indole), the acidic protons on the silica surface can catalyze H/D exchange, washing out the label with ambient moisture in the eluent.

  • The Fix:

    • Neutralize the Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexane/DCM to quench acidic sites.

    • Aprotic Workup: Avoid aqueous washes if possible. Use solid phase extraction (SPE) or crystallization from aprotic solvents (e.g., dry ether/hexane).

Deep Dive Protocol: High-Fidelity H/D Exchange

This protocol is designed to maximize incorporation for acid-stable aromatic drugs (e.g., Warfarin, Ibuprofen analogs) using an iterative approach.

Materials
  • Substrate: 100 mg Target Molecule.

  • Solvent: D₂O (99.9% atom D, Sigma-Aldrich/Cambridge Isotope).

  • Catalyst: Pt/C (5 wt%) or Pd/C (10 wt%), pre-dried under vacuum.

  • Vessel: Microwave vial (pressure rated) or sealed pressure tube.

Methodology
StepActionTechnical Rationale
1 System Conditioning Rinse the reaction vial and stir bar with D₂O (0.5 mL) and dry under N₂ flow. Removes surface-adsorbed H₂O.
2 Charge 1 (The "Sacrificial" Run) Add substrate, catalyst (10 mol%), and D₂O. Seal and heat to 160°C for 12h.
3 Isolation 1 Filter catalyst. Do not perform aqueous workup. Evaporate D₂O directly (rotovap/lyophilizer).
4 Charge 2 (The "Polishing" Run) Resuspend the dried residue in fresh D₂O and fresh catalyst. Heat to 160°C for 6h.
5 Final Workup Filter catalyst. Evaporate D₂O. Dissolve in dry CDCl₃ for NMR analysis.
Data Analysis Table: Expected Enrichment
CycleSolvent H/D RatioTheoretical Max IncorporationTypical Observed
Cycle 1 High H (from substrate)~85-90%82%
Cycle 2 Low H (mostly D)>99%98.5%

References

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. (Accessed 2026-02-09). [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers. NIH/PubMed. (Accessed 2026-02-09). [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry (HDX-MS). Wikipedia. (Accessed 2026-02-09). [Link]

  • Suppression of Isotope Scrambling in Cell-Free Protein Synthesis. NIH/PubMed. (Accessed 2026-02-09). [Link]

  • Isotope Effects in Chemical Reactions. IUPAC Gold Book. (Accessed 2026-02-09). [Link]

Technical Support Center: Optimizing 2-Bromopropane-1,1,1-d3 Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #D3-ISO-OPT-001 Subject: Optimization of Molar Equivalents & Reaction Conditions for 2-Bromopropane-1,1,1-d3 Status: Active Guide Analyst: Senior Application Scientist, Isotope Chemistry Division[1]

Executive Summary: The "Deuterium Switch" Context

You are likely employing This compound (or the fully deuterated d7 analog) to execute a "deuterium switch" in a drug candidate.[1] The strategic replacement of hydrogen with deuterium at metabolic "soft spots" (typically positions prone to CYP450 oxidation) exploits the Deuterium Kinetic Isotope Effect (DKIE) .[2] Because the C-D bond is significantly stronger than the C-H bond (bond dissociation energy difference ~1.2–1.5 kcal/mol), this substitution can reduce metabolic clearance and extend half-life without altering the drug's binding affinity [1, 2].

The Challenge: Unlike standard isopropyl bromide, the deuterated isotopologue is a high-value reagent. Standard protocols calling for 2.0–3.0 equivalents are economically unviable. This guide focuses on stoichiometric precision —reducing usage to 1.1–1.2 equivalents while maintaining high conversion.

Critical Reaction Parameters

To optimize molar equivalents, you must control the competition between Nucleophilic Substitution (


)  and Elimination (

)
. 2-Bromopropane is a secondary alkyl halide, making it inherently prone to

elimination, which generates propene gas and wastes your expensive reagent.[1]
Key Optimization Variables
ParameterStandard Condition (Avoid)Optimized Condition (Recommended)Technical Rationale
Base NaH, KOtBu, NaOH

(Cesium Carbonate)
Strong bases promote

elimination.[1][3] The "Cesium Effect" enhances

nucleophilicity via weak solvation of the cation, favoring mono-alkylation [3, 4].
Solvent THF, DCM, EthanolDMF, NMP, or DMSO Polar aprotic solvents stabilize the transition state for

and dissolve inorganic bases like

.[1]
Temperature Reflux (>80°C)40°C – 60°C 2-Bromopropane BP is ~60°C. High heat favors entropy-driven elimination (

) and reagent loss via evaporation.[1]
Vessel Round bottom flask (Open)Sealed Pressure Tube Prevents loss of the volatile reagent (BP ~60°C), forcing it to remain in the liquid phase to react.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition you are managing. Your goal is to maximize Path A (


) and minimize Path B (

).

ReactionPathways Substrate Nucleophile (Amine/Phenol) TS_SN2 Transition State (SN2) Substrate->TS_SN2 + Reagent Polar Aprotic Solvent Weak Base (Cs2CO3) TS_E2 Transition State (E2) Substrate->TS_E2 + Reagent Strong Base (NaH) High Temp Reagent 2-Bromopropane-d3 (Secondary Halide) Reagent->TS_SN2 Reagent->TS_E2 Product Product (N/O-Isopropyl-d3) TS_SN2->Product Preferred Path (Substitution) Waste Waste (Propene-d3 + HBr) TS_E2->Waste Avoid Path (Elimination)

Figure 1: Kinetic competition between Substitution (


) and Elimination (

). Optimization targets the upper path.

Troubleshooting Guide & FAQs

Issue 1: "I used 1.5 equivalents, but conversion stalled at 60%."

Diagnosis: Reagent Loss via Volatility. Root Cause: 2-Bromopropane-d3 boils at ~60°C. If you ran this in a standard flask under nitrogen flow or at 60°C+ without a condenser efficiently trapping it, the reagent likely evaporated before reacting.[1] Solution:

  • Use a Sealed Tube: Run the reaction in a pressure-rated glass vial with a Teflon-lined cap.

  • Lower Temperature: Run at 40–50°C for a longer time (12–24h) rather than 80°C for 2h.

Issue 2: "I see a significant amount of alkene (propene) formation."

Diagnosis: E2 Elimination Dominance. Root Cause: The base is too strong or too sterically hindered (acting as a base rather than a nucleophile). Solution:

  • Switch Base: Replace NaH or KOtBu with

    
      or 
    
    
    
    .
  • Solvent Switch: Ensure you are using anhydrous DMF or NMP. These solvents enhance the nucleophilicity of your substrate, making the

    
     pathway faster than the 
    
    
    
    pathway.
Issue 3: "My LCMS shows dialkylation (for primary amines)."

Diagnosis: Over-alkylation. Root Cause: The product (secondary amine) is more nucleophilic than the starting material. Solution:

  • The Cesium Effect:

    
     has been documented to suppress over-alkylation in primary amines due to specific chelation effects and surface interactions [3, 5].
    
  • Stepwise Addition: Do not add all 1.2 eq of reagent at once. Add 0.6 eq, wait 4 hours, then add the remaining 0.6 eq.

Recommended Experimental Protocol

Objective: Mono-alkylation of a phenol or amine using minimal this compound.

  • Setup: Oven-dry a pressure tube (Ace pressure tube or similar) with a magnetic stir bar.

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M concentration).

    • Note: High concentration helps

      
       kinetics.
      
  • Base Addition: Add

    
     (1.5 mmol, 1.5 eq) .
    
    • Why Cesium? The large radius of

      
       forms a "loose" ion pair with the nucleophile, increasing its reactivity without increasing basicity to the point of causing elimination [4].
      
  • Reagent Addition: Add This compound (1.1 – 1.2 mmol, 1.1–1.2 eq) via syringe.

    • Tip: Weigh the syringe before and after to ensure exact mass delivery, as the liquid is volatile.

  • Reaction: Seal the tube immediately. Heat to 45–50°C in an oil block. Stir vigorously for 12–18 hours.

  • Workup: Cool to room temperature before opening the seal (to prevent volatile reagent loss if reaction is incomplete). Dilute with EtOAc, wash with water (x3) to remove DMF, dry over

    
    , and concentrate.
    

Decision Logic for Optimization

Use this flow to determine your next step if the standard protocol fails.

TroubleshootingFlow Start Start: Check Conversion (LCMS) CheckYield Is Conversion > 90%? Start->CheckYield Success Proceed to Isolation CheckYield->Success Yes LowConv Low Conversion (<50%) CheckYield->LowConv No CheckSM Is Reagent Remaining? LowConv->CheckSM ReagentGone Reagent Consumed (But SM remains) CheckSM->ReagentGone No ReagentPresent Reagent Persists (Reaction Stalled) CheckSM->ReagentPresent Yes Diagnosis1 Diagnosis: Volatility Loss or Elimination (Propene) ReagentGone->Diagnosis1 Diagnosis2 Diagnosis: Nucleophile is too weak ReagentPresent->Diagnosis2 Action1 Action: Use Sealed Tube Reduce Temp to 40°C Diagnosis1->Action1 Action2 Action: Add KI (0.1 eq) (Finkelstein Catalyst) Diagnosis2->Action2

Figure 2: Troubleshooting logic flow for incomplete alkylation.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

  • Pirali, T., et al. (2019).[1] Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery, 18, 350–352.[1]

  • Flessner, T., & Doye, S. (1999).[1] Cesium Carbonate Promoted N-Alkylation of Indoles.[1] Journal of Organic Chemistry, 64(16), 5979–5981.[1]

  • Salvatore, R. N., et al. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[1][4][5] Tetrahedron, 58(17), 3329-3347.[1]

  • Millán, J. C., et al. (2016).[1][4] Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.[1][4] European Journal of Organic Chemistry, 2016(26), 4506–4513.[1]

Sources

Validation & Comparative

Comparative 1H NMR Analysis: 2-Bromopropane vs. 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 2-Bromopropane and its isotopolog, 2-Bromopropane-1,1,1-d3.

Executive Summary

This guide details the spectral distinctions between 2-Bromopropane (isopropyl bromide) and its deuterated analog, This compound . While the non-deuterated compound exhibits a classic septet-doublet pattern, the introduction of a trideuteromethyl (-CD3) group induces three critical spectral changes:

  • Multiplicity Alteration: The methine proton signal transforms from a septet into a complex quartet of septets (often appearing as a broadened quartet).

  • Coupling Constant Reduction: The scalar coupling to the deuterated methyl group (

    
    ) is approximately 6.5x smaller  than the corresponding proton coupling (
    
    
    
    ).
  • Isotope Shift: A cumulative vicinal isotope effect shifts the methine signal upfield by approximately 0.02–0.03 ppm .

Spectral Comparison Data

The following table summarizes the chemical shifts (


), multiplicity, and coupling constants (

) for both compounds in CDCl3.
Feature2-Bromopropane (Non-deuterated)This compound
Structure (CH3)2CH–Br(CH3)(CD3)CH–Br
Methyl Signal

1.71 ppm
Doublet (6H)

Hz

1.71 ppm
Doublet (3H)

Hz (CD3 is silent in 1H NMR)
Methine Signal

4.28 ppm
Septet (1H)

Hz

4.25–4.26 ppm
(Upfield Shift) Quartet of Septets (1H)

Hz (to CH3)

Hz (to CD3)

Note on Chemical Shifts: Exact ppm values may vary slightly (


0.02 ppm) depending on concentration and temperature. The relative shift (isotope effect) is the critical parameter.

Technical Analysis & Mechanism

The Deuterium Isotope Effect on Chemical Shift

The substitution of Hydrogen (H) with Deuterium (D) causes a perturbation in the chemical shift of nearby protons, known as the Isotope Shift (


).[1][2]
  • Mechanism: The C–D bond is shorter and has a smaller vibrational amplitude than the C–H bond due to the larger mass of deuterium. This alters the average electron density and shielding at the adjacent nuclei.

  • Vicinal Effect (

    
    ):  For the methine proton in this compound, the deuterium atoms are 3 bonds away. The effect is generally upfield (shielding) .
    
  • Magnitude: A single vicinal D typically causes a shift of ~7–10 ppb. With a -CD3 group (3 deuterons), the effects are additive:

    
    
    Therefore, the methine signal will appear slightly upfield relative to the non-deuterated standard.
    
Coupling Constant Physics ( vs. )

The splitting pattern changes because the magnetogyric ratio of deuterium (


) is much smaller than that of protium (

). The relationship is defined as:

  • Calculation: Given

    
     Hz:
    
    
    
    
  • Observation: Standard resolution NMR may not fully resolve this ~1.0 Hz splitting, causing the signal to appear as a "broadened" quartet rather than a distinct quartet of septets.

Visualization of Splitting Logic

The following diagram illustrates how the methine proton signal is split in the deuterated analog.

SplittingTree Origin Methine Signal (Uncoupled) Step1 Coupling to CH3 (3H) Quartet (1:3:3:1) J ≈ 6.7 Hz Origin->Step1 Large Splitting Step2 Coupling to CD3 (3D) Each line splits into Septet J ≈ 1.0 Hz Step1->Step2 Small Splitting Result Final Pattern: Quartet of Septets Step2->Result

Caption: Splitting tree for the methine proton in this compound. The large quartet splitting arises from the CH3 group, while the fine septet splitting arises from the CD3 group.

Experimental Protocol: Validating Isotope Effects

To accurately observe these small spectral differences, a high-resolution protocol is required.

Materials
  • Analytes: 2-Bromopropane (Standard) and this compound.

  • Solvent: CDCl3 (99.8% D) with 0.03% TMS (v/v).

  • Instrument: 400 MHz NMR or higher (600 MHz recommended for resolving

    
    ).
    
Step-by-Step Workflow
  • Sample Preparation:

    • Prepare two separate NMR tubes.

    • Dissolve ~10 mg of analyte in 0.6 mL CDCl3.

    • Crucial: Ensure identical concentrations to minimize concentration-dependent shift variations.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Spectral Width: 10 ppm (-1 to 9 ppm).

    • Acquisition Time (AQ): Set > 4.0 seconds to ensure high digital resolution (crucial for resolving the 1.0 Hz coupling).

    • Number of Scans (NS): 16 (sufficient for 10 mg sample).

  • Processing:

    • Zero Filling: Fill to at least 64k or 128k points.

    • Apodization: Use no line broadening (LB = 0 Hz) or Gaussian enhancement to preserve fine splitting structure.

    • Referencing: Calibrate strictly to the TMS singlet at 0.00 ppm.

  • Analysis:

    • Overlay the spectra.

    • Measure the center of the methine multiplet for both samples.

    • Calculate

      
      .[3] Expected value: +0.02 to +0.03 ppm.
      

References

  • Doc Brown's Chemistry. Proton NMR spectrum of 2-bromopropane (isopropyl bromide). Retrieved from

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(9), 2824. Retrieved from

  • University of Calgary. Coupling Constants (J). Retrieved from

  • Fittinghoff, C. M., et al. Vicinal Deuterium Perturbations on Hydrogen NMR Chemical Shifts. J. Am. Chem. Soc.[4] Retrieved from

  • LibreTexts Chemistry. The E2 Reaction and the Deuterium Isotope Effect. Retrieved from

Sources

Technical Guide: 13C NMR Spectral Analysis of 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromopropane-1,1,1-d3 (Isotopic purity >98% D) represents a critical desymmetrized isotopologue of isopropyl bromide. Unlike its non-deuterated counterpart (2-bromopropane), which possesses a plane of symmetry rendering both methyl groups chemically equivalent, the d3-variant breaks this symmetry. This substitution creates a chiral center at the C2 position solely due to isotopic mass difference (


 vs. 

), making it an invaluable probe for stereoselective mechanistic studies and kinetic isotope effect (KIE) analysis in metabolic pathways.

This guide provides a comparative spectral analysis, delineating the specific nuclear magnetic resonance (NMR) phenomena—isotope shifts , spin-spin coupling (


) , and relaxation dynamics —that distinguish this product from standard alternatives.

Part 1: Theoretical Framework & Isotope Effects

To accurately interpret the spectrum of this compound, one must account for the physical alterations introduced by the deuterium nucleus (


).
The Deuterium Isotope Effect on Chemical Shift ( )

Deuterium is heavier than protium, affecting the vibrational amplitude of the C-D bond. This results in a shorter average bond length and higher electron shielding, leading to an upfield shift (lower frequency/ppm) for the attached carbon.

  • 
    -Effect (Direct):  The carbon directly bonded to deuterium (
    
    
    
    ) experiences a significant upfield shift (
    
    
    0.3–0.6 ppm per D atom).
  • 
    -Effect (Geminal):  The adjacent carbon (
    
    
    
    ) experiences a smaller, cumulative upfield shift (
    
    
    0.1 ppm per D atom).
Scalar Coupling ( )

Unlike protons, Deuterium has a spin quantum number


.
  • Multiplicity Rule:

    
    .
    
  • For

    
    : 
    
    
    
    .
  • Result: The signal for the deuterated methyl group appears as a septet with an intensity ratio of roughly 1:3:6:7:6:3:1.[1]

  • Coupling Constant:

    
     is typically 20–30 Hz.
    
Relaxation Times ( ) and NOE

The


 carbon lacks protons to facilitate rapid dipolar relaxation. Consequently, its longitudinal relaxation time (

) is significantly longer than that of the

carbon. Standard acquisition parameters often result in this signal being "invisible" or severely integrated under-represented due to saturation.

Part 2: Comparative Spectral Analysis

The following table contrasts the 13C NMR characteristics of the target molecule against the standard non-deuterated alternative.

Table 1: Comparative 13C NMR Data (75 MHz, CDCl3)

FeatureStandard: 2-Bromopropane (

)
Target: this compound (

)
Symmetry

Plane (Methyls equivalent)
Asymmetric / Chiral (Methyls distinct)
Total Signals 2 (1 Methyl, 1 Methine)3 (1 Methyl, 1 Methine, 1 Deutero-methyl)
C1 (

)

28.5 ppm (Singlet)

28.5 ppm (Singlet)
C2 (

)

45.4 ppm (Singlet)

~45.1 ppm (Singlet)* (Shifted upfield ~0.3 ppm by

-effect)
C3 (

)
N/A (Equivalent to C1)

~27.0 - 27.5 ppm (Septet ,

Hz)** (Shifted upfield ~1.0-1.5 ppm by

-effect)
Signal Intensity High (NOE enhanced)C3 is weak (No NOE, split into 7 lines, long

)

*Note: Exact shifts vary slightly by concentration and solvent; relative differences remain constant.

Visualization: Spectral Assignment Logic

The following decision tree illustrates the logic flow for assigning peaks in the d3-variant spectrum.

SpectralAssignment Start Analyze 13C Spectrum (Proton Decoupled) Count Count Distinct Signals Start->Count SignalA Signal at ~45 ppm Count->SignalA SignalB Signal at ~28.5 ppm Count->SignalB SignalC Signal at ~27.0 ppm Count->SignalC Methine Assign: C2 (CHBr) (Beta-shifted) SignalA->Methine Singlet Methyl Assign: C1 (CH3) (High Intensity Singlet) SignalB->Methyl Singlet CheckSplit Check Multiplicity SignalC->CheckSplit Deutero Assign: C3 (CD3) (Low Intensity Septet) CheckSplit->Deutero Septet (1:3:6:7...)

Figure 1: Logic flow for assigning the three distinct carbon environments in this compound.

Part 3: Experimental Protocol

To ensure the "Ghost Signal" (the


 septet) is visible and quantifiable, the standard pulse sequence must be modified.
Optimized Acquisition Workflow
  • Sample Preparation:

    • Concentration: High (~50-100 mg in 0.6 mL solvent) is required due to the splitting of the

      
       signal into 7 lines, which drastically lowers the signal-to-noise ratio (SNR) of each individual line.
      
    • Solvent:

      
       (Chloroform-d) is standard.[2] Avoid deuterated acetone or methanol if possible to prevent overlap with solvent septets.
      
  • Instrument Parameters (The "Trustworthiness" Check):

    • Pulse Sequence: zgig (Inverse Gated Decoupling) or standard zgpg with modified delays.

    • Relaxation Delay (

      
      ): CRITICAL.  Set 
      
      
      
      seconds (Standard is often 1-2s). The
      
      
      carbon has a long
      
      
      .[3] Insufficient delay will saturate this signal, making it disappear.
    • Scans (NS): Minimum 1024 scans. The septet splitting reduces peak height by a factor of ~7 compared to a singlet.

  • Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to improve SNR for the septet.

Workflow Prep Sample Prep (>50mg in CDCl3) Setup Param Setup D1 > 5s NS > 1024 Prep->Setup Load Acq Acquisition (Broadband Decoupled) Setup->Acq Run Process Processing LB = 2.0 Hz Acq->Process FT Analysis Verify Septet @ ~27 ppm Process->Analysis QC

Figure 2: Optimized experimental workflow for detecting deuterated carbon signals.

Part 4: Application Context in Drug Development

Why choose the 1,1,1-d3 isotopologue over the fully deuterated (d7) or non-deuterated versions?

Metabolic Stability & "Metabolic Switching"

In drug discovery, the isopropyl group is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • The Test: By using the asymmetric d3-analog, researchers can determine if the enzyme prefers the pro-R or pro-S methyl group.

  • Mechanism: If the enzyme attacks the

    
    , the reaction proceeds at a normal rate. If it attacks the 
    
    
    
    , the reaction is slowed significantly due to the Primary Kinetic Isotope Effect (KIE) (
    
    
    ). This allows for precise mapping of the enzyme's active site geometry.
Chiral Probe Synthesis

This compound is a precursor for synthesizing chiral amino acids (e.g., deuterated Valine or Leucine) used in protein NMR. The chirality introduced by the isotope allows for the resolution of diastereotopic methyl groups in protein folding studies.

References

  • Hansen, P. E. (1988). "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 4: 13C NMR, Isotope Effects). Link

  • Reich, H. J. (2022). "WinPLT NMR Data: Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. (Source for J-coupling magnitudes). Link

  • Doc Brown's Chemistry. (2024). "13C NMR spectrum of 2-bromopropane." (Baseline data for non-deuterated standard). Link

  • National Institutes of Health (NIH). (2021). "Long range deuterium isotope effects on 13C NMR chemical shifts." PMC. Link

Sources

Calculating primary vs secondary kinetic isotope effects with 2-Bromopropane-d3

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Quantifying Primary vs. Secondary Kinetic Isotope Effects using 2-Bromopropane-1,1,1-d3

Executive Summary

In mechanistic analysis and drug development, distinguishing between Primary and Secondary Kinetic Isotope Effects (KIE) is critical for identifying rate-determining steps (RDS) and metabolic soft spots. While many isotopologues exist, This compound represents a unique "dual-function" probe. Unlike fully deuterated analogs (-d7) or


-deuterated analogs (-2-d), the -1,1,1-d3 isotopologue allows for the simultaneous calculation of Primary KIE (via intramolecular competition) and 

-Secondary KIE (via intermolecular rate comparison) within the elimination-substitution manifold.

This guide outlines the experimental logic, validated protocols, and data interpretation for using this compound to decouple these effects.

Technical Deep Dive: The Probe Molecule

Compound: this compound Structure:


CAS:  1121-99-9 (Generic for d3 isomers, verify specific regiochemistry)

The utility of this specific isotopologue lies in its asymmetry. In an E2 elimination reaction with a strong base (e.g., Sodium Ethoxide), the molecule offers two distinct sets of


-protons:
  • The

    
     group:  Elimination requires breaking a C-D bond (Primary KIE).
    
  • The

    
     group:  Elimination requires breaking a C-H bond (Reference/Standard).
    

This internal competition cancels out errors related to temperature fluctuations, concentration inaccuracies, and solvent impurities, making it superior to intermolecular comparisons (e.g., running separate reactions for d0 and d7).

Comparative Analysis: Primary vs. Secondary KIE

The following table contrasts the magnitude and origin of the effects observable with this compound.

FeaturePrimary KIE (

)
Secondary KIE (

)
Reaction Pathway E2 Elimination (Formation of Propene)

Substitution
(Formation of Ether)
Bond Dynamics C-H vs. C-D bond is broken in RDS.[1][2]C-D bond is adjacent to reaction center (

-effect).
Magnitude (

)
Large (2.0 – 7.0) Small (1.0 – 1.3)
Physical Origin Difference in Zero Point Energy (ZPE) of the stretching vibration lost in the Transition State.Hyperconjugation changes and hybridization shifts (

character).
Measurement Method Intramolecular Product Ratio (Propene-d3 vs. Propene-d2).Intermolecular Rate (vs. non-deuterated standard).

Mechanistic Visualization

The following diagram illustrates the divergent pathways for this compound reacting with Ethoxide. Note how the single reactant splits into products that report on different isotope effects.

ReactionPathways Reactant This compound (CD3-CHBr-CH3) TS_E2 E2 Transition State Reactant->TS_E2 Strong Base (EtO-) Prod_Sub Ethyl Isopropyl Ether-d3 (SN2 Product) Reactant->Prod_Sub Substitution (Beta-Secondary KIE) Prod_H_Elim Propene-d3 (CH2=CH-CD3) (Via H-Elimination) TS_E2->Prod_H_Elim Fast (kH) Reference Path Prod_D_Elim Propene-d2 (CD2=CH-CH3) (Via D-Elimination) TS_E2->Prod_D_Elim Slow (kD) Primary KIE

Caption: Divergent reaction pathways of this compound. The ratio of Propene-d3 to Propene-d2 directly quantifies the Primary Kinetic Isotope Effect.

Experimental Protocol: The Intramolecular Competition

This protocol is designed to measure the Primary KIE (


) for the E2 elimination.[1]
Materials
  • Substrate: this compound (>98% D enrichment).

  • Reagent: Sodium Ethoxide (NaOEt), 1.0 M in Ethanol.

  • Instrument: GC-MS (Gas Chromatography-Mass Spectrometry) or high-field

    
    -NMR (500 MHz+).
    
Step-by-Step Workflow
  • Reaction Setup:

    • In a sealed reaction vial, dissolve this compound (0.1 mmol) in dry ethanol (2 mL).

    • Add NaOEt (1.0 M, 0.5 mL).

    • Heat to 50°C for 1 hour. Note: Ensure the system is gas-tight if analyzing headspace, or use a cold trap to collect volatile propene.

  • Quench & Extraction:

    • Cool the reaction to 0°C.

    • If analyzing the ether (SN2), quench with water and extract into pentane.

    • If analyzing the alkene (E2), sample the headspace directly via gas-tight syringe.

  • Analysis (The Critical Step):

    • Method A (Mass Spec): Inject headspace gas into GC-MS.

      • Monitor m/z 45 (Propene-d3 parent ion) vs. m/z 44 (Propene-d2 parent ion).

    • Method B (NMR): If product is trapped in deuterated solvent (

      
      ):
      
      • Integrate the vinylic proton signals.

      • Propene-d3 (

        
        ):  Shows terminal vinyl protons (
        
        
        
        ).
      • Propene-d2 (

        
        ):  Shows no terminal vinyl protons (silent at that shift), only the internal vinyl proton.
        
  • Calculation:

    • The Primary KIE is calculated directly from the product ratio, corrected for the number of available protons/deuterons.

    • Since there are 3 H's on the methyl and 3 D's on the deuteromethyl:

      
      .
      
    • Simplified Formula:

      
      
      

Field-Proven Data & Interpretation

When performing this experiment with Ethoxide at 25°C-50°C, the following data ranges are typical for 2-Bromopropane.

Table 1: Expected KIE Values
ParameterValue RangeInterpretation
Primary KIE (

)
6.0 – 7.5 Indicates a highly synchronous E2 mechanism. The C-H bond is roughly 50% broken in the transition state. Tunneling contributions may be present if >7.0.
Secondary KIE (

)
1.05 – 1.15 Small normal effect. The

-deuteriums stabilize the transition state slightly less than hydrogens (hyperconjugation), but the bond is not breaking.
Why is the Primary KIE so high?

The theoretical maximum for C-H/C-D breakage at 25°C is


. Values near this maximum (like the 6.7 observed for 2-bromopropane) confirm that the proton transfer is the rate-limiting step and that the transition state is "symmetrical" (proton is roughly halfway between the carbon and the base).
Troubleshooting Low KIE Values

If your experimental


 drops below 3.0:
  • E1 Contamination: The reaction may be shifting toward E1 (carbocation intermediate), where C-H breaking is not the RDS. Ensure high base concentration.

  • Exchange: Protons/Deuterons might be exchanging with the solvent before elimination. Use aprotic solvents or ensure strictly anhydrous conditions.

References

  • Saunders, W. H., & Edison, D. H. (1960). Mechanisms of Elimination Reactions. Journal of the American Chemical Society. Link

    • Foundational text establishing the KIE of 2-bromopropane elimination as ~6.7.[3]

  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link

    • Authoritative review on the theoretical maximums of KIE.
  • MasterOrganicChemistry. (2025). The E2 Mechanism and Kinetic Isotope Effects. Link

    • Accessible mechanistic breakdown for protocol valid
  • LibreTexts Chemistry. (2024). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Link

    • Specific data regarding 2-bromopropane reaction r

Sources

A Senior Application Scientist's Guide to Verifying the Isotopic Purity of 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, metabolic tracing, and synthetic chemistry, the precise isotopic labeling of compounds is not merely a matter of academic curiosity—it is a critical determinant of experimental success. The use of deuterated compounds, such as 2-Bromopropane-1,1,1-d3, offers a powerful tool for elucidating reaction mechanisms, altering metabolic pathways, and serving as internal standards in quantitative mass spectrometry. However, the utility of these labeled compounds is directly proportional to their isotopic purity. This guide provides an in-depth, technically-grounded comparison of the primary analytical techniques for verifying the isotopic purity of this compound, offering insights honed from years of field experience.

The Imperative of Isotopic Purity Verification

Before delving into the analytical methodologies, it is crucial to understand why verifying isotopic purity is non-negotiable. In drug development, for instance, the "deuterium kinetic isotope effect" can significantly alter a drug's metabolic rate, potentially improving its pharmacokinetic profile. An incompletely deuterated compound will exhibit a mixed population of isotopologues, leading to confounded pharmacological data. Similarly, in mechanistic studies, the precise location and extent of deuterium incorporation are fundamental to interpreting the results. Therefore, a robust analytical strategy is required to confirm not only the degree of deuteration but also the location of the deuterium atoms.

For a molecule like this compound, the primary analytical questions are:

  • What is the percentage of molecules that are fully deuterated at the C1 position?

  • Are there significant populations of partially deuterated (d1, d2) or non-deuterated (d0) species?

  • Has any isotopic scrambling occurred, leading to deuterium incorporation at unintended positions (e.g., C2)?

To answer these questions, we turn to a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation technique like Gas Chromatography (GC).

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the specific information required. While NMR provides unparalleled detail on the structural environment of atoms, MS offers exquisite sensitivity for mass differences. GC, when hyphenated with MS, provides separation of isotopologues, which is invaluable for accurate quantification.

Technique Primary Information Provided Strengths Limitations
¹H NMR Presence and relative abundance of residual protons.Excellent for detecting and quantifying low levels of non-deuterated species.Indirectly measures deuteration by the absence of signal. Less effective for highly deuterated compounds (>98%).[1]
²H NMR Direct detection and quantification of deuterium.Confirms the position of deuterium incorporation.[2] Quantitative under proper experimental settings.[1]Lower sensitivity and resolution compared to ¹H NMR.[2] Requires a spectrometer capable of deuterium detection.
GC-MS Separation and mass analysis of isotopologues.High sensitivity for detecting different deuterated species.[3][4] Can separate isomers and impurities.Potential for isotopic fractionation on the GC column. Requires careful method development.
High-Resolution MS (HRMS) Accurate mass measurement to determine elemental composition and isotopic distribution.Provides high confidence in the isotopic composition of the molecular ion.[5][6]May not distinguish between positional isomers of deuteration without fragmentation analysis.

In-Depth Methodologies and Experimental Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is the cornerstone of isotopic purity analysis as it provides unambiguous structural information. For this compound, both ¹H and ²H NMR are indispensable.

The logic behind using ¹H NMR is straightforward: the absence of a signal is as informative as its presence. In a perfectly deuterated sample of this compound, the characteristic signal for the methyl protons at the C1 position would be absent. Any residual signal at this chemical shift directly corresponds to the amount of incompletely deuterated material.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[8]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and sensitivity. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.[7]

  • Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region where the C1 methyl protons would appear in the non-deuterated analogue (around 1.7 ppm).

  • Data Analysis: Integrate the residual proton signal at the C1 position and compare it to the integration of the C2 proton signal (a multiplet around 4.1 ppm). The ratio of these integrals, accounting for the number of protons each signal represents (3 for C1, 1 for C2), allows for the calculation of the isotopic purity.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh 5-25 mg of Sample prep2 Dissolve in 0.6-0.7 mL CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune and Shim Spectrometer prep3->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 an1 Integrate Residual C1-H Signal acq2->an1 an2 Integrate C2-H Signal acq2->an2 an3 Calculate Signal Ratio an1->an3 an2->an3 an4 Determine Isotopic Purity an3->an4

Caption: Workflow for ¹H NMR based isotopic purity determination.

While ¹H NMR infers deuteration from the absence of proton signals, ²H (or Deuterium) NMR directly observes the deuterium nuclei. This provides definitive proof of deuterium incorporation at the expected position.[2] For highly enriched compounds (>98 atom % D), ²H NMR is a more sensitive and direct method for both structural verification and purity determination.[1]

Experimental Protocol: ²H NMR

  • Sample Preparation: A more concentrated sample (50-100 mg) is often required for ²H NMR due to the lower gyromagnetic ratio of deuterium.[1][7] A non-deuterated solvent (e.g., CHCl₃) can be used, as the proton signals will not be observed.[1]

  • Instrument Setup: The spectrometer must be equipped with a probe capable of observing the deuterium frequency.

  • Acquisition: Acquire the ²H NMR spectrum. A peak should be observed at a chemical shift analogous to the proton signal of the C1 methyl group.

  • Data Analysis: The presence and integration of a signal at the expected chemical shift confirm the location of the deuterium. The relative integration of this peak compared to any other deuterium signals (which would indicate isotopic scrambling) provides a measure of site-specific purity.

Decision Logic for NMR Method Selection

G start Start Purity Analysis decision Expected Deuteration > 98%? start->decision h_nmr Use ¹H NMR to Quantify Residual Protons decision->h_nmr No d_nmr Use ²H NMR for Direct Deuterium Detection decision->d_nmr Yes report Report Isotopic Purity h_nmr->report d_nmr->report G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Prepare Dilute Solution gc1 Split Injection prep1->gc1 gc2 Temperature Programming gc1->gc2 gc3 Isotopologue Separation gc2->gc3 ms1 Electron Ionization gc3->ms1 ms2 Full Scan Mass Analysis ms1->ms2 an1 Extract Ion Chromatograms ms2->an1 an2 Integrate Isotopologue Peaks an1->an2 an3 Calculate Relative Abundances an2->an3

Sources

Comparative Reactivity Guide: 2-Bromopropane-d3 vs. 2-Bromopropane-h7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Bromopropane-h7 (standard isopropyl bromide) and its deuterated analog, 2-Bromopropane-d3 (specifically 1,1,1-trideutero-2-bromopropane,


).

For researchers in mechanistic organic chemistry and drug development, the substitution of hydrogen with deuterium in this substrate acts as a precise probe for reaction mechanisms. The reactivity difference is governed by the Kinetic Isotope Effect (KIE) , where the greater bond strength of Carbon-Deuterium (C-D) vs. Carbon-Hydrogen (C-H) alters reaction rates.[1][2][3][4][5]

Key Performance Metrics:

  • Elimination (E2): Exhibits a massive Primary KIE (

    
    ) . In base-promoted elimination, the 
    
    
    
    analog allows for intramolecular competition, heavily favoring elimination from the non-deuterated methyl group.
  • Solvolysis (

    
    ):  Exhibits a Secondary KIE (
    
    
    
    )
    . The deuterated methyl group provides less hyperconjugative stabilization to the carbocation intermediate, slowing the reaction.
  • Metabolic Stability: Deuteration significantly retards oxidative metabolism (CYP450), a principle applied in "Deuterium Switch" drug design to extend half-life.

Fundamental Mechanism: The Deuterium Advantage

The core differentiator between the -h7 and -d3 variants is the Zero Point Energy (ZPE) difference.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond.[1][3][6]

  • Activation Energy: Because the ground state of the C-D bond is lower in energy (lower ZPE) than C-H, more energy is required to reach the transition state, resulting in a higher activation energy (

    
    ) and a slower rate constant (
    
    
    
    ).
Reaction Coordinate Diagram (ZPE Effect)

ZPE_Diagram GS_H Ground State (C-H) Higher ZPE TS Transition State (Bond Breaking) GS_H->TS Lower Ea GS_D Ground State (C-D) Lower ZPE GS_D->TS Higher Ea Product Product TS->Product

Figure 1: Reaction coordinate illustrating why C-D bonds react slower than C-H bonds due to lower ground-state Zero Point Energy.

Experimental Comparison: Elimination Reactions (E2)

The reaction of 2-bromopropane with a strong base (e.g., Sodium Ethoxide, NaOEt) is the definitive experiment for distinguishing these isotopes.

Mechanism

The reaction proceeds via a concerted E2 mechanism .[1] The base abstracts a


-proton while the bromide leaving group departs simultaneously.
  • 2-Bromopropane-h7: Six equivalent

    
    -hydrogens are available for abstraction.
    
  • 2-Bromopropane-d3: Contains three

    
    -hydrogens (
    
    
    
    ) and three
    
    
    -deuteriums (
    
    
    ). This creates an intramolecular competition .
Performance Data
Parameter2-Bromopropane-h72-Bromopropane-d3Mechanism Confirmation
Reaction Type IntermolecularIntramolecular CompetitionConcerted E2
Rate Constant (

)
1.0 (Reference)Varies by pathwayC-H break is Rate Limiting
Primary KIE (

)
N/A~6.7 High KIE confirms bond breaking
Major Product Propene3,3,3-trideuteropropeneElimination from

side

Interpretation: When 2-Bromopropane-d3 reacts with ethoxide, the base has a choice.[1] It attacks the C-H bond ~6.7 times faster than the C-D bond.[1][4] Consequently, the product mixture is dominated by the alkene formed by losing a hydrogen, retaining the deuterium label on the methyl group.

E2 Reaction Pathway

E2_Pathway Substrate 2-Bromopropane-d3 (CD3-CHBr-CH3) Path_H Path A: Attack on CH3 (kH - Fast) Substrate->Path_H Low Barrier Path_D Path B: Attack on CD3 (kD - Slow) Substrate->Path_D High Barrier (Primary KIE) Prod_H Major Product (CD3-CH=CH2) Retains Deuterium Path_H->Prod_H Prod_D Minor Product (CH3-CH=CD2) Loses Deuterium Path_D->Prod_D

Figure 2: Intramolecular competition in the E2 elimination of 2-bromopropane-d3.

Experimental Comparison: Solvolysis ( )

In the absence of a strong base (e.g., in aqueous ethanol), the reaction proceeds via the


 pathway. The rate-determining step is the formation of the carbocation.
Mechanism: Secondary KIE

Here, the C-H/C-D bond is not broken.[7][8] Instead, the hybridization changes from


 to 

.
  • Hyperconjugation: The empty p-orbital of the carbocation is stabilized by the overlap of adjacent

    
    -C-H bonds.
    
  • Isotope Effect: C-H bonds are better at hyperconjugation than C-D bonds. Therefore, the transition state for the deuterated compound is less stable (higher energy).

Performance Data
Parameter2-Bromopropane-h72-Bromopropane-d3Interpretation
KIE Type ReferenceSecondary

-Deuterium
Hyperconjugative stabilization
Magnitude (

)
1.0~1.15 - 1.20 Normal Secondary KIE (

)
Rate Impact FastSlowerDeuterium destabilizes cation formation
Application: Metabolic Stability (Drug Development)

While 2-bromopropane is a model reagent, the principles of its reactivity are directly applied in the pharmaceutical "Deuterium Switch" strategy.

  • CYP450 Metabolism: Cytochrome P450 enzymes oxidize drugs typically via C-H bond abstraction (radical mechanism).

  • The "d3" Effect: Replacing a metabolically labile isopropyl methyl group (

    
    ) with 
    
    
    
    can significantly reduce the rate of metabolism (due to the Primary KIE of ~2-5 in enzymatic systems).
  • Outcome: This leads to increased drug half-life (

    
    ) and reduced dosing frequency, without altering the drug's binding affinity to the target.
    
Experimental Protocol: Measuring KIE

Objective: Determine the intramolecular Primary KIE for the E2 reaction of 2-bromopropane-d3.

Reagents:

  • Substrate: 2-Bromopropane-1,1,1-d3 (

    
     isotopic purity).
    
  • Base: Sodium Ethoxide (1.0 M in Ethanol).

  • Solvent: Anhydrous Ethanol.

Workflow:

  • Reaction Setup: In a thermostated bath at 25°C, dissolve 2-bromopropane-d3 (0.1 M) in the ethoxide solution.

  • Quenching: At approx. 20% conversion, quench an aliquot with cold dilute HCl to stop the reaction.

  • Analysis (GC-MS or H-NMR):

    • Isolate the propene gas product or analyze the reaction mixture directly if using NMR.

    • NMR Method: Integrate the allylic signals. The product from H-elimination (

      
      ) will show different splitting/integration patterns compared to D-elimination (
      
      
      
      ).
    • MS Method: Compare the ratio of mass peaks for the propene isotopologues.

  • Calculation:

    
    
    (Note: Statistical correction may be required if the number of available H and D atoms differs, though in 1,1,1-d3, it is a 3:3 ratio, so the product ratio directly reflects the kinetic ratio).
    
References
  • Saunders, W. H., & Cockerill, A. F. (1973). Mechanisms of Elimination Reactions. Wiley-Interscience. Link

  • Shiner, V. J. (1970). "Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon". Isotope Effects in Chemical Reactions. ACS Monograph 167. Link

  • Westheimer, F. H. (1961).[7] "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium". Chemical Reviews, 61(3), 265–273. Link

  • Gant, T. G. (2014).[2] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug". Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

Sources

GC-MS analysis of deuterated isopropyl bromide

Technical Guide: Comparative GC-MS Analysis of Deuterated Isopropyl Bromide ( ) vs. Non-Deuterated Analogs

Executive Summary

In pharmacokinetic (DMPK) and mechanistic organic studies, 2-Bromopropane-


 (Isopropyl Bromide-

)

This guide provides a technical comparison of the performance of


high volatility (BP ~59°C)Inverse Isotope Effect

Part 1: Theoretical Framework & Performance Logic

The Deuterium Isotope Effect in Chromatography

Unlike standard alkyl halides, deuterated isotopologues exhibit a phenomenon known as the Inverse Isotope Effect on non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane).

  • Mechanism: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly reduced London dispersion forces between the analyte and the stationary phase.

  • Result:

    
    -Isopropyl bromide typically elutes earlier than 
    
    
    -isopropyl bromide. While the resolution is often partial (
    
    
    min difference), this shift validates the identity of the deuterated standard when analyzing mixtures.
Mass Spectral Fragmentation Physics

The performance of the


  • Cleavage: Both analogs undergo rapid heterolytic cleavage of the C-Br bond.

  • Base Peak Shift: The dominant signal shifts from

    
     43 (
    
    
    ) in the native form to
    
    
    50 (
    
    
    ) in the deuterated form. This +7 Da shift provides a clean window for Selected Ion Monitoring (SIM), offering a signal-to-noise advantage in complex matrices.

Part 2: Comparative Analysis ( vs. )

The following table summarizes the physicochemical and spectral differences that define the analytical performance of the deuterated reagent.

FeatureIsopropyl Bromide (

)
Isopropyl Bromide-

(

)
Analytical Implication
Molecular Weight 122 / 124 (1:1 ratio)129 / 131 (1:1 ratio)Distinct molecular ion clusters due to

.[1]
Base Peak (100%)

43 (

)

50 (

)
Primary Quantitation Ion. Zero interference between channels.
Secondary Ion

122/124 (

)

129/131 (

)
Used for qualifying isotopic purity.
Ret. Time (Example) 3.45 min~3.42 min

elutes slightly faster (Inverse Isotope Effect).
Boiling Point 59.4°C~58-59°CExtreme volatility requires low initial oven temps.

Part 3: Experimental Protocol (Self-Validating System)

Expert Insight: The most common failure mode in analyzing isopropyl bromide is sample loss due to volatility during injection or solvent delay. The following protocol uses a "No-Solvent-Delay" approach (if using appropriate filament protection) or a carefully timed delay with a low-temperature start.

Sample Preparation[2]
  • Solvent: Dichloromethane (DCM) is recommended. Methanol may cause SN1 solvolysis artifacts during storage.

  • Concentration: 100 µg/mL (for Scan); 1-10 µg/mL (for SIM).

  • Internal Standard: If quantifying the reagent purity itself, use Toluene-

    
     as a retention time reference.
    
GC-MS Instrument Parameters
ParameterSettingRationale (Causality)
Inlet Temp 200°CHigh enough to vaporize, low enough to prevent thermal degradation.
Injection Mode Split (20:1 to 50:1)Prevents column saturation; improves peak shape for volatile halides.
Column DB-624 or ZB-5MS (30m x 0.25mm x 1.4µm)Thicker film (1.4µm) is crucial to retain volatile C3 halides.
Oven Program 35°C (hold 4 min) -> 20°C/min -> 200°CCritical: 35°C start ensures the analyte focuses at the head of the column.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode maintains resolution during the ramp.
Solvent Delay 1.5 - 2.0 minWarning: Verify solvent elution time first. Isopropyl bromide elutes very close to the solvent front.
Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode:

    • Purity Check: Full Scan (

      
       35 - 200).
      
    • Quantitation: SIM Mode.

      • Channel 1 (

        
        ):  43, 122, 124.
        
      • Channel 2 (

        
        ):  50, 129, 131.
        

Part 4: Visualization of Workflows & Mechanisms

Fragmentation Mechanism

The following diagram illustrates the heterolytic cleavage that generates the distinct base peaks for


FragmentationMechanismcluster_d0Non-Deuterated (d0) Pathwaycluster_d7Deuterated (d7) Pathwaynode_d0_parentIsopropyl Bromide (d0)[CH3-CHBr-CH3]m/z 122/124node_d0_fragIsopropyl Cation[CH3-CH-CH3]+m/z 43 (Base Peak)node_d0_parent->node_d0_fragEI Ionization-Br•node_BrBromine Radical[Br•]node_d0_parent->node_Brnode_d7_parentIsopropyl Bromide-d7[CD3-CDBr-CD3]m/z 129/131node_d7_fragPer-deutero Isopropyl Cation[CD3-CD-CD3]+m/z 50 (Base Peak)node_d7_parent->node_d7_fragEI Ionization-Br•node_Br_d7Bromine Radical[Br•]node_d7_parent->node_Br_d7

Figure 1: Electron Ionization (EI) fragmentation pathway showing the generation of the diagnostic m/z 50 ion for d7-isopropyl bromide.

Analytical Workflow

This self-validating workflow ensures that volatility does not compromise the data integrity.

AnalyticalWorkflowcluster_DetectionMS Detection StrategyStartSample Preparation(Solvent: DCM, 4°C)InjectionSplit Injection (50:1)Inlet: 200°CStart->InjectionMinimize headspace timeGC_SepGC SeparationStart @ 35°C (4 min hold)Injection->GC_SepFocus volatile analyteSIM_d0SIM Channel 1Target: d0 (m/z 43)GC_Sep->SIM_d0SIM_d7SIM Channel 2Target: d7 (m/z 50)GC_Sep->SIM_d7ValidationData ValidationCheck for d6/d5 impuritiesSIM_d0->ValidationSIM_d7->ValidationResultReport Isotopic Purity& ConcentrationValidation->ResultPass Criteria: >99% d7

Figure 2: Optimized GC-MS workflow for volatile deuterated alkyl halides.

Part 5: Data Interpretation & Troubleshooting

Calculating Isotopic Enrichment

To verify the "Product Performance" of the

  • Extract ion chromatograms for

    
     50 (
    
    
    ), 49 (
    
    
    ), and 48 (
    
    
    ).
  • Integrate the peak areas.

  • Formula:

    
    
    Note: A high-quality reagent should show >99% enrichment at 
    
    
    50.
Common Issues
  • Peak Tailing: Usually indicates the column film is too thin or the initial oven temp is too high (analyte not focusing). Use a thick-film column (1.4 µm).

  • Missing Peak: The solvent delay is too long. Isopropyl bromide elutes very early. Reduce delay or switch to a higher boiling solvent (e.g., Toluene) if the analyte is concentrated enough.

References

  • ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Chowdhury, S. et al. (2023). Effect of position of deuterium atoms on gas chromatographic isotope effects. Talanta. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane and fragmentation patterns. Retrieved from [Link]

Quality Control Benchmarks for 2-Bromopropane-1,1,1-d3 Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control benchmarks for 2-Bromopropane-1,1,1-d3 , a specialized deuterated reagent used for precision metabolic stability studies and mechanistic probes in drug discovery.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Case for Asymmetric Deuteration

In the landscape of stable isotope labeling, This compound (isopropyl-d3 bromide) represents a precision tool distinct from its fully deuterated counterpart, 2-Bromopropane-d7 . While the d7 analog acts as a "blunt instrument" to block all metabolic pathways on the isopropyl group, the d3 analog allows for regioselective interrogation .

By deuterating only one methyl group, researchers can probe specific stereoelectronic effects or metabolic "hotspots" without altering the entire physicochemical profile of the molecule.[1] However, this asymmetry introduces a unique quality control challenge: Regiochemical Fidelity .[1] Unlike d7 reagents, where "more deuterium is better," d3 reagents must balance enrichment with precise localization.[1]

This guide establishes the rigorous QC benchmarks required to validate this reagent for high-stakes pharmaceutical research.

Critical QC Benchmarks

To ensure data integrity in Kinetic Isotope Effect (KIE) studies, the reagent must meet three orthogonal specifications.

Benchmark A: Isotopic Enrichment & Specification
  • Standard:

    
     98 atom % D[2]
    
  • Why it matters: Lower enrichment leads to a "dilution effect" in KIE calculations, potentially masking metabolic liabilities.[1]

  • The "d3" Specificity: The reagent must theoretically contain exactly 3 deuterium atoms on one methyl carbon (

    
    ).
    
    • Acceptable Impurities: Small amounts of

      
       (incomplete deuteration).
      
    • Critical Failure:[1] Presence of

      
       (protonated) or 
      
      
      
      (over-deuterated) species, which skew mass spectrometry quantification.[1]
Benchmark B: Regiochemical Fidelity (The "Scrambling" Check)
  • Standard: >95% Regiospecificity (

    
     vs 
    
    
    
    )
  • Scientific Insight: Synthesis of 2-Bromopropane involves hydrobromination, often proceeding via a carbocation intermediate or elimination/addition pathways.[1] This can lead to H/D scrambling , where deuterium migrates from the terminal methyl to the central methine position, or randomizes between the two methyl groups.

  • QC Requirement: 1H-NMR must confirm a distinct doublet for the remaining

    
     group and a multiplet for the 
    
    
    
    proton, with accurate integration ratios (3:1).
Benchmark C: Chemical Purity
  • Standard:

    
     99% (GC-FID)[1]
    
  • Impurity Profile: Must be free of 2-Propanol (precursor) and Propene (elimination byproduct).[1]

  • Water Content:

    
     0.1% (Karl Fischer).[1] Note: Alkyl bromides hydrolyze slowly; moisture control is vital for shelf-life.[1]
    

Comparative Analysis: Selecting the Right Reagent

The following table compares the High-Fidelity d3 reagent against common alternatives.

FeatureThis compound (High-Spec) 2-Bromopropane-d7 (Perdeuterated) Standard/Low-Grade d3
Isotopic Pattern Asymmetric (

)
Symmetric (

)
Mixed/Scrambled
Primary Use Mechanistic Probes, Chiral differentiationMetabolic Blocking (Total), Internal StandardsCost-sensitive synthesis
KIE Precision High (Targeted bond breaking)Medium (Global effect)Low (Inconsistent data)
QC Complexity High (Requires Regio-check)Medium (Enrichment only)Low
Cost

$ (Custom Synthesis)

(Catalog Item)
$

Experimental Protocols for Validation

Trustworthy data starts with validated reagents.[1] Use these protocols to verify your batch before synthesis.

Protocol 1: Determination of Regiochemical Fidelity via 1H-NMR
  • Objective: Confirm deuterium is localized to one methyl group and has not scrambled.[1]

  • Solvent:

    
     (with TMS internal standard).
    
  • Instrument: 400 MHz NMR or higher.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of reagent in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton sequence (16 scans).[1]

  • Integration Analysis:

    • Signal A (Methine, -CH-): Multiplet at ~4.3 ppm.[1] Set integration to 1.00 .

    • Signal B (Methyl, -CH3): Doublet at ~1.7 ppm.[1][3]

    • Signal C (Deuterated Methyl, -CD3): Should be silent in 1H-NMR.[1]

  • Validation Criteria:

    • If the integral of Signal B is 3.00 ± 0.1 , the reagent is Pure d3 .[1]

    • If the integral is < 3.0 , deuterium has scrambled into the

      
       site.[1]
      
    • If the integral is > 3.0 , the batch is under-deuterated (contains

      
      ).[1]
      
Protocol 2: Chemical Purity via GC-MS[1]
  • Objective: Quantify chemical impurities and verify isotopic mass (

    
    ).
    
  • Column: DB-5ms or equivalent non-polar capillary column.[1]

  • Carrier Gas: Helium, 1.0 mL/min.[1]

Key Observation:

  • Look for the parent ion peak.[1]

    • 2-Bromopropane (d0): m/z 122/124 (1:1 ratio due to Br).[1]

    • This compound: m/z 125/127 .[1]

  • Fail Condition: Significant presence of m/z 122/124 indicates <95% enrichment.[1]

Visualizing the QC Decision Matrix

The following diagram illustrates the logic flow for accepting or rejecting a batch of this compound based on the benchmarks above.

QC_Workflow Start Receive Reagent Batch (this compound) ChemPurity Test 1: GC-FID Chemical Purity > 99%? Start->ChemPurity IsoEnrich Test 2: MS Analysis Isotopic Enrichment > 98%? ChemPurity->IsoEnrich Yes Fail_Purity FAIL: Reject (Chemical Impurities) ChemPurity->Fail_Purity No RegioCheck Test 3: 1H-NMR Integration Ratio CH:CH3 = 1:3? IsoEnrich->RegioCheck Yes Fail_Enrich FAIL: Reject (Low Deuteration) IsoEnrich->Fail_Enrich No Pass PASS: Release for Synthesis RegioCheck->Pass Yes (Perfect Asymmetry) Fail_Scramble FAIL: Reject (H/D Scrambling Detected) RegioCheck->Fail_Scramble No (Scrambled)

Caption: Logical workflow for validating asymmetric deuterated reagents, prioritizing regiochemical fidelity.

Application Logic: The Metabolic Blocking Pathway

Why go through this trouble? The diagram below demonstrates how the d3 reagent allows for precise "Metabolic Switching" studies, whereas d7 would blunt the entire molecule.

Metabolic_Pathway Drug Drug Molecule (Isopropyl Group) Oxidation_Left Metabolism at Left Methyl (CH3) Drug->Oxidation_Left CYP450 Attack Oxidation_Right Metabolism at Right Methyl (CD3) Drug->Oxidation_Right CYP450 Attack Metabolite_A Major Metabolite (Formed) Oxidation_Left->Metabolite_A Rapid (C-H Bond) Metabolite_B Blocked Pathway (KIE Effect) Oxidation_Right->Metabolite_B Slowed (C-D Bond) Primary KIE

Caption: The d3-reagent allows researchers to selectively block one methyl group (Green) while leaving the other (Red) active, proving specific site metabolism.

References

  • Cambridge Isotope Laboratories. (2024).[4] Deuterated Reagents for Pharmaceutical and Synthetic Applications. Retrieved from

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [1]

  • Westgard, J. O. (2025).[1] Consolidated Comparison of Chemistry Performance Specifications. Westgard QC.[1] Retrieved from

  • PubChem. (2025).[1] 2-Bromopropane Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] 2-Bromopropane-d7 Product Specification. Merck KGaA.[1] Retrieved from [1]

Sources

Safety Operating Guide

2-Bromopropane-1,1,1-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety

This guide is not a generic safety template. It is a specialized technical protocol for the handling and disposal of 2-Bromopropane-1,1,1-d3 (isopropyl bromide-d3).[1][2][3] While deuterated compounds are often treated identically to their non-labeled counterparts, the specific hazards of the parent compound—2-bromopropane —require rigorous adherence to halogenated solvent protocols due to its high flammability and severe reproductive toxicity.[1]

Critical Warning: 2-Bromopropane is a known human reproductive toxicant.[1][3][4] It is chemically distinct from 1-bromopropane (n-propyl bromide) but shares similar alkylating potential.[1][2][3] Strict containment is non-negotiable.[1][3]

Chemical Profile & Hazard Identification

Before disposal, you must understand the physicochemical engine driving the risk.[1]

PropertyDataSignificance for Disposal
CAS Number 75-26-3 (Unlabeled)Use parent CAS for most waste manifests unless specific isotope tracking is required.[1][2][3]
Flash Point ~19°C (66°F)D001 Ignitable Waste .[1][2][3] High fire risk during transfer.[1][3]
Boiling Point 59–60°CVolatile.[1][2][3] Vapors accumulate rapidly in headspaces.[1][3]
Density 1.31 g/mLHeavier than water.[1][2][3][5] Sinks in aqueous phases (DNAPL).[1]
Solubility ~3 g/L in WaterImmiscible.[1][2][3] Forms separate organic phase.[1][3][6]
Toxicity Reproductive Toxin (Cat 1A/1B) Zero-tolerance for drain disposal or evaporation.[1][2][3]

Strategic Waste Segregation

Effective disposal begins with segregation.[1][3] Mixing this compound with the wrong stream escalates disposal costs and creates chemical incompatibility risks.[1][2][3]

The "Halogenated" Rule

Because of the bromine atom, this compound must be classified as Halogenated Solvent Waste .[1]

  • Why? Halogenated wastes require incineration at higher temperatures with specific flue gas scrubbing (to remove HBr/Br2).[1]

  • Cost Implication: Mixing halogenated waste into non-halogenated streams (e.g., acetone, ethanol) reclassifies the entire container as halogenated, significantly increasing destruction costs.[1]

Deuterium Considerations
  • Radioactivity: this compound is stable , not radioactive.[1][2][3] Do not place in radioactive waste streams unless it is mixed with actual radiolabels (e.g., ^14C, ^3H).[1]

  • Recovery: For small analytical quantities (<100 mL), recovery of the deuterium is economically unfeasible.[1] Dispose of it as standard chemical waste.[1]

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[1]
  • Respiratory: Work strictly inside a certified chemical fume hood.[1][3]

  • Skin: Silver Shield (Laminate) or Viton gloves are recommended for spill cleanup.[1]

    • Note: Standard Nitrile gloves provide only splash protection .[1][3] Halogenated hydrocarbons can permeate nitrile in minutes.[1][3] If using nitrile, employ the "double-glove" technique and change immediately upon contact.[1]

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1]

Phase 2: Container Selection
  • Material: Amber glass bottles (preferred) or High-Density Polyethylene (HDPE).

    • Avoid: Standard low-density plastics or metal cans that may corrode over long-term storage if moisture is present (hydrolysis can yield HBr).[1][2][3]

  • Closure: Screw caps with Teflon (PTFE) liners to prevent seal degradation and vapor escape.[1]

Phase 3: Waste Transfer
  • Cooling: Ensure the waste is at room temperature.[1] 2-Bromopropane is volatile; transferring hot solvent creates pressure buildup.[1][3]

  • Funneling: Use a grounded safety funnel if transferring >500 mL to prevent static discharge (Flash point is 19°C).[1]

  • Headspace: Leave at least 10% headspace in the container for thermal expansion.[1]

Phase 4: Labeling (RCRA Compliance)

Every container must carry a hazardous waste label before the first drop of waste is added.[1]

  • Contents: Write out the full chemical name: "this compound" (or "2-Bromopropane"). Do not use formulas or abbreviations.

  • Hazard Checkboxes:

Disposal Decision Matrix (Visualized)

The following logic flow ensures you select the correct waste stream and avoid regulatory violations.

DisposalMatrix Start Disposal of this compound IsPure Is the waste Pure or Mixed? Start->IsPure PurePath Pure Compound IsPure->PurePath MixedPath Mixed Solvent IsPure->MixedPath CheckRadio Does it contain Radiochemicals? (14C, 3H, 32P) PurePath->CheckRadio MixedPath->CheckRadio RadioYes Radioactive Waste Stream (Mixed Waste) CheckRadio->RadioYes Yes RadioNo Chemical Waste Only CheckRadio->RadioNo No (Stable Isotope) Classify Classify as: HALOGENATED SOLVENT RadioNo->Classify Container Select Container: Glass or HDPE (Amber preferred) Classify->Container Labeling Labeling: 1. Full Name 2. Check 'Ignitable' 3. Check 'Toxic' Container->Labeling Storage Satellite Accumulation Area: Secondary Containment Away from Heat/Sparks Labeling->Storage Pickup Request EHS Pickup (EPA Code D001) Storage->Pickup

Figure 1: Decision logic for the segregation and disposal of deuterated halogenated solvents.

Emergency Procedures (Spill Response)

Due to the high flammability and volatility of this compound, immediate action is required in the event of a breach.[1][2][3]

  • Evacuate & Isolate:

    • Alert personnel.[1][3][6] Evacuate the immediate area.

    • Eliminate Ignition Sources: Turn off hot plates, stirrers, and unplug non-explosion-proof equipment if safe to do so.[1][3]

  • Containment (Small Spills < 100 mL):

    • Don Silver Shield or double-nitrile gloves.[1][2][3]

    • Cover the spill with an activated charcoal or vermiculite absorbent pad to suppress vapors.[1]

    • Do not use paper towels alone, as they increase the surface area for evaporation and flammability.[1]

  • Disposal of Debris:

    • Place all contaminated absorbents into a sealable bag or jar.[1][3]

    • Label this debris container as "Hazardous Waste - Debris contaminated with 2-Bromopropane (Flammable, Toxic)" .[1][2]

Regulatory Context (US Focused)

  • EPA Waste Code:

    • D001: Characteristic of Ignitability (Flash point < 60°C).

    • Note: While 2-Bromopropane is not explicitly U-listed (unlike its cousin 2-Nitropropane, U171), it is a characteristic hazardous waste.[1][2]

  • Clean Air Act: 1-Bromopropane is a listed Hazardous Air Pollutant (HAP).[1][7] Treat 2-Bromopropane with equal rigor regarding vapor release.

  • TSCA: Ensure compliance with Significant New Use Rules (SNUR) if synthesizing or importing large quantities, though this rarely applies to small R&D disposal.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6358, 2-Bromopropane.[1] Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guideline for 2-Bromopropane.[1][3] Retrieved from [Link][1][3]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT) EHS. Halogenated Solvents - Standard Operating Procedures. Retrieved from [Link][1][3]

Sources

Personal protective equipment for handling 2-Bromopropane-1,1,1-d3

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat 2-Bromopropane-1,1,1-d3 as a generic solvent. While chemically similar to non-deuterated isopropyl bromide, this reagent presents a dual challenge: it is a Category 1B Reproductive Toxin and a highly volatile flammable liquid . The deuterated modification (


) does not alter its toxicological profile; therefore, the precautionary principle mandates handling it with the highest level of containment.

Critical Hazard Profile:

  • Reproductive Toxicity: Known to damage fertility and the unborn child (H360).[1][2][3]

  • Neurotoxicity: Potential for peripheral neuropathy upon chronic exposure.

  • Volatility: High vapor pressure creates an invisible inhalation hazard even at room temperature.

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for handling alkyl bromides due to rapid permeation. You must utilize the following enhanced protection matrix.

PPE ComponentMaterial / StandardCritical SpecificationUsage Protocol
Hand Protection (Primary) Laminate Film (e.g., Silver Shield® / 4H®)Zero Permeation > 4 hoursMandatory for all handling. These gloves resist alkyl halide permeation where nitrile fails.[4]
Hand Protection (Dexterity) Nitrile (5-8 mil) Disposable Outer LayerWear over laminate gloves to improve grip and protect the inner glove from physical tears.
Respiratory Protection Engineering Control (Fume Hood)Face Velocity: 80–100 fpmPrimary Defense. Do not handle on an open bench.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Indirect VentingSafety glasses are insufficient due to the volatility and splash risk during syringe transfer.
Body Protection Flame-Resistant Lab Coat (Nomex/Cotton)Snap closuresMust be fully buttoned. Synthetic fibers (polyester) should be avoided due to flammability.
Technical Justification (Expertise & Causality)
  • Why Laminate Gloves? Low molecular weight halogenated hydrocarbons (like 2-bromopropane) can permeate standard nitrile rubber in <10 minutes . Once inside the glove, the chemical is trapped against the skin, increasing dermal absorption efficiency. Laminate film provides a broad-spectrum barrier against small organic molecules.

  • Why "d3" Matters: While the toxicity is identical to the parent, the high cost of deuterated reagents often leads researchers to work with microsyringes and small vials. This fine-motor manipulation increases the risk of accidental needle-stick or droplet exposure, making the dexterity of the outer nitrile glove critical.

Part 3: Operational Workflow & Visualization

The following diagram outlines the "Safe Handling Lifecycle" for this compound, emphasizing the containment of vapors during the weighing process, which is the point of highest exposure risk.

SafeHandlingLifecycle cluster_zone Critical Control Zone (Fume Hood) Storage Storage (Fridge/Freezer, Dark) Equilibration Thermal Equilibration (Closed Vessel, 20°C) Storage->Equilibration Prevent condensation on opening Transfer Transfer/Weighing (Fume Hood Only) Equilibration->Transfer Transport in secondary container Reaction Reaction Setup (Closed System) Transfer->Reaction Syringe technique Waste Disposal (Halogenated Stream) Transfer->Waste Contaminated sharps Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing thermal equilibration to prevent pressure buildup and containment within the fume hood.[4]

Part 4: Step-by-Step Handling Protocol

This protocol is designed to eliminate vapor release during the transfer of the deuterated standard.

Phase 1: Preparation
  • Glove Up: Don Laminate gloves first, followed by a pair of 5-mil Nitrile gloves.

  • Equilibrate: Remove the this compound vial from cold storage. Allow it to warm to room temperature inside a desiccator or secondary container before opening.

    • Reasoning: Opening a cold vial causes condensation of atmospheric water, which can degrade the deuterated purity (

      
       exchange) and pressurize the vial if it warms rapidly after sealing.
      
Phase 2: The "Closed-Loop" Transfer
  • Ventilation Check: Verify fume hood flow (monitor reading or sash ribbon).

  • Syringe Selection: Use a gas-tight glass syringe (e.g., Hamilton) with a Luer-lock needle. Avoid plastic syringes as the solvent may leach plasticizers, contaminating your NMR/MS data.

  • Positive Pressure Technique:

    • Insert the needle through the septum (if available).

    • If pouring is necessary, open the vial only deep inside the hood.

    • Withdraw the required volume.

    • Do not push air back into the vial to clear bubbles while the needle is withdrawn; this sprays aerosolized bromide into the hood.

Phase 3: Decontamination
  • Wipe Down: Immediately wipe the syringe exterior with a Kimwipe dampened with acetone (or compatible solvent) inside the hood.

  • Disposal: Place the Kimwipe in a solid hazardous waste container immediately.

Part 5: Emergency & Disposal Logistics

Accidental Exposure Response
  • Skin Contact:

    • Immediately remove contaminated gloves.[5] Do not hesitate.

    • Wash skin with soap and copious water for 15 minutes.

    • Note: Unlike acyl halides or HF, Calcium Gluconate is NOT effective or required for alkyl bromide exposure. The hazard is systemic absorption, not calcium depletion.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[6] Hold eyelids open.

Waste Disposal Plan
  • Segregation: Dispose of as Halogenated Organic Waste .

  • Labeling: Clearly mark tags with "Reproductive Toxin" and "Deuterated Solvent."

  • Deuterium Recovery: For large-scale industrial use, deuterium recovery is possible, but for laboratory scale (<50g), incineration via a licensed hazardous waste contractor is standard.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6369, 2-Bromopropane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Sampling Method for 2-Bromopropane. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). NIOSH Pocket Guide to Chemical Hazards: 1-Bromopropane (Analogous data for 2-isomer).[4] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.